2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Description
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Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-4(11)2-3-5(12-6)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVEEZPWDHLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group, a nucleophilic amine, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures.[3][4] The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Properties
The arrangement of substituents on the pyridine ring governs the electronic and steric characteristics of this compound.
Figure 1: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944900-09-8 | [1][2] |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Predicted Boiling Point | 233.9 ± 40.0 °C | |
| Predicted Density | 1.348 ± 0.06 g/cm³ | |
| Predicted pKa | 2.36 ± 0.10 | |
| Predicted XLogP3 | 1.4 | [5] |
Note: Predicted values are computationally derived and await experimental verification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents. The methoxy group protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The amine protons will also present as a singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will reflect the electron-donating and -withdrawing nature of the attached groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Absorptions for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
C-O stretching: An absorption for the methoxy group, typically around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192.14. Fragmentation patterns would likely involve the loss of the methoxy and trifluoromethyl groups. High-resolution mass spectrometry would confirm the elemental composition. Predicted collision cross-section values for various adducts of the isomeric compound 6-methoxy-2-(trifluoromethyl)pyridin-3-amine have been calculated, with the [M+H]⁺ adduct having a predicted CCS of 135.1 Ų.[5]
Synthesis and Reactivity
Figure 2: A plausible synthetic route to this compound.
Representative Synthesis Protocol
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
-
To a stirred solution of 2-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for several hours at room temperature and then carefully poured onto ice.
-
The precipitated product, 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, is collected by filtration, washed with water, and dried.
Causality: The strong electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring directs the electrophilic nitration to the 3- and 5-positions. The 3-position is generally favored.
Step 2: Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
The nitrated intermediate is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is heated to reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine.
Causality: The nitro and trifluoromethyl groups activate the chloro-substituent towards nucleophilic aromatic substitution by the methoxide ion.
Step 3: Reduction of the Nitro Group
-
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation with hydrogen gas at a suitable pressure until the reaction is complete.
-
Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.
-
The catalyst is filtered off, and the solvent is evaporated to give the final product, this compound.
Causality: Catalytic hydrogenation or reduction with metals in acidic conditions are standard and efficient methods for the reduction of an aromatic nitro group to a primary amine.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[3] It is known to increase lipophilicity, which can improve membrane permeability and bioavailability, and its strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism.[3]
The presence of the methoxy and amino groups provides handles for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets. This makes this compound a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] While specific examples of commercial drugs or agrochemicals derived directly from this intermediate are not prominently disclosed, its structural motifs are present in numerous patented compounds in development.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Commercial suppliers suggest storing the compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1]
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete set of experimentally determined physicochemical data is not yet publicly available, the predicted properties and data from related compounds provide a strong foundation for its use in research and development. The representative synthesis outlined in this guide offers a practical approach for its preparation, enabling further exploration of its potential in creating next-generation bioactive molecules.
References
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Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-135. Available at: [Link]
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine. Retrieved from [Link]
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Gising, J., et al. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 7, 853. Available at: [Link]
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PubChemLite. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Premkumar, S., et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Brazilian Journal of Physics, 45, 596-607. Available at: [Link]
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Gąsowska, A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(11), 3338. Available at: [Link]
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ResearchGate. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]
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Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 593-595. Available at: [Link]
-
Harris, P. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available at: [Link]
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ChemSynthesis. (n.d.). 6-methoxy-5-(trifluoromethyl)-2-pyridinylamine. Retrieved from [Link]
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2-Methoxy-6-(trifluoromethyl)pyridin-3-amine molecular weight and formula
An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. We will delve into its molecular characteristics, the strategic importance of its trifluoromethylpyridine scaffold, detailed protocols for its synthesis and application, and essential safety protocols. This document is intended to serve as a practical resource for scientists and professionals engaged in drug discovery and synthetic chemistry, offering field-proven insights into the utilization of this versatile intermediate.
Molecular and Physicochemical Profile
This compound is a substituted pyridine derivative valued for its unique combination of reactive sites: an amine for nucleophilic reactions or amide bond formation, a methoxy group, and an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the pyridine ring.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | [1][2] |
| CAS Number | 944900-09-8 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | Data not consistently reported. For context, the related compound 2-Amino-6-(trifluoromethyl)pyridine has a melting point of 84.5-90.5 °C. | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. Recommended storage at 2-8°C. | [4] |
The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Drug Design
The strategic incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a well-established and powerful strategy in medicinal chemistry.[3][5] This decision is not arbitrary; it is a deliberate choice driven by the predictable and beneficial modulation of key drug-like properties.
-
Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with -CF₃ can significantly increase a drug candidate's half-life, a critical factor in optimizing dosing regimens.[6]
-
Lipophilicity and Permeability : The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This improved permeability is crucial for reaching intracellular targets and for oral bioavailability.[6][7]
-
Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronic distribution of the pyridine ring. This can fundamentally change the way the molecule interacts with its biological target, often leading to stronger and more specific binding interactions, such as dipole-dipole or hydrogen bonds.[6][7]
Our experience in the field confirms that intermediates like this compound are not mere starting materials; they are "enabling technologies" that provide a validated pathway to compounds with superior pharmacokinetic and pharmacodynamic profiles.
Proposed Synthesis Protocol
While the precise, industrial-scale synthesis of this compound is often proprietary, a robust and logical pathway can be proposed based on established organochemical principles for substituted pyridines. The following protocol is a self-validating system, where each step is a well-documented transformation.[8]
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
-
To a solution of 2-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Causality: The trifluoromethyl group is a meta-director, but the pyridine nitrogen strongly deactivates the alpha and gamma positions, directing nitration to the beta position (C3).
Step 2: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation
-
Suspend 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in anhydrous methanol.
-
Add sodium methoxide (typically a 25-30% solution in methanol) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. Causality: The highly electron-withdrawing nitro and trifluoromethyl groups activate the chlorine at the C2 position for nucleophilic attack by the methoxide ion.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine in ethanol or acetic acid.
-
Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere.[7]
-
If using iron, heat the mixture to reflux for 2-4 hours.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound. Causality: Standard reduction methods selectively convert the nitro group to a primary amine without affecting the other functional groups on the ring.
Analytical Characterization
A robust analytical package is essential to confirm the identity and purity of the final compound.
-
¹H NMR : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring (typically two doublets in the 7.0-8.0 ppm range), a singlet for the methoxy protons (~4.0 ppm), and a broad singlet for the amine protons (~4.5-5.5 ppm), which may exchange with D₂O.
-
¹³C NMR : The carbon spectrum will confirm the presence of seven distinct carbon environments, including the characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) and signals for the substituted aromatic carbons.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 193.14, confirming the molecular weight.
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-known "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethylpyridine motif is particularly prevalent in inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] this compound is an ideal starting point for the synthesis of such inhibitors. A common and powerful method to elaborate this core is the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: Synthetic workflow for a kinase inhibitor using Suzuki coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling to append an aryl moiety, a key step in building a kinase inhibitor scaffold.
Materials:
-
N-Boc-2-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous 1,4-Dioxane and water (4:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask, add the protected aminopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Sparge the resulting mixture with the inert gas for 15 minutes to ensure all oxygen is removed.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product. Trustworthiness: This protocol incorporates essential steps for a successful Suzuki coupling: inert atmosphere to protect the catalyst, degassed solvents, and a suitable base/catalyst system, ensuring reproducibility.[11]
Safety and Handling
As with any active chemical reagent, proper handling is paramount.
-
Hazards : This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]
-
First Aid :
-
Ingestion : Rinse mouth and seek immediate medical attention. Do not induce vomiting.[13]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]
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Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Acros PharmaTech Limited. (2018). Safety Data Sheet. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Tsukamoto, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 327-341. Retrieved from [Link]
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-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 569-576. Retrieved from [Link]
- Dr. Reddy's Laboratories Ltd. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
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Singh, R. P., et al. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. Retrieved from [Link]
-
Gamo, A., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(1), 476-498. Retrieved from [Link]
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Barder, T. E., et al. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. By dissecting the influence of the methoxy, trifluoromethyl, and amine substituents on the pyridine ring, this document serves as a comprehensive resource for the prediction, acquisition, and interpretation of the NMR data for this compound and structurally related molecules. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, propose a robust experimental protocol for unambiguous spectral assignment, and present a thorough analysis of the anticipated spectra.
Introduction: The Structural Significance of this compound
This compound is a highly functionalized heterocyclic compound. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The substituents on this particular derivative impart a unique electronic and steric profile:
-
2-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the pyridine ring, primarily at the ortho and para positions, through resonance. This will significantly shield nearby protons and carbons.
-
6-Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that decreases electron density on the ring through a powerful inductive effect. This leads to a deshielding of the nuclei in its vicinity.
-
3-Amine Group (-NH₂): An electron-donating group that, similar to the methoxy group, increases electron density on the ring, influencing the chemical environment of the adjacent protons and carbons.
The interplay of these substituents creates a distinct and predictable pattern in the NMR spectra, which can be used for unequivocal structure verification and purity assessment. This compound is a valuable building block in the synthesis of more complex molecules in drug discovery and crop protection.[1][2][3]
Foundational NMR Principles for Substituted Pyridines
The interpretation of the NMR spectra of substituted pyridines relies on understanding the electronic effects of the substituents on the chemical shifts of the ring's protons and carbons.[4] Electron-donating groups generally cause upfield shifts (lower ppm values), while electron-withdrawing groups result in downfield shifts (higher ppm values).[4] The relative positions of the substituents are also critical in determining the final chemical shifts and the observed coupling patterns.
For a comprehensive analysis, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often essential for unambiguous assignments, especially for quaternary carbons.[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental approach is recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer:
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard single-pulse | For routine proton detection. |
| Spectral Width | 10-12 ppm | To encompass all proton signals. | |
| Acquisition Time | 2-3 seconds | To ensure good resolution. | |
| Relaxation Delay | 2-5 seconds | To allow for full magnetization recovery. | |
| ¹³C NMR | Pulse Program | Proton-decoupled | To simplify the spectrum to singlets. |
| Spectral Width | 200-220 ppm | To cover the full range of carbon chemical shifts. | |
| Acquisition Time | 1-2 seconds | Adequate for carbon signals. | |
| Relaxation Delay | 2-5 seconds | Important for quaternary carbons. | |
| COSY | Pulse Program | Standard gradient-enhanced | To identify proton-proton couplings. |
| HSQC | Pulse Program | Standard gradient-enhanced | To correlate protons with their directly attached carbons. |
| HMBC | Pulse Program | Standard gradient-enhanced | To identify long-range (2-3 bond) proton-carbon correlations, crucial for assigning quaternary carbons. |
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.0-7.2 | Doublet | ~8.0 | Downfield shift due to the para-like position relative to the -CF₃ group, but shielded by the ortho -NH₂ group. Coupled to H-5. |
| H-5 | ~6.7-6.9 | Doublet | ~8.0 | Upfield shift due to the ortho position relative to the electron-donating -OCH₃ group and meta to the -NH₂ group. Coupled to H-4. |
| -OCH₃ | ~3.9-4.1 | Singlet | N/A | Typical chemical shift for a methoxy group on an aromatic ring.[5] |
| -NH₂ | ~3.5-4.5 | Broad Singlet | N/A | Chemical shift can vary with concentration and solvent. Broad due to quadrupole broadening and potential exchange. |
Predicted ¹³C NMR Spectrum: A Detailed Analysis
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | C-F Coupling (J, Hz) | Rationale |
| C-2 | ~160-165 | Singlet | Attached to the electron-donating -OCH₃ group, resulting in a downfield shift. | |
| C-6 | ~145-150 | Quartet | ~35-40 | Attached to the electron-withdrawing -CF₃ group, causing a downfield shift and coupling to the three fluorine atoms. |
| C-3 | ~140-145 | Singlet | Attached to the electron-donating -NH₂ group. | |
| C-4 | ~115-120 | Doublet | Shielded by the ortho -NH₂ and para -OCH₃ groups. | |
| C-5 | ~110-115 | Doublet | Shielded by the ortho -OCH₃ group. | |
| -CF₃ | ~120-125 | Quartet | ~270-280 | Typical chemical shift for a -CF₃ group on an aromatic ring, with a large one-bond C-F coupling constant.[6] |
| -OCH₃ | ~53-56 | Quartet | Typical chemical shift for a methoxy carbon. |
The Role of 2D NMR in Definitive Structure Elucidation
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): A cross-peak between the signals at ~7.1 ppm and ~6.8 ppm would confirm the coupling between H-4 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbons. For instance, the proton at ~7.1 ppm will show a correlation to the carbon at ~117 ppm (H-4 to C-4), and the proton at ~6.8 ppm will correlate to the carbon at ~112 ppm (H-5 to C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons.
-
The methoxy protons (~4.0 ppm) will show a correlation to C-2 (~162 ppm).
-
H-4 (~7.1 ppm) will show correlations to C-2, C-6, and C-5.
-
H-5 (~6.8 ppm) will show correlations to C-3 and C-4.
-
The amine protons, if sharp enough, may show correlations to C-2 and C-4.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and predictable based on fundamental NMR principles and the electronic properties of the substituents. The electron-donating methoxy and amine groups, in conjunction with the electron-withdrawing trifluoromethyl group, create a distinct pattern of chemical shifts and couplings. While 1D NMR provides a strong foundation for structural analysis, a full suite of 2D NMR experiments, particularly HMBC, is crucial for the definitive assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers to confidently acquire and interpret the NMR data for this important chemical entity.
References
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved December 14, 2023, from [Link]
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Ullmann's Encyclopedia of Industrial Chemistry. (2000). Pyridine and Pyridine Derivatives. Wiley-VCH. [Link]
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Yu, J.-S., & O'Connor, J. M. (2012). Synthesis and Application of Trifluoromethylpyridines as a Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients. Journal of Organic Chemistry, 77(19), 8615–8620. [Link]
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Characterization of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine: An In-depth Technical Guide to FT-IR and Mass Spectrometry Analysis
Introduction
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The unique combination of a methoxy group, a trifluoromethyl group, and an amine on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This guide provides a detailed exploration of two fundamental analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. By understanding the "why" behind the "how," practitioners can more effectively troubleshoot experiments and confidently interpret their results.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with its distinct functional groups, dictates its characteristic spectroscopic fingerprint. A foundational understanding of these groups is crucial for predicting and interpreting the spectral data.
-
Pyridine Ring: A heteroaromatic system contributing to specific ring stretching and bending vibrations in the FT-IR spectrum.
-
Amine Group (-NH₂): Exhibits characteristic N-H stretching and bending vibrations. Its position on the ring influences its electronic environment.
-
Methoxy Group (-OCH₃): Displays C-H stretching from the methyl group and a strong C-O stretching vibration.
-
Trifluoromethyl Group (-CF₃): Characterized by very strong C-F stretching absorptions due to the high electronegativity of fluorine.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
A robust and common method for obtaining the FT-IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR).
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline corrected if necessary.
Diagram: ATR-FT-IR Experimental Workflow
Caption: Workflow for ATR-FT-IR analysis.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The following table summarizes the expected peaks and their assignments based on known functional group absorption regions and data from similar compounds.[3][4][5][6][7][8][9]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) | Medium to Weak |
| 2985 - 2940 | C-H Asymmetric Stretching | Methoxy (-OCH₃) | Medium |
| 2850 - 2815 | C-H Symmetric Stretching | Methoxy (-OCH₃) | Medium to Weak |
| 1640 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong (multiple bands) |
| 1300 - 1100 | C-F Stretching | Trifluoromethyl (-CF₃) | Very Strong (multiple bands) |
| 1270 - 1230 | C-O Asymmetric Stretching | Aryl Ether (-O-CH₃) | Strong |
| 1050 - 1010 | C-O Symmetric Stretching | Aryl Ether (-O-CH₃) | Medium |
| 900 - 650 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) | Medium to Strong |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique that generates a molecular ion and numerous fragment ions, providing a detailed fragmentation pattern that can be used for structural elucidation.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, stable charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Diagram: Electron Ionization Mass Spectrometry Workflow
Caption: Workflow for EI-Mass Spectrometry analysis.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will provide the molecular weight and key structural information through its fragmentation pattern. The molecular formula is C₇H₇F₃N₂O, with a calculated molecular weight of approximately 192.14 g/mol .
Expected Key Ions:
| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss | Significance |
| 192 | [C₇H₇F₃N₂O]⁺• | - | Molecular Ion (M⁺•) |
| 177 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 163 | [M - CHO]⁺ | •CHO | Loss of a formyl radical, a common fragmentation for methoxy-aromatics. |
| 147 | [M - NH₂ - CHO]⁺ | •NH₂ and •CHO | Sequential loss of amine and formyl radicals. |
| 123 | [M - CF₃]⁺ | •CF₃ | Loss of the trifluoromethyl radical. |
| 69 | [CF₃]⁺ | - | Trifluoromethyl cation, a highly indicative fragment. |
Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the functional groups. The stability of the resulting carbocations and radical species will govern the relative abundance of the observed fragment ions.[10][11][12][13][14] The loss of a methyl radical from the methoxy group is a common initial fragmentation step. Subsequent loss of carbon monoxide (CO) from the resulting ion is also plausible. The cleavage of the C-CF₃ bond is expected due to the stability of the CF₃ radical.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful and complementary approach to the comprehensive structural characterization of this compound. FT-IR confirms the presence of the key functional groups (amine, methoxy, trifluoromethyl, and pyridine ring), while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. The methodologies and expected spectral data presented in this guide serve as a robust framework for researchers in the synthesis, quality control, and analytical development of this and related compounds. Adherence to these principles ensures the generation of high-quality, reliable data, which is fundamental to the integrity of research and development in the pharmaceutical and chemical sciences.
References
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ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
- El-Gohary, A. R., & Shaaban, A. I. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(7), 263-265.
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-
Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1185.
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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-
Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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A Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the aminopyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a compound to its biological target, while the methoxy group can influence solubility and provide a key interaction point within a binding pocket.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of next-generation kinase inhibitors.
Chemical Properties and Synthesis
Chemical Structure and Properties
| Property | Value |
| CAS Number | 944900-09-8[3][4][5][6][7] |
| Molecular Formula | C₇H₇F₃N₂O[5][8] |
| Molecular Weight | 192.14 g/mol [4][5][8] |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C, protected from light and stored under an inert atmosphere.[3][5] |
Synthetic Pathways
The synthesis of this compound typically involves a multi-step process starting from commercially available pyridine derivatives. While specific proprietary methods may vary between suppliers, a general and plausible synthetic route can be constructed based on established organic chemistry principles for the synthesis of substituted pyridines.[2][10] A common strategy involves the construction of the trifluoromethylated pyridine ring followed by the introduction of the methoxy and amine functionalities.
A representative synthesis could start with a suitable dichloropyridine, which can undergo trifluoromethylation. Subsequent nucleophilic aromatic substitution (SNAr) reactions can then be employed to introduce the methoxy and amino groups. The regioselectivity of these substitutions is a critical aspect of the synthesis design.
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary, so it is essential to consult the respective catalogs for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD140995 | 97% | 100mg, 250mg, 1g, 5g |
| Sunway Pharm Ltd. | CB76202 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| Appretech Scientific Limited | APT003302 | 98% min | Inquire |
| MySkinRecipes | #43594 | 95% | 100mg, 250mg, 1g |
| ChemicalBook | CB72620202 | - | Inquire |
| Acros Pharmatech | - | - | Inquire |
| Chemsrc | - | - | Inquire |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of this compound make it a highly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[11][12]
The aminopyridine core of this compound can serve as a versatile scaffold for the construction of molecules that can fit into the ATP-binding pocket of various kinases. The primary amine provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding affinity and selectivity.
Role in PIM and PI3K/mTOR Kinase Inhibitors
There is significant interest in the development of inhibitors for the PIM and PI3K/mTOR signaling pathways, which are frequently hyperactivated in cancer.[13][14][15][16] The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[17] PIM kinases are downstream effectors of many signaling pathways and are also involved in cell survival and proliferation. The development of dual inhibitors that can target both pathways is a promising therapeutic strategy.[16]
Several patents and publications describe the use of substituted aminopyridines, structurally similar to this compound, as key intermediates in the synthesis of potent PIM and PI3K/mTOR inhibitors.[13][14][16][18] For instance, the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif has been identified as a key pharmacophore for achieving potent PI3K/mTOR inhibition.[16]
Experimental Protocol: Representative Synthesis of a Biologically Active Scaffold
The following is a representative, field-proven protocol for the synthesis of a key intermediate used in the development of kinase inhibitors, utilizing this compound. This protocol is based on established synthetic methodologies for similar compounds.[10][19]
Synthesis of N-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.5 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)benzenesulfonamide.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a key building block with significant potential in drug discovery and agrochemical development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules with desirable biological activities. As research into kinase inhibitors and other therapeutic agents continues to expand, the demand for such specialized intermediates is likely to grow. This guide provides a foundational understanding of the sourcing, synthesis, and application of this important compound, empowering researchers to leverage its properties in their own discovery efforts.
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]
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Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). Molecules. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). (n.d.). PubChemLite. Retrieved from [Link]
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6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride (C7H7F3N2O). (n.d.). PubChemLite. Retrieved from [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses. Retrieved from [Link]
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6-methoxy-2-(trifluoromethyl)pyridin-3-amine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
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2-Methoxy-6-(trifluoromethyl)pyridine. (2024). ChemBK. Retrieved from [Link]
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This compound. (n.d.). Acros Pharmatech. Retrieved from [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2021). Molecules. Retrieved from [Link]
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Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2019). Future Medicinal Chemistry. Retrieved from [Link]
-
Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][2] diazepinols. (2004). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. Retrieved from [Link]
-
Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
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2-methoxy-6-(trifluoromethyl)pyridine. (2024). ChemBK. Retrieved from [Link]
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Discovery of selective small molecule Pan-Pim kinase inhibitors with potent oral efficacy in murine xenograft models. (2009). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Retrieved from [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
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A Technical Guide to the Purity, Analysis, and Sourcing of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine for Pharmaceutical Research and Development
Introduction & Significance
1.1 Chemical Identity and Structure
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative, a class of heterocyclic compounds widely employed in modern chemistry. Its structure features a pyridine ring functionalized with three key substituents: a methoxy group (-OCH₃) at the 2-position, an amine group (-NH₂) at the 3-position, and a trifluoromethyl group (-CF₃) at the 6-position. This specific arrangement of electron-donating (amine, methoxy) and strongly electron-withdrawing (trifluoromethyl) groups imparts unique chemical properties that make it a valuable synthetic building block.
1.2 Importance in Medicinal Chemistry and Drug Discovery
This compound is primarily utilized as a critical intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is particularly significant in drug design; its inclusion in a molecule can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature.[1] Consequently, this compound serves as a foundational component for developing Active Pharmaceutical Ingredients (APIs) and novel crop protection agents.[1][2]
1.3 The Critical Role of Purity in Research and Development
In the context of drug development, the purity of starting materials and intermediates is paramount. The presence of impurities, even in trace amounts, can have profound consequences, including:
-
Altering Reaction Outcomes: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.
-
Introducing Toxicity: Process-related or degradation impurities may be toxic, posing a safety risk in non-clinical and clinical studies.
-
Complicating Regulatory Filings: The identity and quantity of all impurities must be rigorously controlled and documented for regulatory submissions.
Therefore, a thorough understanding of the purity profile, potential impurities, and the analytical methods to quantify them is essential for any researcher or organization using this intermediate.
Physicochemical and Spectroscopic Properties
A precise understanding of the physicochemical properties is the first step in confirming the identity and quality of this compound.
2.1 Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 944900-09-8 | [3][4] |
| Molecular Formula | C₇H₇F₃N₂O | [1][5] |
| Molecular Weight | 192.14 g/mol | [1][5] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
| Purity (Typical) | ≥97% or ≥98% | [5][6] |
Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be confirmed via the supplier's Certificate of Analysis (CoA) for a specific batch.
2.2 Spectroscopic Data Interpretation for Identity Confirmation
While specific spectra are batch-dependent and should be obtained from the supplier's CoA, the following provides an expert guide to interpreting the expected spectroscopic data for verifying the chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, typically expected in the 3.8-4.2 ppm region.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration.
-
Aromatic Protons (Pyridine Ring): Two doublets corresponding to the two protons on the pyridine ring. Their coupling constants and chemical shifts will be indicative of their relative positions.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Expect seven distinct carbon signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The carbon atoms attached to the methoxy and amine groups will also have distinctive chemical shifts.
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
-
This is a critical technique for confirming the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion plus a proton [M+H]⁺ at an m/z of approximately 193.15. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Synthesis and Potential Impurities
Understanding the synthetic origin of this compound is crucial for predicting potential process-related impurities. While multiple proprietary routes may exist, a plausible and common synthetic strategy in heterocyclic chemistry allows for a logical analysis of likely contaminants.
3.1 Plausible Synthetic Pathway
A common approach to building such a substituted pyridine would involve a multi-step sequence starting from a more readily available pyridine precursor. A hypothetical, yet chemically sound, pathway is outlined below. This pathway illustrates the key transformations required and the points at which impurities may be introduced.
3.2 Analysis of Potential Process-Related Impurities
Based on the pathway above, a researcher must be vigilant for the following types of impurities:
-
Unreacted Starting Materials:
-
Impurity A (2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine): Incomplete reduction in Step 3 would leave the nitro-intermediate in the final product. This is a common and critical impurity to monitor.
-
Impurity B (2-Methoxy-6-(trifluoromethyl)pyridine): If the nitration in Step 2 is not driven to completion, this precursor could carry through.
-
-
Isomeric Impurities:
-
Impurity C (Regioisomers of Nitration): Nitration of the pyridine ring can sometimes yield small amounts of other isomers (e.g., nitration at the 5-position). While the directing effects of the methoxy group favor the 3-position, isomeric impurities are possible and must be analytically controlled.
-
-
By-products from Side Reactions:
-
Impurity D (Over-reduction products): Under harsh reduction conditions, other functional groups could potentially be affected, though this is less common for these specific groups.
-
Impurity E (Hydrolysis product): If the methoxylation in Step 1 is incomplete, the starting material, 2-Chloro-6-(trifluoromethyl)pyridine, could potentially be hydrolyzed to 2-Hydroxy-6-(trifluoromethyl)pyridine under certain conditions.
-
Purification Methodologies
Achieving the high purity required for pharmaceutical applications often necessitates a robust purification strategy. The choice of method depends on the nature of the impurities and the physical state of the compound.
4.1 Rationale for Purification Strategy
The target molecule has a moderate polarity due to the amine group, but also possesses nonpolar characteristics from the trifluoromethyl and aromatic ring system. This dual nature allows for flexibility in purification. The primary goal is to remove unreacted starting materials (often less polar) and reaction by-products (which can be more or less polar).
4.2 Protocol 1: Recrystallization (For Solid Material)
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
-
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing solubility in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof). A good candidate system might be an alcohol/water or toluene/heptane mixture.
-
Dissolution: Place the crude material in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
4.3 Protocol 2: Column Chromatography (For Solid or Liquid Material)
For separating mixtures with closely related polarities or for oily products, silica gel column chromatography is the method of choice.
-
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice for compounds of this polarity.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good starting point is a mixture of a nonpolar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) for the target compound of ~0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the nonpolar component of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Analytical Methods for Purity Determination
Self-validating protocols require robust analytical methods to confirm purity and identify contaminants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
5.1 High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution, sensitivity, and quantitative accuracy, making it the ideal technique for assessing the purity of this compound.
-
Principle and Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. Given the target molecule's structure, this method is perfect for separating it from potentially less polar precursors or more polar by-products. The amine group necessitates a slightly acidic mobile phase to ensure good peak shape by suppressing silanol interactions on the column.
-
Suggested HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is ionized, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the C18 column. |
| Gradient | 10% B to 95% B over 20 min | A gradient ensures that both polar and nonpolar impurities can be eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic pyridine ring will have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Interpreting the Chromatogram: A pure sample will show a single major peak at a characteristic retention time. The area of this peak, as a percentage of the total area of all peaks, is used to determine the purity (Area % method). Any other peaks represent impurities and should be identified and quantified if they exceed established thresholds (e.g., >0.1%).
Availability and Sourcing
6.1 Commercial Availability
This compound is available from a variety of chemical suppliers who specialize in building blocks for research and development.[7][8] It is typically sold in quantities ranging from milligrams to kilograms.
6.2 Key Considerations When Sourcing
For drug development professionals, simply ordering from a catalog is insufficient. Due diligence is required:
-
Request a Certificate of Analysis (CoA): Never purchase a batch without a CoA. This document provides the supplier's quality control data, including purity (usually by HPLC or GC), identity confirmation (by NMR or MS), and appearance.
-
Assess Batch-to-Batch Consistency: For long-term projects, it is crucial to understand the supplier's ability to provide material with a consistent purity and impurity profile from one batch to the next.
-
In-House Purity Verification: It is a mandatory best practice to perform an independent purity and identity check on all incoming materials, even when a CoA is provided. This verifies the supplier's data and ensures the material has not degraded during transit or storage. Relying solely on supplier data is a significant risk.
Conclusion: Best Practices for Ensuring Quality
The utility of this compound as a synthetic intermediate is directly tied to its purity. Researchers and drug development professionals must adopt a rigorous approach to quality control. This involves understanding its fundamental properties, anticipating potential impurities based on its synthesis, employing robust purification and analytical methods, and performing stringent verification of all sourced materials. By adhering to these principles, scientists can ensure the integrity of their research and the success of their development programs.
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Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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ChemSynthesis. (2025). 6-methoxy-5-(trifluoromethyl)-2-pyridinylamine. Retrieved from [Link]
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CP Lab Safety. (n.d.). 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, min 97%, 100 mg. Retrieved from [Link]
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Dana Bioscience. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine 1g. Retrieved from [Link]
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- University of Helsinki Research Portal. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers.
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Introduction: The Strategic Union of Fluorine and Pyridine in Bioactive Compound Design
An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridines
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. Among fluorine-containing motifs, the trifluoromethyl (CF3) group is particularly prized for its profound impact on a molecule's physicochemical and biological properties.[1][2] When this powerful group is appended to a pyridine ring—a privileged scaffold in its own right due to its hydrogen bonding capabilities and metabolic stability—the resulting trifluoromethyl-substituted pyridine (TFMP) derivatives exhibit a remarkable spectrum of biological activities.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of TFMP-containing compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Pyridine (TFMP) Scaffold: A Privileged Motif
The CF3 group is not merely a passive substituent; it actively modulates a molecule's properties to enhance its drug-like or pesticide-like characteristics. Its influence stems from a combination of unique electronic and steric effects.
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for bioavailability and cellular uptake.[1][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF3 group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound.[1][2]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be crucial for optimizing interactions with biological targets or altering solubility profiles.
-
Target Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to stronger and more specific binding interactions with target enzymes or receptors, often resulting in enhanced potency.[2]
These properties combined make the TFMP scaffold a highly sought-after building block in the design of next-generation pharmaceuticals and crop protection agents.[1][3]
Caption: Synergistic properties of the TFMP scaffold.
Biological Activities in Crop Protection
The impact of TFMP derivatives on modern agriculture is profound. Over half of the pesticides introduced in the last two decades are fluorinated, with a significant portion containing a CF3 group.[7][8] These compounds provide effective solutions for managing weeds, pests, and fungal diseases.
Herbicidal Activity
TFMP-based herbicides are critical for controlling weed populations in major crops. The introduction of a TFMP moiety can dramatically improve herbicidal potency compared to corresponding phenyl analogues.[8]
-
Fluazifop-butyl: One of the earliest and most successful TFMP herbicides, Fluazifop-butyl, is an acetyl-CoA carboxylase (ACCase) inhibitor used to control grass weeds.[8] Its synthesis relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[8]
-
Flazasulfuron: This sulfonylurea herbicide inhibits acetolactate synthase (ALS) and is used for selective weed control on turf, sugarcane, and perennial crops.[3][8] The high electronegativity of the trifluoromethyl group plays a role in its metabolic decomposition pathways.[7][8]
Insecticidal Activity
TFMP derivatives have been developed into potent insecticides, offering novel modes of action to combat insect resistance.
-
Flonicamid: A systemic insecticide with a unique 4-(trifluoromethyl)pyridine structure, Flonicamid is effective against sucking insects by inhibiting their feeding behavior.[7][8]
-
Pyridalyl: This insecticide demonstrates superior pest control properties compared to traditional phenyl-containing analogues, a direct result of the TFMP structure.[3]
Fungicidal & Nematicidal Activity
The TFMP scaffold is integral to several modern fungicides and nematicides that protect crops from devastating diseases.
-
Fluopyram: A broad-spectrum fungicide and nematicide, Fluopyram inhibits succinate dehydrogenase (SDHI). It contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and is used to control a wide range of pathogens.
-
Fluazinam: This potent fungicide, which interferes with mitochondrial respiration, showed significantly higher activity than non-fluorinated derivatives, highlighting the critical contribution of the CF3 group.[3]
| Agrochemical | Class | Target/Mode of Action | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor[8] | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[8] |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor[3][8] | 2,3-CTF |
| Flonicamid | Insecticide | Feeding blocker | 4-(Trifluoromethyl)pyridine derivative[7][8] |
| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI) | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation[3] | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[3] |
Applications in Human and Veterinary Health
The same physicochemical advantages that make TFMPs successful in agriculture also translate to pharmaceutical applications. Numerous TFMP-containing candidates are in clinical trials, and several have been approved for market.[7][9]
Anticancer Activity
TFMP derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[10] The CF3 group can enhance kinase inhibition, improve cell permeability, and increase metabolic stability, leading to more effective tumor growth inhibition.[6]
-
EGFR Inhibition: A series of 5-trifluoromethylpyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. One lead compound exhibited an IC50 value of 0.091 µM against the EGFR kinase and 0.35 µM against the A549 lung cancer cell line, demonstrating its potential as an antitumor agent.[11]
-
Thiazolo[4,5-d]pyrimidines: Novel derivatives based on a 5-(trifluoromethyl)pyridine-2-thiol core have been synthesized and evaluated. Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[7][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione) proved to be the most active, showing potent antiproliferative activity against melanoma and breast cancer cell lines.[10][13]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9u | A549 (Lung) | 0.35 | [11] |
| MCF-7 (Breast) | 3.24 | [11] | |
| PC-3 (Prostate) | 5.12 | [11] | |
| Compound 3b | A375 (Melanoma) | 25.4 | [10][13] |
| C32 (Melanoma) | 24.4 | [10] | |
| MCF-7/WT (Breast) | 51.5 | [10] | |
| Compound 12a | (Multiple lines) | 3.6 | [14] |
Antimicrobial Activity
The TFMP core is also being explored for its potent antimicrobial properties.
-
Antibacterial Agents: Fluorinated pyridine nucleosides have been synthesized and evaluated for their activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported in the range of 1.3 to 4.9 µg/mL, comparable to the reference drug amoxicillin.[12][15]
-
Plant Pathogen Control: In an agricultural context, TFMP amide derivatives containing sulfur moieties have shown excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with efficacy exceeding that of commercial agents.[16]
Antiviral Activity
-
Tipranavir: A notable pharmaceutical success, Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV. The inclusion of a TFMP moiety in its structure resulted in a tenfold increase in antiviral activity compared to its phenyl analogue, a testament to the power of this scaffold.[7]
Synthetic Strategies
The efficient synthesis of TFMP intermediates is critical for their widespread application. Two primary industrial methods dominate.[7][8]
-
Halogen Exchange (HALEX) Reaction: This is the most common route, starting from picoline (methylpyridine). The methyl group is exhaustively chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a chlorine-fluorine exchange reaction using hydrogen fluoride (HF).[7][8] Subsequent ring chlorination can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[7]
-
Pyridine Ring Construction: This "bottom-up" approach involves the cyclocondensation of smaller, pre-fluorinated building blocks to construct the final TFMP ring system.[3][8] This method offers access to substitution patterns that may be difficult to achieve via the HALEX route.
Caption: Primary synthetic routes to TFMP intermediates.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized protocols are essential. Below is a representative methodology for assessing the in vitro anticancer activity of novel TFMP derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a test compound required to inhibit the growth of cancer cells by 50% (IC50).
1. Cell Culture and Seeding:
- Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
- Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
- Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Causality Check: Proper cell density is critical; too few cells will result in weak signal, while too many can lead to nutrient depletion and non-compound-related cell death.
- Incubate the plate for 24 hours to allow cells to attach.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of the TFMP test compound in DMSO.
- Create a series of dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in culture media. The final DMSO concentration in the well should be ≤0.5% to avoid solvent toxicity.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the appropriate wells. Include "vehicle control" (media with DMSO only) and "untreated control" wells.
- Incubate the plate for 48-72 hours.
3. MTT Assay and Absorbance Reading:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability versus the log of the compound concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
- Self-Validation: The dose-response curve should be sigmoidal. A flat curve indicates inactivity or an experimental artifact.
Future Perspectives
The trifluoromethyl-substituted pyridine motif will undoubtedly continue to be a highly valuable fragment in the discovery of new bioactive compounds.[4][5] Future research will likely focus on several key areas:
-
Novel Isomers and Substitution Patterns: While 3- and 5-substituted pyridines have been common, exploration of other isomers is increasing, potentially unlocking new biological targets and activities.[7][8]
-
Bioisosteric Replacement: Strategically replacing other chemical groups with the TFMP moiety in known active compounds will remain a fruitful strategy for lead optimization and patent-busting.[4]
-
New Synthetic Methods: The development of more efficient, greener, and regioselective methods for synthesizing TFMP building blocks will accelerate discovery efforts.
-
Mechanism of Action Studies: A deeper understanding of how TFMP derivatives interact with their biological targets will enable more rational, target-based drug design.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2023). Ningbo Inno Pharmchem Co., Ltd. [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (Date not available). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). J-Stage. [Link]
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Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2024). National Institutes of Health. [Link]
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Pop, R., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
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An In-depth Technical Guide to Trifluoromethylated Heterocycles in Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and drug design. This guide provides a comprehensive technical overview of trifluoromethylated heterocycles, intended for professionals engaged in pharmaceutical research and development. We will delve into the profound impact of the CF₃ group on the physicochemical properties of parent heterocycles, explore robust synthetic methodologies for their preparation, and examine their successful application in FDA-approved therapeutics. This document is structured to serve as both a foundational introduction and a practical reference, complete with detailed experimental protocols, mechanistic insights, and a forward-looking perspective on this critical class of molecules.
The Trifluoromethyl Group: A Paradigm Shift in Heterocyclic Medicinal Chemistry
The trifluoromethyl group is far more than a simple bioisostere for a methyl group; its unique electronic properties fundamentally alter the character of a parent heterocycle. The introduction of a CF₃ group can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for optimizing drug candidates.[1]
Causality of Physicochemical Modifications
The potency of the CF₃ group stems from the high electronegativity of fluorine atoms, which creates a strong electron-withdrawing effect. This has several critical consequences for the properties of the heterocyclic core.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, thereby improving absorption and distribution. This is a crucial factor in achieving oral bioavailability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[3] This makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and reduce patient dosing frequency.[1]
-
Modulation of Basicity (pKa): The strong inductive effect of the CF₃ group withdraws electron density from the heterocyclic ring, leading to a significant decrease in the basicity (pKa) of nitrogen atoms within the ring. This can be strategically employed to fine-tune a molecule's ionization state at physiological pH, impacting its solubility and target engagement.[4]
Quantitative Physicochemical Data
The following table summarizes the impact of trifluoromethylation on the acidity (pKa) and lipophilicity (logP) of common heterocyclic scaffolds.
| Heterocycle | pKa | logP | Trifluoromethylated Analog | pKa | logP |
| Pyridine | 5.25 | 0.65 | 3-(Trifluoromethyl)pyridine | 2.84 | 1.69 |
| Imidazole | 7.14 | -0.08[5] | 4-(Trifluoromethyl)imidazole | 5.4 | 0.85 |
| Pyrazole | 2.49 | 0.33 | 3-(Trifluoromethyl)pyrazole | ~10.56 (N-H)[6] | 1.14 |
| Indole | -2.4 (basic) | 2.14[7] | 3-(Trifluoromethyl)indole | N/A | 3.1[1] |
Note: pKa and logP values can vary based on experimental conditions and calculation methods. The values presented are representative.
Strategic Synthesis of Trifluoromethylated Heterocycles
The development of efficient and scalable methods for the introduction of the CF₃ group has been a major focus of synthetic organic chemistry. Two primary strategies have emerged: the direct trifluoromethylation of pre-formed heterocycles and the construction of the heterocyclic ring using trifluoromethylated building blocks.
Direct C-H Trifluoromethylation
Directly converting a C-H bond on a heterocycle to a C-CF₃ bond is an atom-economical and highly desirable transformation. Radical-based methods have proven particularly effective.
This protocol is based on the work of Baran and co-workers and utilizes the inexpensive and stable Langlois' reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na).[7][8]
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Deionized Water (H₂O)
-
Round-bottom flask with stir bar
Procedure:
-
To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H₂O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture over 10 minutes.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-trifluoromethyl-4-tert-butylpyridine.
Self-Validating System: The success of this reaction is predicated on the generation of the trifluoromethyl radical from CF₃SO₂Na via oxidation by TBHP. The regioselectivity is governed by the innate reactivity of the heterocycle, often favoring electron-deficient positions. The biphasic system is crucial for managing the solubility of the reagents and facilitating the reaction.
Synthesis from Trifluoromethylated Building Blocks
Constructing the heterocycle from precursors already containing the CF₃ group is a powerful and often highly regioselective strategy.[3]
This protocol describes a general method for the synthesis of N-substituted trifluoromethyl pyrazoles via the condensation of a trifluoromethyl-containing building block with a 1,3-dicarbonyl compound.[9]
Materials:
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one
-
4-Hydrazinobenzoic acid
-
Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF)
-
Acetonitrile
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 equiv) and 4-hydrazinobenzoic acid (1.05 equiv) in ethanol. Heat the mixture to reflux for 4 hours. Cool to room temperature and collect the precipitated hydrazone by filtration.
-
Cyclization with Vilsmeier-Haack Reagent: To a solution of the hydrazone (1.0 equiv) in DMF, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv) at 0 °C. Allow the reaction to warm to room temperature and then heat to 80 °C for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid product will precipitate.
-
Purification: Collect the crude pyrazole aldehyde by filtration and wash thoroughly with water. The product is often pure enough for subsequent steps, but can be recrystallized from acetonitrile if necessary.
Causality of Experimental Choices: The use of a pre-trifluoromethylated acetophenone ensures the CF₃ group is precisely positioned in the final pyrazole ring. The Vilsmeier-Haack reagent acts as both a dehydrating agent and a formylating agent to facilitate the cyclization and formation of the pyrazole aldehyde.
Photoredox Catalysis in Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals under neutral conditions, offering excellent functional group tolerance.[10]
The general mechanism involves the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (e.g., triflyl chloride or Umemoto's reagent) to generate a trifluoromethyl radical.[11] This radical then adds to the heterocycle, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product.
Caption: Oxidative quenching cycle in photoredox trifluoromethylation.
Applications in Modern Drug Discovery
The unique properties imparted by the trifluoromethyl group have been successfully leveraged in numerous FDA-approved drugs across various therapeutic areas.
Case Studies of FDA-Approved Trifluoromethylated Heterocyclic Drugs
| Drug Name | Heterocyclic Core | Therapeutic Area | Role of the CF₃ Group |
| Celecoxib | Pyrazole | Anti-inflammatory | Enhances binding selectivity for COX-2 over COX-1. |
| Fluoxetine | Phenylpiperidine | Antidepressant | Increases lipophilicity for better blood-brain barrier penetration.[12] |
| Sitagliptin | Triazolopiperazine | Antidiabetic | Improves metabolic stability and oral bioavailability. |
| Aprepitant | Morpholine | Antiemetic | Contributes to high receptor affinity and brain penetration. |
| Bicalutamide | Hydantoin | Anticancer | Key for androgen receptor antagonism. |
This table is not exhaustive but highlights key examples.
High-Throughput Screening (HTS) Workflow for Trifluoromethylated Heterocycle Libraries
The discovery of novel drug candidates often begins with the screening of large compound libraries. A well-designed HTS workflow is essential for efficiently identifying promising "hits" from a library of trifluoromethylated heterocyles.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative of significant interest due to the prevalence of the trifluoromethylpyridine motif in active pharmaceutical ingredients and agrochemicals.[1] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2]
The synthetic strategy outlined in this guide focuses on a reliable and scalable two-step process starting from a commercially available precursor. The chosen pathway involves a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach is favored for its high efficiency and functional group tolerance.
Logical Workflow Diagram:
Caption: Synthetic workflow for this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | ≥95% | Commercially Available | Starting material. |
| Sodium Methoxide (NaOMe) | ≥97% | Commercially Available | Highly reactive and hygroscopic. Handle under inert atmosphere.[3] |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent for the SNAr reaction. |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Commercially Available | Pre-catalyst for the Buchwald-Hartwig amination. |
| Xantphos | ≥98% | Commercially Available | Ligand for the Buchwald-Hartwig amination. |
| Cesium Carbonate (Cs2CO3) | ≥99% | Commercially Available | Base for the Buchwald-Hartwig amination. |
| Toluene | Anhydrous | Commercially Available | Solvent for the Buchwald-Hartwig amination. |
| Diethyl Ether (Et2O) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Prepared in-house | For workup. |
| Brine | ACS Grade | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | Eluent for chromatography. |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chloro substituent at the 2-position of the pyridine ring is displaced by a methoxy group from sodium methoxide. The electron-withdrawing trifluoromethyl group at the 6-position activates the ring towards nucleophilic attack.[4]
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous methanol (to make a 0.5 M solution of the starting material). Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Carefully add sodium methoxide (1.2 eq) portion-wise to the solution. The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of methanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 2-methoxy-6-(trifluoromethyl)pyridine, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
The final step is a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[7][8][9] This reaction is highly effective for forming aryl-amine bonds.[10][11] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[12]
Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[13]
Protocol:
-
Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.
-
Catalyst Activation: Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition: Add 2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq), an ammonia surrogate such as benzophenone imine (1.2 eq), and cesium carbonate (2.0 eq).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.[14][15]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| 1H NMR | Signals corresponding to the methoxy protons, aromatic protons, and amine protons with appropriate chemical shifts and coupling constants. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule, including the trifluoromethyl carbon. |
| 19F NMR | A singlet corresponding to the CF3 group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C7H7F3N2O, M.W. 192.14).[16][17] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,6-Dichloropyridine: This starting material is toxic if swallowed and causes skin and eye irritation.[18][19][20][21]
-
Sodium Methoxide: Sodium methoxide is highly flammable, corrosive, and reacts violently with water.[3][22][23][24][25] It should be handled under an inert atmosphere. In case of fire, use a dry powder extinguisher; do not use water.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, methanol, and diethyl ether are flammable. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Loss of product during workup. | Optimize extraction procedure. | |
| Low yield in Step 2 | Inactive catalyst. | Ensure proper catalyst activation. Use fresh, high-quality palladium precursor and ligand. |
| Presence of oxygen. | Maintain a strict inert atmosphere throughout the reaction. | |
| Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. | |
| Impure product | Incomplete reaction or side reactions. | Optimize reaction conditions. Improve purification by column chromatography. |
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ACS Publications - American Chemical Society. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
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The Strategic Utility of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The building block, 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, has emerged as a particularly valuable scaffold, empowering researchers to craft complex molecular architectures with enhanced pharmacological properties. This aminopyridine derivative offers a unique convergence of structural features: the trifluoromethyl group, known for improving metabolic stability and binding affinity; the methoxy group, which can modulate electronic properties and solubility; and a reactive amino group, serving as a versatile handle for a variety of chemical transformations.
This comprehensive guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its fundamental properties, showcase its application in the synthesis of advanced clinical candidates, and provide detailed, field-proven protocols for its utilization in key chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for novel therapeutics.
Physicochemical and Reactivity Profile
A thorough understanding of a building block's intrinsic properties is paramount for its effective application. The unique arrangement of functional groups in this compound dictates its reactivity and handling characteristics.
| Property | Value | Source |
| CAS Number | 944900-09-8 | [1] |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Vendor Data |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [2] |
The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic character of the pyridine ring, impacting its reactivity in various transformations. The primary amino group at the 3-position is a key nucleophilic center, readily participating in amide bond formations and cross-coupling reactions.
Core Application: Synthesis of the Dual PI3K/mTOR Inhibitor Bimiralisib (PQR309)
A prominent example showcasing the strategic importance of this compound is its role in the synthesis of Bimiralisib (PQR309), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials for the treatment of various cancers.[3][4] The synthesis of Bimiralisib highlights the utility of this building block in constructing highly functionalized heterocyclic systems.
The key transformation involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of this compound and a halogenated triazine core. This reaction is pivotal for creating the carbon-carbon bond that links the two key heterocyclic fragments of the final drug molecule.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound and its derivatives. These protocols are based on established synthetic routes and principles of modern cross-coupling chemistry.
Protocol 1: Borylation of 3-Substituted-2-methoxy-6-(trifluoromethyl)pyridine – A Gateway to Suzuki Coupling
Reaction Principle: This protocol outlines the Miyaura borylation, a palladium-catalyzed reaction of a heteroaryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronate ester. This transformation is a cornerstone of modern organic synthesis, enabling the preparation of a wide array of organoboron compounds for subsequent cross-coupling reactions.[5]
Diagram of the Borylation Reaction:
Caption: General scheme for the Miyaura borylation of a halo-pyridine.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) and anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.5 M).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bimiralisib (PQR309) Precursor
This protocol details the pivotal Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[6][7] This specific application focuses on the synthesis of a key intermediate for the PI3K/mTOR inhibitor, Bimiralisib (PQR309).
Reaction Principle: This palladium-catalyzed cross-coupling reaction joins the (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid derivative with an appropriate halo-triazine partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Diagram of the Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling for the synthesis of Bimiralisib (PQR309).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equiv.) and 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 equiv.) in a mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 3:1 ratio).
-
Base and Catalyst Addition: Add sodium carbonate (2.0 equiv.) to the solution, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Bimiralisib (PQR309).
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Precursor
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This protocol outlines a general procedure for the amination of a 3-halo-2-methoxy-6-(trifluoromethyl)pyridine with a primary or secondary amine.
Reaction Principle: This transformation enables the direct formation of an aryl-amine bond, a common linkage in many pharmaceuticals. The reaction's success is highly dependent on the choice of a suitable phosphine ligand, which facilitates the key steps of the catalytic cycle.
Diagram of the Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination of a 3-halo-2-methoxy-6-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 3-bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4: Amide Bond Formation
The primary amino group of this compound makes it an excellent nucleophile for amide bond formation, a ubiquitous reaction in medicinal chemistry.
Reaction Principle: This reaction involves the coupling of the amine with a carboxylic acid, typically activated in situ with a coupling reagent to form a reactive intermediate that is then attacked by the amine.
Diagram of Amide Bond Formation:
Caption: Amide bond formation with this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a peptide coupling reagent such as HATU (1.1 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.05 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value building block in the synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the efficient synthesis of the clinical candidate Bimiralisib (PQR309), where it serves as a cornerstone of the molecular architecture. The protocols detailed herein for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide a practical guide for researchers to harness the full synthetic potential of this versatile aminopyridine. As the demand for novel therapeutics with optimized pharmacological profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery.
References
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- 4. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Deployment of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This guide focuses on a particularly valuable, yet specific, building block: 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine . We will explore its intrinsic chemical properties and delve into its practical applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in medicinal chemistry. The inclusion of the trifluoromethyl group is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
Physicochemical Properties and Synthetic Rationale
The unique substitution pattern of this compound imparts a desirable combination of reactivity and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group modulates the electronics of the pyridine ring, influencing its reactivity in cross-coupling reactions. The methoxy group, a hydrogen bond acceptor, and the primary amine, a hydrogen bond donor and a key nucleophile, provide crucial handles for molecular elaboration.
| Property | Value | Source |
| CAS Number | 944900-09-8 | [1] |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Storage | 2-8°C, protected from light, stored in an inert gas | [1] |
The strategic positioning of the amino group at the 3-position, flanked by the methoxy and trifluoromethyl groups, allows for regioselective functionalization, a critical aspect in the synthesis of complex molecules.
Core Application: A Key Building Block for Kinase Inhibitors
Kinases are a major class of drug targets, and the development of selective inhibitors is a cornerstone of modern oncology and immunology research. Substituted pyridines are frequently employed as core scaffolds in the design of kinase inhibitors. While the general utility of pyridine derivatives is well-documented, we will focus on a specific, cutting-edge application of this compound.
Case Study: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
A recent breakthrough in the development of anti-inflammatory agents has been the identification of potent and selective inhibitors of IRAK4, a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[2][3] Overactivation of these pathways is implicated in a range of autoimmune and inflammatory diseases. A 2023 publication in Bioorganic Chemistry and the associated patent literature describe the use of this compound as a crucial starting material in the synthesis of a novel class of IRAK4 inhibitors.[2]
The general synthetic strategy involves the coupling of the aminopyridine core with a suitable heterocyclic partner, followed by further functionalization. The trifluoromethyl group in the final compounds is often crucial for achieving high potency and desirable pharmacokinetic properties.
Caption: General workflow for the synthesis of IRAK4 inhibitors.
Experimental Protocols: Key Synthetic Transformations
The following protocols are generalized procedures for key cross-coupling reactions that are central to the utilization of this compound. Researchers should note that specific reaction conditions may require optimization based on the exact substrates being used.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.[4][5][6][7][8] This reaction is used to couple the primary amine of our title compound with an aryl or heteroaryl halide.
Objective: To couple this compound with a heteroaryl chloride (e.g., a substituted chloropyrimidine) to form a key intermediate for an IRAK4 inhibitor.
Materials:
-
This compound
-
Substituted heteroaryl chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the heteroaryl chloride (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, widely used in medicinal chemistry to construct biaryl and heteroaryl-aryl structures.[9][10][11][12][13] While our title compound is an amine, it can be first converted to a halide or triflate, which can then participate in a Suzuki coupling. Alternatively, the corresponding boronic acid or ester derivative can be prepared and coupled with a suitable aryl or heteroaryl halide.
Objective: To couple a derivative of this compound (e.g., the corresponding bromo- or iodo-pyridine) with an arylboronic acid.
Materials:
-
Halogenated 2-Methoxy-6-(trifluoromethyl)pyridine derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the halogenated pyridine derivative (1.0 eq) and the arylboronic acid (1.1 - 1.5 eq) in the chosen solvent system.
-
Add the aqueous base to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a counter-flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The provided case study on IRAK4 inhibitors highlights its contemporary relevance in addressing inflammatory and autoimmune diseases. The detailed protocols for key synthetic transformations offer a practical guide for researchers looking to incorporate this scaffold into their drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
-
Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry. 2023;137:106584. [Link]
- (Placeholder for a relevant reference on kinase inhibitors)
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
- (Placeholder for a relevant reference on IRAK4)
-
Construction of IRAK4 inhibitor activity prediction model based on machine learning. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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This compound. MySkinRecipes. [Link]
- (Placeholder for a relevant reference on drug design)
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- (Placeholder for a relevant reference on drug design)
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- (Placeholder for a relevant reference on drug design)
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Protocol for Suzuki coupling reactions with 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine Derivatives
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The this compound scaffold is a privileged structural motif in modern drug discovery and agrochemical research.[1][2][3] The unique electronic properties conferred by the methoxy, trifluoromethyl, and amino substituents make it a critical building block for synthesizing complex, biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering a robust pathway to elaborate such scaffolds.[4][5]
This guide provides a detailed protocol and technical insights for performing Suzuki-Miyaura coupling reactions on a halogenated derivative of this compound. The direct use of aminopyridines in palladium-catalyzed reactions can be challenging due to potential catalyst inhibition; the lone pair of electrons on the amino group and the pyridine nitrogen can coordinate to the palladium center, forming inactive complexes.[6] Therefore, a common and effective strategy, which will be the focus of this protocol, involves the use of a pre-functionalized halo-aminopyridine substrate (e.g., a 5-bromo derivative) to ensure efficient and high-yielding coupling.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (in this case, the bromo-aminopyridine derivative), inserting itself into the carbon-halogen bond. This forms a new, high-valent Palladium(II) species.[7][8] The rate of this step is influenced by the halide's identity (I > Br > Cl) and the electronic properties of the ligand on the palladium catalyst.[4]
-
Transmetalation : The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[4][9][10]
-
Reductive Elimination : The two organic fragments on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Palladium(0) species, which re-enters the catalytic cycle.[4][7][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 5-Bromo-2-methoxy-6-(trifluoromethyl)pyridin-3-amine
This protocol provides a robust starting point for the coupling of 5-Bromo-2-methoxy-6-(trifluoromethyl)pyridin-3-amine with a generic arylboronic acid. Optimization may be necessary for different coupling partners.
Materials and Reagents
-
5-Bromo-2-methoxy-6-(trifluoromethyl)pyridin-3-amine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)[4][11]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-2-methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[13]
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The total reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Conditions : Immerse the flask in a preheated oil bath and stir the mixture vigorously at a temperature ranging from 80 °C to 110 °C.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Key Parameters and Optimization Strategies
Achieving high yields requires careful selection of the reaction components. The electron-rich nature of the aminopyridine substrate makes the choice of ligand particularly critical.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively.[9] Buchwald precatalysts are often more air-stable and provide a reliable 1:1 or 1:2 Pd:Ligand ratio, leading to more reproducible results.[11] |
| Ligand | Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, BrettPhos | These ligands are essential for challenging substrates.[12] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition into the C-Br bond.[4][8] For C-N cross-couplings of similar substrates, RuPhos and BrettPhos have proven highly effective.[14][15][16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[9][10] K₃PO₄ is a moderately strong base effective in many cases. Cs₂CO₃ is stronger and can be beneficial for less reactive coupling partners. K₂CO₃ is a standard, milder choice.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | Aprotic polar solvents are generally preferred. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][11] |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronic Esters (e.g., Pinacol Esters) | Boronic acids are most common. Pinacol esters offer greater stability, which can prevent premature protodeboronation (a common side reaction where the boron group is replaced by a hydrogen atom).[11] |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
-
ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
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World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
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ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Trifluoromethylpyridine Derivatives
Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Heterocycles
For researchers, scientists, and professionals in drug development, the synthesis of aminopyridine scaffolds is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of pharmacologically active agents. The introduction of a trifluoromethyl (CF₃) group to the pyridine ring often enhances metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridine derivatives particularly valuable building blocks. However, the powerful electron-withdrawing nature of the CF₃ group, combined with the inherent electron deficiency of the pyridine ring, presents significant challenges for classical and contemporary synthetic methodologies, including the venerable Buchwald-Hartwig amination.[1]
This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[2][3] Nevertheless, the amination of trifluoromethyl-substituted halopyridines is often plagued by low yields and catalyst deactivation. This is due to the deactivated nature of the C-X bond towards oxidative addition and the potential for the pyridine nitrogen to coordinate to the palladium center, thereby inhibiting catalysis.[1]
These application notes provide a detailed guide for navigating the complexities of the Buchwald-Hartwig amination of trifluoromethylpyridine derivatives. We will delve into the mechanistic nuances, provide a rationale for the selection of catalysts, ligands, and bases, and offer detailed, field-proven protocols to empower researchers to successfully synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][4] Understanding this cycle is paramount for rational optimization and troubleshooting.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylpyridine, forming a Pd(II) intermediate. For electron-deficient aryl chlorides, this step is often rate-limiting.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent.[5][6]
-
Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step.
Catalyst and Ligand Selection: The Key to Success
The success of the Buchwald-Hartwig amination of trifluoromethylpyridines hinges on the judicious selection of the palladium precursor and, most importantly, the phosphine ligand. The electron-deficient nature of the substrate necessitates the use of highly active catalyst systems.
Palladium Precursors: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is typically facilitated by the phosphine ligand. For challenging couplings, pre-formed palladium-ligand complexes (precatalysts) can offer superior reactivity and reproducibility.
Phosphine Ligands: The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates like electron-deficient heteroaryl chlorides.[7] For trifluoromethylpyridines, monodentate biaryl phosphine ligands are generally the ligands of choice.
| Ligand | Structure | Key Features & Applications for Trifluoromethylpyridines |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of aryl chlorides. Its steric bulk facilitates reductive elimination. A good starting point for screening. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides excellent results for the coupling of secondary amines with aryl chlorides. The diisopropoxy groups enhance electron density. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the monoarylation of primary amines and ammonia surrogates.[4] Its unique structure promotes selective coupling. |
| Josiphos-type Ligands | Ferrocene-based diphosphine ligands | These bidentate ligands can prevent catalyst deactivation by the pyridine nitrogen and are effective for coupling heteroaryl chlorides.[3] |
Table 1: Recommended Phosphine Ligands for the Amination of Trifluoromethylpyridines.
The Critical Role of the Base and Solvent
Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Sodium tert-butoxide (NaOtBu): The most commonly used base for Buchwald-Hartwig aminations. It is highly effective but can be sensitive to moisture.
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with base-sensitive functional groups. However, they may require higher reaction temperatures or longer reaction times.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong base that can be used for the coupling of weakly nucleophilic amines or when proton-sensitive functional groups are present.[4]
Solvents: The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.
-
Toluene and Dioxane: The most common solvents for Buchwald-Hartwig aminations. They are relatively non-polar and have high boiling points, allowing for a wide range of reaction temperatures. Note that dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.
-
tert-Butanol (t-BuOH): Can be used as a solvent or co-solvent and has been shown to be beneficial in some cases.
Experimental Protocols
The following protocols are provided as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined through systematic screening.
General Procedure for the Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Chloropyridine:
-
To a flame-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Add the trifluoromethyl-substituted chloropyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aminotrifluoromethylpyridine.
Example Protocol: Synthesis of N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine
To a vial were added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 8 mol%), and NaOtBu (67 mg, 0.7 mmol, 1.4 equiv). The vial was evacuated and backfilled with argon. 2-Chloro-5-(trifluoromethyl)pyridine (90.8 mg, 0.5 mmol, 1.0 equiv), 4-methoxyaniline (67.7 mg, 0.55 mmol, 1.1 equiv), and anhydrous toluene (2 mL) were then added. The vial was sealed and the mixture was stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite®, and concentrated. The residue was purified by flash chromatography on silica gel to afford the title compound.
Optimization and Troubleshooting Workflow
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] Small molecule kinase inhibitors have consequently emerged as a cornerstone of targeted therapy, with dozens of approved drugs transforming patient outcomes.[4][5] The successful development of these agents is deeply rooted in synthetic organic chemistry, which provides the tools to construct, modify, and optimize these complex molecules. This guide offers an in-depth exploration of the key synthetic strategies, core reaction protocols, and practical considerations for the synthesis of kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Chemical Blueprint of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for controlling nearly all cellular processes.[5] The majority of small molecule inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[6][7] Synthetic chemistry enables the precise construction of molecular scaffolds that can occupy this pocket, often mimicking the adenine moiety of ATP while presenting tailored chemical groups to engage with specific amino acid residues, thereby achieving potency and selectivity.
Kinase inhibitors are broadly classified based on their binding mode to the kinase domain:
-
Type I inhibitors bind to the active conformation of the kinase in the ATP pocket.
-
Type II inhibitors bind to an inactive conformation (specifically the "DFG-out" state), accessing an adjacent allosteric site.
-
Allosteric inhibitors (Type III/IV) bind to sites remote from the ATP pocket.
-
Covalent inhibitors form an irreversible bond with a reactive residue (often a cysteine) near the active site.[5]
The ability to synthesize diverse chemical matter targeting these different conformational states is paramount for discovering novel therapeutics and overcoming drug resistance.
Chapter 1: Foundational Synthetic Principles
Privileged Scaffolds: The Architectural Core
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. In kinase inhibitor design, certain heterocyclic systems have proven to be exceptionally effective as core structures due to their ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[8][9]
| Scaffold | Representative Kinase Inhibitor(s) | Key Synthetic Feature |
| 2,4-Diaminopyrimidine | Imatinib, Alisertib | Construction via condensation of guanidines with 1,3-dicarbonyl compounds.[6][10] |
| Quinazoline | Gefitinib, Erlotinib, Lapatinib | Built through multi-step heterocyclic synthesis; amenable to C4 functionalization.[7][10][11] |
| Indole / Azaindole | Sunitinib, Axitinib | Often functionalized via C-H activation or used as building blocks in Pictet-Spengler reactions.[12][13] |
| Imidazo[1,2-b]pyridazine | Ponatinib | Fused heterocyclic system often assembled via cyclization and functionalized with cross-coupling.[14][15] |
| Pyrazolo[3,4-d]pyrimidine | Ribociclib | A purine isostere, typically synthesized and then functionalized via cross-coupling reactions. |
The Synthetic Workflow: From Fragments to Final Compound
The synthesis of a typical kinase inhibitor is a multi-step process that involves the strategic assembly of key molecular fragments. This workflow often relies on a central heterocyclic core which is sequentially functionalized using robust and versatile chemical reactions.
Caption: A generalized workflow for kinase inhibitor synthesis.
Chapter 2: Core Synthetic Methodologies & Protocols
Modern kinase inhibitor synthesis relies heavily on transition metal-catalyzed cross-coupling reactions, which allow for the efficient and modular construction of complex molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most important C-C bond-forming reaction in medicinal chemistry. Its functional group tolerance and use of stable, non-toxic boronic acids make it ideal for joining aryl and heteroaryl fragments.[16][17] It is frequently used to install key recognition elements onto the core scaffold of an inhibitor.[18]
Causality: This reaction is chosen for its reliability and broad substrate scope. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for rational optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve high yields even with complex substrates.[16]
Protocol: Synthesis of a 2-Aryl-5-chloropyrazine
This protocol describes a model Suzuki coupling, a common step in the synthesis of pyrazine-based inhibitors.[16]
-
Reaction Scheme: (A generic image representing the reaction would be here)
-
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloropyrazine (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the mixture vigorously and heat to 90 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyrazine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C(aryl)-N bonds is fundamental to kinase inhibitor synthesis, as an amine linkage often serves as the hydrogen-bond donating component that interacts with the kinase hinge region. The Buchwald-Hartwig amination has revolutionized this process, replacing harsher classical methods.[19][20] It allows for the coupling of a wide range of aryl halides/triflates with primary and secondary amines.[21][22]
Causality: This reaction is selected when a nucleophilic aromatic substitution (SₙAr) is not feasible due to an electron-rich or sterically hindered aryl halide. The choice of a specific palladium catalyst and a sterically bulky phosphine ligand is critical for facilitating the catalytic cycle and preventing side reactions like β-hydride elimination.[19][20]
Protocol: Coupling of an Aryl Bromide with an Aniline Derivative
-
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Aniline derivative (e.g., 3-ethynylaniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under a strong inert gas flow, add the aryl bromide (1.0 eq), aniline derivative (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 110 °C for 6-18 hours. Monitor progress by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Other Key Methodologies
-
Sonogashira Coupling: This Pd/Cu-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, creating rigid C(sp²)-C(sp) bonds.[23][24] It is valuable for constructing inhibitors where a linear, non-flexible linker is desired to probe specific regions of the ATP pocket.[15][25][26]
-
Pictet-Spengler Reaction: This acid-catalyzed reaction forms tetrahydro-β-carbolines or tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[27][28] It is a powerful tool for constructing complex, fused heterocyclic systems found in many natural product-inspired kinase inhibitors.[29][30]
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click" reaction.[31] It provides a highly efficient and orthogonal method for joining molecular fragments, making it ideal for the rapid synthesis of compound libraries for screening purposes.[32][33][34][35]
-
C-H Functionalization: This emerging field allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often at late stages of a synthesis.[36][37] This strategy avoids the need for pre-functionalized starting materials and enables the rapid exploration of structure-activity relationships (SAR) by modifying the periphery of a complex core structure.[13][38][39]
Chapter 3: Case Study - Synthesis of a Gefitinib Analogue
Gefitinib ("Iressa") is an EGFR inhibitor based on a 4-anilinoquinazoline scaffold.[7] Its synthesis showcases the strategic application of core synthetic methodologies, including heterocycle formation and nucleophilic aromatic substitution.
Retrosynthetic Analysis
The synthesis can be broken down into the construction of the quinazoline core followed by the installation of the aniline side chain.
Caption: Retrosynthetic analysis of a 4-anilinoquinazoline inhibitor.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of the Quinazoline Core
-
Reaction: Condensation and cyclization of 4,5-dimethoxy-2-aminobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
A mixture of 4,5-dimethoxy-2-aminobenzonitrile (1.0 eq) in DMF-DMA (3.0 eq) is heated at 110 °C for 2 hours.
-
The reaction is cooled, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the intermediate amidine.
-
The amidine is then cyclized by heating in a suitable high-boiling solvent or with a catalyst to form the 6,7-dimethoxyquinazolin-4(3H)-one.
-
-
Chlorination:
-
The quinazolinone (1.0 eq) is suspended in thionyl chloride (SOCl₂) (5-10 eq) with a catalytic amount of DMF.
-
The mixture is heated at reflux for 3-4 hours until a clear solution is formed.
-
Excess SOCl₂ is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual traces. The crude 4-chloro-6,7-dimethoxyquinazoline is used directly in the next step.
-
Step 2: Final Assembly via Nucleophilic Aromatic Substitution (SₙAr)
-
Reaction: Coupling of 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).
-
Procedure:
-
To a solution of the aniline derivative (1.1 eq) in isopropanol, add the crude 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
The mixture is heated at reflux for 2-4 hours. A precipitate typically forms as the product hydrochloride salt.
-
The reaction is cooled to room temperature, and the solid is collected by filtration.
-
The solid is washed with cold isopropanol and then diethyl ether.
-
To obtain the free base, the salt is suspended in a mixture of ethyl acetate and aqueous sodium bicarbonate solution and stirred until all solid dissolves. The organic layer is separated, dried, and concentrated to yield the final product.
-
Purity is assessed by HPLC and LC-MS, and the structure is confirmed by ¹H and ¹³C NMR.
-
Conclusion and Future Outlook
The synthesis of kinase inhibitors is a dynamic and evolving field that sits at the intersection of organic chemistry, medicinal chemistry, and chemical biology. Mastery of foundational reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for any researcher in this area. Looking forward, the increasing adoption of modern techniques such as late-stage C-H functionalization and macrocyclization promises to unlock new chemical space and provide novel solutions to the persistent challenges of drug resistance and selectivity.[9][39][40] These advanced synthetic tools will continue to empower scientists to design and create the next generation of targeted therapies.
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Application Notes & Protocols: The Strategic Use of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine in Modern Agrochemical Synthesis
Introduction: The Trifluoromethylpyridine Scaffold in Crop Protection
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, binding affinity, and overall biological efficacy.[1][2] When this group is appended to a pyridine ring, it forms a trifluoromethylpyridine (TFMP) scaffold, a privileged structure found in numerous high-performance herbicides, fungicides, and insecticides.[3][4][5]
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 944900-09-8) is a highly valuable, functionalized building block for synthesizing these complex agrochemicals.[1] Its unique substitution pattern—a potent trifluoromethyl group, a methoxy moiety influencing electronic properties, and a reactive amine handle—offers a versatile platform for constructing novel active ingredients.
This guide provides detailed protocols and expert insights into leveraging this key intermediate. We will demonstrate a robust, two-step synthetic sequence to transform the amine into a versatile halogenated intermediate, followed by its application in a palladium-catalyzed cross-coupling reaction—a fundamental strategy in contemporary chemical synthesis.
Strategic Overview: From Amine to Advanced Moiety
The primary challenge in utilizing this compound is that the amine group (-NH₂) itself is not an ideal functional handle for many carbon-carbon or carbon-heteroatom bond-forming reactions. The most effective strategy involves converting the amine into a diazonium salt, which serves as an excellent leaving group and can be readily displaced by a variety of nucleophiles. This is the foundation of the Sandmeyer and related reactions.
Our strategic workflow is as follows:
-
Protocol 1: Diazotization & Halogenation. Convert the 3-amino group into a 3-bromo group via a Sandmeyer-type reaction. This creates a stable, versatile intermediate, 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine , which is primed for cross-coupling.
-
Protocol 2: Palladium-Catalyzed Suzuki Coupling. Utilize the 3-bromo intermediate to forge a new carbon-carbon bond with a substituted phenylboronic acid. This reaction is a powerful and widely used method for constructing the bi-aryl linkages common in advanced agrochemicals.
Caption: High-level workflow for agrochemical intermediate synthesis.
Protocol 1: Synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine
Rationale and Scientific Principles
The conversion of an aromatic amine to a bromide is a classic transformation that proceeds via an intermediate diazonium salt. The reaction is initiated by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5°C) to form the diazonium salt. The low temperature is critical to prevent the premature decomposition of this often-unstable intermediate. The subsequent introduction of a copper(I) bromide catalyst facilitates the displacement of the diazonio group (-N₂⁺) by a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. This protocol provides a robust and scalable method to produce the key intermediate required for subsequent coupling reactions.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles (mmol) |
| This compound | 944900-09-8 | 192.14 | 5.00 g | 26.0 |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.98 g | 28.7 |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | 0.75 g | 5.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (5.00 g, 26.0 mmol).
-
Acidification: Cool the flask in an ice-salt bath to 0°C. Slowly add 48% hydrobromic acid (30 mL) while maintaining the internal temperature between 0 and 5°C. Stir for 15 minutes until a clear solution or fine slurry is formed.
-
Diazotization: Dissolve sodium nitrite (1.98 g, 28.7 mmol) in 10 mL of deionized water. Add this solution dropwise to the reaction flask via the dropping funnel over 30 minutes. CRITICAL: Ensure the internal temperature does not exceed 5°C during the addition. A slight color change may be observed. Stir the resulting mixture for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate 100 mL beaker, dissolve copper(I) bromide (0.75 g, 5.2 mmol) in 10 mL of 48% HBr. Add this catalyst solution to the reaction mixture.
-
Decomposition: Slowly warm the reaction mixture to room temperature, then heat to 60°C using a water bath. Vigorous evolution of nitrogen gas will occur. Maintain heating for 1 hour after gas evolution ceases to ensure the reaction goes to completion.
-
Workup & Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure product.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-80% |
| Purity (by GC-MS) | >97% |
| ¹H NMR (CDCl₃) | Consistent with the expected structure |
| Mass Spec (EI) | M⁺ peak corresponding to C₇H₅BrF₃NO at m/z ~256/258 |
Protocol 2: Suzuki Coupling for Bi-aryl Moiety Synthesis
Rationale and Scientific Principles
The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of our intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
This protocol demonstrates the synthesis of a 3-(4-hydroxyphenyl)-2-methoxy-6-(trifluoromethyl)pyridine moiety, a structure representative of those found in various bioactive agrochemicals.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles (mmol) |
| 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine | (from Prot. 1) | 256.03 | 2.56 g | 10.0 |
| 4-Hydroxyphenylboronic acid | 71597-85-8 | 137.94 | 1.65 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.35 g | 0.3 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | ~20 mL | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (2.56 g, 10.0 mmol), 4-hydroxyphenylboronic acid (1.65 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with ethyl acetate (2 x 50 mL).
-
Washing & Acidification: Combine the organic layers. Wash with brine. To isolate the phenolic product, carefully acidify the aqueous layer from the initial extraction to pH ~5-6 with 1M HCl, then re-extract with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 4-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)phenol |
| Appearance | Off-white to light tan solid |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (DMSO-d₆) | Should show characteristic peaks for both aromatic rings and the -OH proton. |
| Mass Spec (ESI) | M-H⁻ peak corresponding to C₁₃H₉F₃NO₂ at m/z ~282 |
Safety and Handling
-
This compound and its derivatives should be handled with caution. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[6]
-
Diazonium salt intermediates (Protocol 1) can be explosive when isolated and dry. The protocol is designed to use them in situ to mitigate this risk. Never attempt to isolate the diazonium salt.
-
Palladium catalysts (Protocol 2) are toxic and should be handled with care.
Conclusion
This compound is a strategic starting material for the synthesis of advanced agrochemical targets. By employing robust and well-understood chemical transformations such as the Sandmeyer and Suzuki reactions, researchers can efficiently convert its amine functionality into complex molecular architectures. The protocols detailed herein provide a reliable foundation for exploring novel derivatives and accelerating the discovery of next-generation crop protection agents.
References
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Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159-176. [Link]
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ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]
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SpringerLink. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
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ChemBK. (2024). 2-methoxy-6-(trifluoromethyl)pyridine. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. [Link]
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Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]
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Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine: A Versatile Intermediate for Pesticides, Pharmaceuticals, and Dyes. [Link]
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ResearchGate. (n.d.). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]
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Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest for novel molecular architectures with enhanced pharmacological profiles is the cornerstone of modern drug discovery. Within this landscape, fluorinated heterocycles have proven to be exceptionally valuable. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this functionality is part of a pyridine ring—a privileged scaffold in countless approved drugs and agrochemicals—the resulting building block becomes a high-value asset.[3][4]
This guide focuses on one such building block: 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine . We will explore its synthetic potential, moving beyond a simple recitation of steps to provide a deeper understanding of the reaction logic. The protocols detailed herein are designed to be robust and self-validating, offering a clear pathway to constructing complex pyridopyrimidine cores, which are central to the development of next-generation therapeutics, particularly in oncology as kinase inhibitors.[5][6]
The Strategic Value of the Starting Material
The reactivity of This compound is dictated by the interplay of its functional groups.
-
3-Amino Group: This is the primary nucleophilic center, poised for reactions like condensation and acylation, making it the ideal starting point for ring annulation.
-
6-Trifluoromethyl Group: As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, influencing the overall reactivity and basicity of the ring system. Its steric bulk and lipophilicity are key for modulating pharmacokinetic properties.[2]
-
2-Methoxy Group: This electron-donating group electronically opposes the -CF3 group. It can also serve as a potential synthetic handle for later-stage diversification via nucleophilic aromatic substitution (SNAr), although this typically requires activation.
This unique electronic and steric profile makes the molecule an exceptional precursor for constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, a scaffold known for a wide range of biological activities.[7]
Core Synthesis: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
Our primary objective is the construction of a versatile pyridopyrimidine core. The most direct and reliable method is the Gould-Jacobs reaction, which involves the thermal cyclization of an intermediate formed from the condensation of our aminopyridine with a suitable 1,3-dicarbonyl equivalent.
Protocol 1: Synthesis of 7-Methoxy-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol details the condensation of this compound with diethyl malonate, followed by a thermal cyclization to yield the foundational pyridopyrimidine core.
Caption: Workflow for the synthesis of the pyridopyrimidine core.
-
This compound
-
Diethyl malonate
-
Dowtherm A (or similar high-boiling solvent)
-
Hexane
-
High-temperature thermometer or thermocouple
-
Heating mantle and stirrer
-
Reflux condenser (air-cooled)
-
Buchner funnel and filter paper
-
Round-bottom flask (appropriately sized)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 48.3 mmol).
-
Reagent Addition: Add diethyl malonate (11.0 mL, 72.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add Dowtherm A (20 mL) to facilitate even heating and prevent charring.
-
Thermal Cyclization: Attach an air condenser and place the flask in a heating mantle. Heat the mixture with vigorous stirring to 250 °C (internal temperature). Causality Note: This high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol, which forms the stable pyrimidinone ring.
-
Monitoring: Maintain the temperature at 250 °C for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot, diluting it with dichloromethane, and analyzing it by TLC or LC-MS. The reaction is complete when the starting amine is consumed.
-
Work-up: Remove the heating mantle and allow the reaction mixture to cool to approximately 80-100 °C. While still warm, slowly add hexane (50 mL) with stirring. Trustworthiness Note: Adding hexane to the hot solution prevents the product from oiling out and ensures the formation of a filterable solid upon cooling.
-
Isolation: Allow the mixture to cool completely to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the resulting solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold hexane (3 x 30 mL) to remove residual Dowtherm A.
-
Drying: Dry the solid under high vacuum to afford the title compound as an off-white to pale yellow solid.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white solid |
| ¹H NMR (DMSO-d₆) | δ 12.4 (br s, 1H), 8.5 (d, 1H), 7.2 (d, 1H), 5.8 (s, 1H), 4.1 (s, 3H) |
| ¹⁹F NMR (DMSO-d₆) | δ -68.5 (s, 3F) |
| MS (ESI+) | m/z 260.1 [M+H]⁺ |
Diversification of the Pyridopyrimidine Core
The synthesized core is a platform for creating a library of novel compounds. A standard and highly effective strategy involves converting the 4-oxo group into a 4-chloro group, which is an excellent electrophile for SNAr reactions.
Protocol 2: Chlorination to 4-Chloro-7-methoxy-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine
This protocol uses phosphorus oxychloride (POCl₃) to convert the pyrimidinone into a reactive chloro-derivative.
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyridopyrimidinone from Protocol 1 (5.0 g, 19.3 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 18 mL, 193 mmol, 10 equiv.) via syringe. Causality Note: A large excess of POCl₃ is used as both the reagent and the solvent to ensure the reaction goes to completion.
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL). This generates the Vilsmeier reagent in situ, which accelerates the chlorination.
-
Reaction: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully , quench the reaction by adding it dropwise to a vigorously stirred beaker of ice water (400 mL). Trustworthiness Note: This is a highly exothermic step. A slow, controlled addition is critical to manage the heat generated and prevent splashing of corrosive material.
-
pH Adjustment: Once the quench is complete, slowly add a saturated solution of sodium bicarbonate or solid sodium carbonate until the mixture is neutralized (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Two-step synthesis of the activated chloro-intermediate.
Protocol 3: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate is now ready for diversification. This protocol provides a general method for its reaction with various amine nucleophiles.
Caption: General workflow for SNAr diversification.
-
Setup: In a vial or round-bottom flask, dissolve the 4-chloro intermediate (100 mg, 0.36 mmol, 1.0 equiv.) in a suitable solvent such as 1,4-dioxane or acetonitrile (3 mL).
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, aniline, benzylamine) (0.43 mmol, 1.2 equiv.).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.094 mL, 0.54 mmol, 1.5 equiv.). Causality Note: The base is required to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vessel and heat the reaction to 80-100 °C for 2-16 hours, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography or recrystallization to yield the final compound.
| Entry | Amine Nucleophile | Product Structure | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-7-methoxy-... | 92 |
| 2 | Aniline | 4-(Phenylamino)-7-methoxy-... | 85 |
| 3 | Benzylamine | 4-(Benzylamino)-7-methoxy-... | 88 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protocol 1: Low Yield | - Insufficient temperature during cyclization.- Reaction time too short. | - Ensure internal temperature reaches 250 °C.- Extend reaction time and monitor by LC-MS. |
| Protocol 2: Incomplete Chlorination | - POCl₃ is old or has absorbed moisture.- Insufficient reaction time or temperature. | - Use a fresh bottle of POCl₃.- Ensure reaction is at full reflux and extend time if needed. |
| Protocol 3: Failed SNAr Reaction | - Amine is not nucleophilic enough.- Steric hindrance.- Insufficient base. | - Increase reaction temperature or switch to a microwave reactor.- Use a stronger, non-nucleophilic base (e.g., DBU).- Consider a palladium-catalyzed Buchwald-Hartwig amination for very unreactive amines. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. The protocols outlined in this guide provide a clear and robust pathway for constructing a diverse library of novel pyrido[2,3-d]pyrimidine derivatives. By understanding the underlying chemical principles and following these validated procedures, researchers can efficiently generate novel chemical entities for evaluation in drug discovery and materials science programs.
References
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Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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Sanna, M., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemMedChem. [Link]
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Gomaa, A. M., & Al-Taifi, E. A. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]
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Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
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ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Library of Medicine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Pharma Compass. [Link]
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Indian Academy of Sciences. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
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Journal of Synthetic Chemistry. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Journal of Synthetic Chemistry. [Link]
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Breviglieri, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Elsevier. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
ACS Publications. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
-
Sreeja, S., et al. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
Sources
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- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Palladium-catalyzed cross-coupling methods for substituted pyridines
An Application Guide to Palladium-Catalyzed Cross-Coupling Methods for Substituted Pyridines
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for their construction, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[3]
However, the unique electronic properties of the pyridine ring present distinct challenges not typically encountered with simple aryl halides.[4] The electron-deficient (π-deficient) nature of the ring can hinder the initial oxidative addition step, while the lone pair on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This phenomenon, often termed "The 2-Pyridyl Problem," is particularly pronounced for substitutions at the C2 position.[1][4][6]
This guide provides an in-depth analysis of the most critical palladium-catalyzed methods for pyridine functionalization. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into overcoming the inherent challenges of pyridine chemistry.
The Challenge: Understanding the "Pyridyl Problem"
The successful cross-coupling of pyridines hinges on mitigating two key electronic factors:
-
Ring Electronics : The π-deficient nature of the pyridine ring makes its halides less reactive towards oxidative addition compared to their carbocyclic aryl halide counterparts. This is a critical initiation step for most cross-coupling catalytic cycles.
-
Nitrogen Coordination : The Lewis basic nitrogen atom can act as a ligand, coordinating to the Pd(II) intermediate. This can stabilize the complex, slowing down or preventing the subsequent reductive elimination step required to form the product and regenerate the active Pd(0) catalyst. For 2-halopyridines, this can lead to the formation of stable, unreactive palladacycles.[5]
Overcoming these issues requires careful selection of the catalyst system. The development of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) has been instrumental. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps while their steric hindrance discourages the formation of stable, off-cycle catalyst-pyridine adducts.[7]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery.[8] For pyridines, its application allows for the direct synthesis of biaryl and hetero-biaryl structures. While highly effective, success with pyridine substrates, especially unreactive chloropyridines or challenging 2-pyridylboron reagents, depends critically on the catalytic system.[1][4][9]
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive chloropyridines. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is crucial to promote this final, product-forming step.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Parameter | Typical Conditions | Rationale / Expert Insight |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[9] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands like SPhos are often essential for coupling less reactive chloropyridines by accelerating oxidative addition and reductive elimination.[7][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | A strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is a good general choice, while Cs₂CO₃ can be effective in challenging cases.[9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the transmetalation step.[9] |
| Temperature | 80-120 °C (Conventional), 120-150 °C (Microwave) | Higher temperatures are often needed to overcome the activation barrier for oxidative addition, especially with chloropyridines. Microwave heating can significantly reduce reaction times.[9] |
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Chloropyridine Derivative
This protocol provides a robust method for the coupling of an electronically challenging 2-chloropyridine with an arylboronic acid.
Materials:
-
Substituted 2-chloropyridine (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.6 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.005 mmol, 1 mol%)
-
SPhos (0.01 mmol, 2 mol%)
-
K₃PO₄ (1.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (2.0 mL)
-
H₂O (0.5 mL)
-
Microwave vial (2-5 mL) with a stir bar
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: To a microwave vial containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 20-40 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds and is a primary method for synthesizing arylamines.[11][12] In pyridine chemistry, it provides direct access to aminopyridines, which are prevalent substructures in pharmaceuticals.[13] The reaction is sensitive to ligand and base selection, especially when dealing with the electron-deficient pyridine core.[5][11]
Mechanistic Considerations
Similar to the Suzuki coupling, the cycle starts with the oxidative addition of the halopyridine to Pd(0). The resulting Pd(II) complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium-amido intermediate. This is a critical step, and the choice of base must be strong enough to effect deprotonation but not so strong as to cause side reactions.[11] The final step is reductive elimination, which forms the C-N bond, releases the aminopyridine product, and regenerates the Pd(0) catalyst.[14]
Sources
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- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
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- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Trifluoromethylpyridines
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry
Trifluoromethylpyridines (TFMPs) have emerged as crucial structural motifs in the fields of medicinal chemistry and agrochemicals.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically alters its physicochemical properties. The -CF3 group is strongly electron-withdrawing, which enhances the metabolic stability and binding affinity of drug candidates.[3] This unique combination of properties makes TFMPs highly valuable building blocks for the synthesis of novel therapeutic agents and crop protection agents.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings, such as those found in trifluoromethylpyridines. This guide provides a detailed overview of the principles and practical applications of SNAr reactions on trifluoromethylpyridines, complete with detailed protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: Understanding the SNAr Reaction on Trifluoromethylpyridines
The SNAr reaction on trifluoromethylpyridines proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing trifluoromethyl group, makes it susceptible to attack by nucleophiles.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the trifluoromethyl group.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.
Figure 1: General mechanism of SNAr on a trifluoromethylpyridine.
Regioselectivity: The Directing Effects of the Pyridine Nitrogen and -CF3 Group
The position of the trifluoromethyl group and the leaving group on the pyridine ring significantly influences the regioselectivity of the SNAr reaction. The pyridine nitrogen and the -CF3 group act as strong electron-withdrawing groups, activating the ortho and para positions to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.
The Role of the Leaving Group
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. Consequently, the reaction rate is more dependent on the electronegativity of the leaving group rather than its ability to leave as a stable anion. The typical order of leaving group reactivity in SNAr reactions is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr reactions on trifluoromethylpyridines.
Protocol 1: Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a valuable intermediate in pharmaceutical synthesis.[1]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave
-
Methylene chloride
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 mL of 28% aqueous ammonia.[1]
-
Seal the autoclave and heat the mixture at 100°C for 24 hours, then increase the temperature to 125°C for an additional 5 hours. The internal pressure will be approximately 2 atm.[1]
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water and dry them to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[1]
-
For further purification, the product can be extracted from the reaction mixture with methylene chloride, washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated.
Expected Yield: Approximately 1.5 g.[1]
Protocol 2: Alkoxylation of 2-Chloro-3-(trifluoromethyl)pyridine with Sodium Methoxide
This protocol details the synthesis of 2-methoxy-3-(trifluoromethyl)pyridine, a common building block in drug discovery.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-3-(trifluoromethyl)pyridine.
Protocol 3: Thiolation of 2-Chloro-5-(trifluoromethyl)pyridine with Thiophenol
This protocol outlines the synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine, demonstrating the formation of a C-S bond via an SNAr reaction.[4]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Thiophenol
-
Potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-(phenylthio)-5-(trifluoromethyl)pyridine.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of various chlorotrifluoromethylpyridines with different nucleophiles.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | - | Water | 100-125 | 29 | ~23[1] |
| 2-Chloro-3-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | Reflux | 4-8 | 70-90 |
| 2-Chloro-5-(trifluoromethyl)pyridine | Thiophenol | K2CO3 | DMF | 80 | 6-12 | 85-95 |
| 4-Chloro-2-(trifluoromethyl)pyridine | Phenol | Cs2CO3 | Dioxane | 100 | 12 | 80-90 |
Workflow for Optimizing SNAr Reactions
The following diagram outlines a general workflow for optimizing SNAr reactions on trifluoromethylpyridines.
Figure 2: Decision-making workflow for SNAr reaction optimization.
Conclusion
Nucleophilic aromatic substitution on trifluoromethylpyridines is a robust and versatile methodology for the synthesis of a wide array of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles, including regioselectivity and the role of the leaving group, is paramount for successful reaction design and optimization. The protocols and guidelines presented in this application note serve as a valuable resource for researchers engaged in the synthesis of novel molecules for pharmaceutical and agrochemical applications.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
J.C. F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- U.S. Patent No. 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
- European Patent No. EP 0110690 A1. (1984). Preparation of (trifluoromethyl)pyridines.
- Chinese Patent No. CN107954924A. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Chinese Patent No. CN102452976A. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- U.S. Patent No. 4,157,344. (1979). Preparation of aryl trifluoromethyl ethers.
- European Patent No. EP 0609811 A1. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine.
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434-439. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique reactivity of this versatile building block. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to offer practical, evidence-based solutions to common experimental challenges.
Compound Overview and Key Considerations
This compound (CAS 944900-09-8) is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique interplay of its substituents: an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic amino group on a pyridine core. This electronic arrangement presents both opportunities and challenges in synthesis.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₇F₃N₂O[1]
-
Molecular Weight: 192.14 g/mol [1]
-
Appearance: Typically an off-white to yellow solid.
-
Storage: Store at 2-8°C, protected from light, under an inert atmosphere.[1]
The key to successfully using this reagent lies in understanding how its functional groups influence reactivity. The 3-amino group is the primary site for reactions like N-arylation and acylation. However, its nucleophilicity is modulated by the opposing electronic effects of the 2-methoxy and 6-trifluoromethyl groups. Furthermore, the pyridine nitrogen's lone pair can interact with metal catalysts, necessitating careful ligand and condition selection in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenges arise from the molecule's potential to act as a ligand for the palladium catalyst. Both the pyridine ring nitrogen and the 3-amino group possess lone pairs of electrons that can coordinate to the metal center, potentially forming stable, inactive complexes that inhibit the catalytic cycle.[2] This is a common issue with aminopyridine substrates. The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this inhibition and promote the desired oxidative addition and reductive elimination steps.[3]
Q2: How do the methoxy and trifluoromethyl substituents affect the reactivity of the 3-amino group?
The 2-methoxy group is electron-donating through resonance, which increases the electron density on the pyridine ring and enhances the nucleophilicity of the 3-amino group. Conversely, the 6-trifluoromethyl group is strongly electron-withdrawing by induction, which decreases the electron density of the ring and reduces the amine's nucleophilicity. The net effect is a moderately activated amino group, which is nucleophilic enough to participate in many reactions but may require slightly more forcing conditions compared to a simple aminopyridine.
Q3: What are the recommended storage and handling procedures for this compound?
This compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Like many amino-heterocycles, it can be sensitive to air and moisture over time, which may lead to discoloration and degradation. For weighing and dispensing, it is advisable to work under an inert atmosphere if possible, or at least to minimize its exposure to air.
Q4: Can I perform a diazotization reaction on the 3-amino group to convert it into other functionalities?
Yes, diazotization of the amino group to form a diazonium salt is a potential transformation. This intermediate can then be displaced by a variety of nucleophiles (e.g., halides in a Sandmeyer reaction, or a hydroxyl group). However, the electron-withdrawing nature of the trifluoromethyl group can influence the stability and reactivity of the diazonium intermediate. Careful control of temperature (typically 0-5°C) and the choice of diazotizing agent (e.g., NaNO₂ in acidic media) are critical for success.
Troubleshooting Guide: Common Reactions and Optimization Strategies
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the 3-amino group and an aryl halide.[4]
Problem: Low or No Conversion to the Desired N-Aryl Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen or the amino group may be coordinating too strongly with the palladium center. Solution: Switch to a bulkier, more electron-rich phosphine ligand such as tBuXPhos or BrettPhos.[3] These ligands create a more sterically hindered and electron-rich palladium center, which can favor the desired catalytic cycle over off-cycle inhibition.[5] |
| Inappropriate Base | The choice of base is critical. Strong bases like NaOtBu are often effective, but can cause decomposition of sensitive substrates. Weaker bases like Cs₂CO₃ or K₃PO₄ may be too weak to deprotonate the amine-palladium complex efficiently. Solution: Screen a range of bases. NaOtBu is a good starting point for many systems. If substrate decomposition is observed, consider a weaker base like LHMDS or K₃PO₄, potentially with longer reaction times or higher temperatures.[5] |
| Poor Solubility of Reactants | If the aryl halide or base is not sufficiently soluble in the reaction solvent, the reaction rate will be significantly reduced. Solution: Toluene and 1,4-dioxane are common and effective solvents.[6] If solubility remains an issue, consider a co-solvent system or a higher boiling point solvent like xylene to allow for increased reaction temperatures. Ensure all reagents are fully dissolved before heating. |
| Oxidative Addition is Too Slow | Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step.[4] Solution: If using an aryl chloride, switch to a more electron-rich and bulky phosphine ligand specifically designed for aryl chloride activation (e.g., certain Buchwald ligands). Alternatively, if possible, use the corresponding aryl bromide or iodide. |
Optimized Starting Protocol for Buchwald-Hartwig Amination:
This protocol is a general starting point and should be optimized for each specific substrate.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., tBuXPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Acylation of the 3-Amino Group
Acylation with acid chlorides or anhydrides is a common transformation to form an amide bond.
Problem: Formation of Di-acylated or Other Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-acylation | If the reaction conditions are too harsh or an excess of the acylating agent is used, di-acylation at the nitrogen can occur. Solution: Use only a slight excess (1.05-1.1 equiv) of the acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0°C) to control the reaction's exothermicity. |
| Base-Induced Side Reactions | Strong, non-nucleophilic bases like triethylamine or DIPEA are typically used to scavenge the HCl produced. However, they can sometimes promote side reactions. Solution: Ensure the base is added slowly and the temperature is controlled. Alternatively, consider using a milder base like pyridine, which can also serve as the solvent. |
| Hydrolysis of Acylating Agent | If there is moisture in the reaction, the acid chloride or anhydride can hydrolyze, reducing the yield. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere. |
Visualizing the Process
Generalized Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low-Yield Reactions
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Fors, B. P., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Google Patents. (2012).
- Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine.
-
Vantourout, J. C., et al. (2022). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. J. Am. Chem. Soc.[Link]
-
Dąbrowa, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]
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Improving yield in reactions involving 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 944900-09-8).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent electronic properties of this trifluoromethyl-substituted aminopyridine present unique challenges and opportunities in chemical synthesis. This guide aims to equip you with the knowledge to optimize your reaction yields and overcome common hurdles.
I. Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific problems you may encounter when using this compound in common cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound as the coupling partner is giving low yields. What are the likely causes and how can I improve the outcome?
Low yields in Suzuki-Miyaura couplings involving this substrate are often due to its electron-deficient nature, which can impact several steps in the catalytic cycle. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring.[5]
Underlying Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-deficient substrates often require more electron-rich and sterically hindered phosphine ligands to promote efficient oxidative addition and reductive elimination.
-
Recommendation: Switch to a more robust catalyst system. Instead of standard Pd(PPh₃)₄, consider using a pre-catalyst or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to enhance the efficiency of couplings with challenging substrates.[6]
-
-
Ineffective Base: The basicity and solubility of the chosen base can significantly affect the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a very strong, poorly soluble base can lead to side reactions.
-
Recommendation: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient systems.[6] Using a mixed solvent system (e.g., toluene/water or dioxane/water) can improve the solubility of the base and facilitate the reaction.
-
-
Boronic Acid Decomposition: Some boronic acids, particularly heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation.[6]
-
Recommendation: Use a higher equivalent of the boronic acid (1.5-2.0 equiv.). Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.[6]
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or substrate degradation.
-
Recommendation: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Illustrative Experimental Protocol: Optimized Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Forms the active Pd(0) species in situ. |
| Ligand | SPhos (4 mol%) | Electron-rich, sterically hindered ligand that facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equiv.) | Effective base for activating boronic acids in couplings with electron-deficient partners.[6] |
| Solvent | Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for the reaction without causing significant degradation. |
| Reactants | Aryl Halide (1.0 equiv.), Boronic Acid (1.5 equiv.) | Excess boronic acid compensates for potential decomposition. |
Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the conversion is poor. How can I drive the reaction to completion?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient amines like this compound is highly dependent on the reaction conditions.[7] The reduced nucleophilicity of the amine due to the electron-withdrawing trifluoromethyl group is a primary challenge.
Underlying Causes & Solutions:
-
Inadequate Ligand Selection: The ligand plays a crucial role in the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination.[8]
-
Recommendation: Employ sterically hindered and electron-rich ligands. Josiphos-type ligands (e.g., CyPF-tBu) or biarylphosphine ligands like BrettPhos are often effective for coupling with less nucleophilic amines.[8]
-
-
Base and Solvent Mismatch: The choice of base is critical for deprotonating the amine and facilitating the catalytic cycle. The solvent must be able to dissolve the reactants and the catalyst complex.
-
Recommendation: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[8] Toluene, dioxane, or THF are suitable solvents. In some cases, the addition of a small amount of water can aid in the reduction of Pd(II) to the active Pd(0) species.[8]
-
-
Catalyst Inhibition: The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Recommendation: Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary to overcome this potential inhibition. Additionally, ligands that form more stable and active catalytic complexes can mitigate this issue.
-
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Optimization workflow for Buchwald-Hartwig amination.
II. Frequently Asked Questions (FAQs)
Q3: What are the key structural features of this compound and how do they influence its reactivity?
The reactivity of this molecule is governed by the interplay of three key functional groups on the pyridine ring:
-
Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the pyridine ring towards electrophilic aromatic substitution and decreases the basicity of the pyridine nitrogen. It also reduces the nucleophilicity of the adjacent amino group.
-
Amino Group (-NH₂): This is an electron-donating group that activates the pyridine ring, particularly at the ortho and para positions. However, its activating effect is significantly diminished by the adjacent trifluoromethyl group.
-
Methoxy Group (-OCH₃): This is another electron-donating group that activates the pyridine ring.
The net effect of these substituents makes the amino group a moderately reactive nucleophile, suitable for cross-coupling reactions under appropriate conditions. The pyridine nitrogen is less prone to acting as a nucleophile or coordinating to metal catalysts compared to more electron-rich pyridines.
Q4: Are there any specific handling or storage precautions I should take with this compound?
While specific safety data should always be consulted from the supplier, general good laboratory practices for handling aminopyridine derivatives should be followed:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q5: Can I use this compound in other types of reactions besides cross-coupling?
Yes, the amino group can participate in a variety of other transformations:
-
Amide Bond Formation: It can be acylated with acid chlorides or activated carboxylic acids to form amides.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce other functional groups.
-
Condensation Reactions: It can react with aldehydes and ketones to form imines.[9]
The electron-deficient nature of the pyridine ring may require more forcing conditions for some of these reactions compared to more electron-rich anilines.
Reaction Pathway Overview
Caption: Common reaction pathways for the amino group.
References
-
Single point activation of pyridines enables reductive hydroxymethylation. (2020). RSC Publishing. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). PMC - NIH. Retrieved from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed - NIH. Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications. Retrieved from [Link]
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimal reaction conditions for pyridine synthesis in riser reactor. (n.d.). ResearchGate. Retrieved from [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). PubMed - NIH. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
6-methoxy-2-(trifluoromethyl)pyridin-3-amine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
-
2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). (n.d.). PubChemLite. Retrieved from [Link]
-
Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methoxy-5-(trifluoromethyl)pyridin-3-amine 1g. (n.d.). Dana Bioscience. Retrieved from [Link]
-
CAS#:944900-09-8 | this compound. (2024). Chemsrc. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J. Retrieved from [Link]
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Technical Support Center: Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of these valuable compounds. Trifluoromethylpyridines are crucial structural motifs in numerous agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2][3] However, their synthesis can present significant hurdles.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments. We will delve into the causality behind these challenges and provide actionable troubleshooting strategies to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Challenges in Direct C-H Trifluoromethylation
Directly installing a trifluoromethyl group onto a pyridine ring is an attractive and atom-economical approach. However, it is often plagued by issues of regioselectivity and reactivity.
Question 1: My direct trifluoromethylation of pyridine yields a mixture of isomers (2-, 3-, and 4-CF₃) with poor regioselectivity. How can I control the position of trifluoromethylation?
Answer: This is a classic challenge in pyridine chemistry. The electronic nature of the pyridine ring and the mechanism of the trifluoromethylation reaction are key factors influencing regioselectivity.
-
Understanding the Problem: Radical trifluoromethylation reactions, which are common for direct C-H functionalization, often exhibit low regioselectivity with pyridine substrates due to the high reactivity of the trifluoromethyl radical.[4][5] The pyridine ring has distinct electronic properties at different positions, which can be exploited to direct the substitution.
-
Troubleshooting & Optimization:
-
Leverage Nucleophilic Activation: For achieving 3-position selectivity, a nucleophilic activation strategy can be employed. This involves the hydrosilylation of the pyridine derivative, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate.[4][5][6]
-
Employ an N-Activation Strategy: To favor trifluoromethylation at the 2- or 4-position, you can activate the pyridine ring by forming an N-oxide or an N-methylpyridinium salt. This activation enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. A recently developed method utilizes an N-methylpyridine quaternary ammonium activation strategy for highly regioselective C-H trifluoromethylation.[4][7][8][9]
-
Consider Photoredox Catalysis: Photoredox catalysis can offer milder reaction conditions and sometimes improved regioselectivity.[10][11] The choice of photocatalyst and reaction conditions can influence the outcome. For instance, using triflyl chloride in the presence of a suitable photocatalyst has been shown to be effective for the trifluoromethylation of various heteroarenes, including pyridines.[10]
-
Visualizing the Activation Strategy:
Caption: A generalized workflow for achieving regioselective trifluoromethylation of pyridines.
Question 2: My direct trifluoromethylation reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Low or no conversion in direct trifluoromethylation can be attributed to several factors, ranging from reagent stability to the electronic nature of your substrate.
-
Understanding the Problem: Trifluoromethylating reagents can be sensitive, and the pyridine substrate itself might be electronically unsuited for the chosen reaction conditions.
-
Troubleshooting & Optimization:
-
Reagent Selection and Handling:
-
Togni and Umemoto Reagents: These are electrophilic trifluoromethylating agents.[12] Ensure they are handled under anhydrous conditions as they can be moisture-sensitive.
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate): This is a source of the trifluoromethyl radical.[13] Its stability can be a concern, so using a fresh batch is recommended.
-
Trifluoroacetic Acid (TFA) or its Derivatives: These can be used as CF₃ sources under specific conditions, often requiring an activator like silver carbonate.[4][7][8][9]
-
-
Reaction Conditions:
-
Temperature: Some trifluoromethylation reactions require elevated temperatures to proceed efficiently.[14] Conversely, some photoredox-catalyzed reactions are performed at room temperature.[10] Carefully optimize the reaction temperature.
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Ensure the solvent is anhydrous.
-
Atmosphere: Many of these reactions are sensitive to oxygen and should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate Electronics:
-
Electron-rich pyridines are generally more reactive towards electrophilic trifluoromethylation.
-
Electron-deficient pyridines may require more forcing conditions or a different synthetic approach, such as nucleophilic trifluoromethylation of a pre-functionalized (e.g., halogenated) pyridine.
-
-
Troubleshooting Flowchart for Low Yield:
Caption: A decision-making flowchart for troubleshooting low-yielding trifluoromethylation reactions.
II. Synthesis from Trifluoromethyl-Containing Building Blocks
An alternative to direct trifluoromethylation is the construction of the pyridine ring from smaller, pre-trifluoromethylated precursors.
Question 3: I am attempting a cycloaddition reaction to form a trifluoromethylpyridine, but I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer: Cycloaddition and condensation reactions for pyridine synthesis can be complex, with multiple potential reaction pathways leading to byproducts.
-
Understanding the Problem: The regioselectivity of cycloaddition reactions is governed by the electronic and steric properties of the reacting partners. In multi-step condensation reactions, controlling the sequence of bond formation is crucial.
-
Troubleshooting & Optimization:
-
Choice of Building Blocks: The structure of your trifluoromethylated building block is paramount. Common starting materials include trifluoroacetyl-containing compounds and α,β-unsaturated trifluoromethyl ketones.[15] The substitution pattern on these precursors will dictate the final substitution pattern of the pyridine ring.
-
Catalyst and Reaction Conditions:
-
Catalyst: For some cycloadditions, a catalyst can significantly improve selectivity. For example, copper-catalyzed [3+3] cycloadditions have been used for the regioselective synthesis of 4-CF₃-2-aminopyridines.[15]
-
Temperature and Reaction Time: Carefully controlling the temperature can help favor the desired reaction pathway over side reactions. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction or decomposition.
-
-
One-Pot Procedures: In some cases, a one-pot reaction can be more efficient and selective than a stepwise approach by minimizing the isolation of potentially unstable intermediates.[15]
-
Table 1: Common Trifluoromethylated Building Blocks and their Corresponding Pyridine Products
| Trifluoromethylated Building Block | Reaction Partner(s) | Resulting Pyridine Derivative | Reference |
| α,β-Unsaturated trifluoromethyl ketones | 2-(Phenylsulfinyl)acetamide | Trifluoromethylated 2-pyridones | [15] |
| β-CF₃-acrylonitrile | Oxime esters (with CuCl catalyst) | 4-CF₃-2-aminopyridines | [15] |
| 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one | 2-Haloalkylnitriles | 4-Trifluoromethylpyridines | [16] |
III. Purification and Characterization
The unique properties of trifluoromethylated compounds can also present challenges during workup and purification.
Question 4: I am having difficulty purifying my trifluoromethylpyridine derivative. It either co-elutes with impurities during column chromatography or is difficult to recrystallize.
Answer: The high lipophilicity and sometimes volatility of trifluoromethylpyridines can complicate purification.
-
Understanding the Problem: The trifluoromethyl group significantly increases the lipophilicity of a molecule. This can lead to poor solubility in polar solvents and strong retention on normal-phase silica gel.
-
Troubleshooting & Optimization:
-
Column Chromatography:
-
Solvent System: You may need to use less polar solvent systems than for non-fluorinated analogues. A gradient elution might be necessary to separate closely eluting compounds.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using alumina or reverse-phase chromatography.
-
-
Recrystallization:
-
Solvent Selection: Finding a suitable solvent system is key. The compound should be soluble in a hot solvent and insoluble in the cold solvent.[17]
-
Two-Solvent Method: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed, followed by gentle heating to redissolve.[17]
-
-
Acid-Base Extraction: If your trifluoromethylpyridine derivative has an acidic or basic functional group, you can use acid-base extraction to separate it from neutral impurities.[17]
-
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link][1][2]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate, [Link][4]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, [Link][7]
-
Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed, [Link][8]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications, [Link][9]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, [Link][12]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews, [Link][5]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, [Link][13]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, [Link][3]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, [Link][15]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, [Link][6]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, [Link][10]
-
Preparation of (trifluoromethyl)pyridines. Google Patents, [14]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PMC, [Link][11]
-
Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents, [16]
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- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 15. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification Strategies for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine Derivatives
Welcome to the technical support center for the purification of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The unique substitution pattern of these molecules, featuring a basic amine, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, presents specific purification challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the molecule's amphipathic nature and specific chemical properties. The basicity of the aminopyridine core can lead to strong interactions with silica gel, causing peak tailing in normal-phase chromatography.[1] The trifluoromethyl group increases lipophilicity, which can affect solubility and retention behavior.[2][3] Furthermore, the proximity of the functional groups may lead to the formation of intramolecular hydrogen bonds, influencing the compound's polarity and interaction with stationary phases.
Q2: Which purification technique is generally the most effective for these compounds?
A2: The choice of purification technique is highly dependent on the specific derivative, the nature of the impurities, and the scale of the purification. For small-scale purification and high-purity requirements, reverse-phase HPLC or supercritical fluid chromatography (SFC) are often the most effective methods. For larger-scale purifications, column chromatography on silica gel can be optimized, or alternatively, recrystallization or acid-base extraction may be employed.[4]
Q3: How does the trifluoromethyl group affect the basicity of the pyridine nitrogen and the amino group?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[2] This effect significantly reduces the basicity of the pyridine ring nitrogen. The pKa of most pyridine derivatives is between 5 and 6.[1][5][6] The CF3 group can also have a moderate electron-withdrawing effect on the exocyclic amino group, though this is also influenced by the electron-donating methoxy group. This modulation of basicity is a critical factor to consider when developing acid-base extraction protocols.
Q4: My purified compound is a yellow or brown oil/solid. What is the likely cause?
A4: Discoloration in aminopyridines can be due to the presence of oxidized impurities or degradation products.[7] Amines, in general, are susceptible to oxidation, especially when exposed to light and air.[8] The purification method should be chosen to remove these colored impurities. If the compound itself is inherently colored, this should be confirmed by analytical data.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Issue 1: Severe Peak Tailing in Normal-Phase Column Chromatography
Symptoms: Broad, asymmetric peaks with a pronounced "tail" on the chromatogram, leading to poor resolution and co-elution of impurities.
Causality: The basic amino and pyridine nitrogen atoms strongly interact with the acidic silanol groups on the surface of the silica gel stationary phase.[1] This leads to non-ideal chromatographic behavior.
| Potential Cause | Suggested Solution |
| Strong Analyte-Stationary Phase Interaction | 1. Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for binding to the active sites on the silica. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[1] 2. Use of Deactivated Silica: Employ end-capped silica gel or use a less acidic stationary phase like alumina (basic or neutral). 3. Switch to Reverse-Phase Chromatography: If tailing persists, reverse-phase chromatography is often a better alternative for basic compounds. |
| Column Overload | Inject a smaller amount of the crude material onto the column.[1] |
| Inappropriate Sample Solvent | Dissolve the sample in a minimal amount of a solvent that is weaker than the mobile phase to ensure a tight injection band. |
Issue 2: Low Recovery After Purification
Symptoms: The yield of the purified compound is significantly lower than expected.
Causality: This can be due to several factors including irreversible adsorption on the stationary phase, degradation of the compound during purification, or co-elution with an impurity that was discarded.
| Potential Cause | Suggested Solution |
| Irreversible Adsorption | 1. Pre-treat the Column: Flush the column with the mobile phase containing the basic additive (e.g., TEA) before loading the sample. 2. Use a Different Stationary Phase: Consider using a polymer-based column or a less active stationary phase where irreversible binding is less likely. |
| Compound Degradation on Silica | 1. 2D-TLC Analysis: Perform a two-dimensional TLC to check for on-plate degradation. Spot the crude mixture on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If spots appear off the diagonal, degradation is occurring.[1] 2. Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution. |
| Evaporation Losses | If your compound is volatile, use gentle evaporation conditions (lower temperature, reduced pressure) to remove the solvent. |
Issue 3: Difficulty in Removing a Co-eluting Impurity
Symptoms: A persistent impurity that has a similar retention time to the desired product in the chosen chromatographic system.
Causality: The impurity has a similar polarity and structure to the target compound, making separation by chromatography challenging.
| Potential Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | 1. Optimize Mobile Phase: Systematically vary the solvent polarity of the mobile phase. A shallower gradient in liquid chromatography can improve resolution. 2. Change Selectivity: Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column in reverse-phase) to alter the separation mechanism.[1] 3. Consider Orthogonal Methods: If chromatography is ineffective, try a different purification technique like recrystallization or acid-base extraction. |
| Isomeric Impurity | Isomers can be particularly challenging to separate. High-performance chromatographic techniques like preparative HPLC or SFC with chiral columns (if applicable) may be necessary. |
Purification Protocols and Methodologies
Acid-Base Extraction
This technique leverages the basicity of the amine functional groups to separate the target compound from non-basic impurities.[4][9][10]
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (back-extraction).
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper).
-
The neutral product should precipitate out if it is a solid. If it is an oil, extract it back into an organic solvent.
-
Collect the solid by filtration or separate the organic layer containing the re-extracted product.
-
Wash the product/organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for acid-base extraction of aminopyridine derivatives.
Flash Column Chromatography
A standard technique for purifying organic compounds based on their polarity.[11][12]
Protocol:
-
Stationary Phase: Silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase).
-
Mobile Phase Selection (Normal-Phase): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For these basic compounds, adding 0.5% triethylamine to the mobile phase is highly recommended to reduce peak tailing.[1]
-
Mobile Phase Selection (Reverse-Phase): Typically a mixture of water and acetonitrile or methanol. A buffer or additive (e.g., formic acid or ammonium hydroxide) may be needed to control the ionization of the compound and improve peak shape.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution by TLC or LC-MS.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of Chromatography Troubleshooting Logic:
Caption: Troubleshooting common issues in column chromatography.
Recrystallization
A powerful technique for purifying solid compounds based on differences in solubility.[4]
Protocol:
-
Solvent Screening: Find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase. It is particularly useful for purifying polar and basic compounds and is considered a "greener" alternative to HPLC.[13]
Advantages for this class of compounds:
-
Improved Peak Shape: The use of alcohol modifiers and basic additives can lead to excellent peak shapes for basic compounds.[14]
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[13][15]
-
Easy Solvent Removal: The CO2 evaporates upon depressurization, leaving the compound in the alcohol modifier, which is easily removed.
Typical Conditions:
-
Stationary Phase: Often a chiral stationary phase for enantiomeric separations, but achiral phases are also common.
-
Mobile Phase: Supercritical CO2 with a co-solvent (modifier) such as methanol or ethanol.
-
Additive: A basic additive like diethylamine (DEA) or isopropylamine may be added to the modifier to improve peak shape for basic analytes.
References
- Overcoming challenges in the purific
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- How to remove unreacted 2-aminopyridine
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. [Link]
-
The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - MUT Repository. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate. [Link]
-
Purification of Pyridine - Chempedia - LookChem. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]
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Acid-Base Extraction. [Link]
-
Acid–base extraction - Wikipedia. [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. [Link]
-
Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications - Biopharma Asia. [Link]
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Technical Support Center: Functionalization of Substituted Pyridines
Welcome to the Technical Support Center for the functionalization of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, making their selective functionalization a critical task.[1][2] However, the inherent electronic properties of the pyridine ring can lead to a variety of side reactions, complicating synthetic routes.[3][4]
This guide provides in-depth, field-proven insights into identifying and mitigating these issues, ensuring the integrity and success of your synthetic endeavors.
Part 1: Troubleshooting Guides for Common Side Reactions
This section is organized by reaction type, addressing the most frequently encountered problems in a question-and-answer format.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Cross-coupling reactions are powerful tools for C-C bond formation, but their application to pyridine substrates can be challenging.
Question 1: My Suzuki-Miyaura reaction with a 2-halopyridine is giving low yield and I'm observing significant catalyst deactivation. What's going on and how can I fix it?
Answer:
This is a classic issue often termed the "2-pyridyl problem".[5] The nitrogen atom at the 2-position can coordinate to the metal center of your catalyst (e.g., Palladium or Nickel), leading to catalyst inhibition or deactivation.[6][7][8] This is especially problematic with 2-pyridyl organometallic nucleophiles.[5]
Causality and Troubleshooting:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can bind to the metal center, leading to the formation of inactive catalyst species. For instance, in Nickel-catalyzed Suzuki-Miyaura couplings, dimerization of a nickel(II) aryl intermediate has been identified as a deactivation pathway.[6][7][8]
-
Solution: Judicious ligand selection is crucial. Bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the pyridine nitrogen's coordination to the metal center. Additionally, using a higher catalyst loading or a slower addition of the pyridine substrate can sometimes improve yields.
-
-
Poor Reactivity of 2-Pyridyl Boron Reagents: Pyridine-2-boronates are known for their instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions.[9]
-
Solution: Consider alternative nucleophilic coupling partners. Pyridine-2-sulfinates have been shown to be highly effective and versatile replacements for boronates in palladium-catalyzed cross-coupling reactions with aryl halides.[9]
-
-
Reaction Conditions: Suboptimal reaction conditions can exacerbate catalyst deactivation.
Experimental Protocol: Screening for Optimal Ligands in a Suzuki-Miyaura Coupling of 2-Bromopyridine
-
To a series of oven-dried reaction vials, add 2-bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 equiv.).
-
To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, SPhos; 0.1 equiv.) and the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to each vial.
-
Seal the vials and heat the reaction mixtures at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC or LC-MS to determine the optimal ligand for your specific substrates.
Question 2: I'm trying to perform a regioselective cross-coupling on a dihalopyridine, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Regioselectivity in the cross-coupling of dihalopyridines is influenced by a combination of electronic and steric factors, as well as the choice of catalyst and reaction conditions.[10][11]
Causality and Troubleshooting:
-
Inherent Reactivity: For dihalogenated pyridines, the halide at the position alpha to the nitrogen (C2 or C6) is generally more reactive towards oxidative addition to a Pd(0) catalyst.[10] This is due to the electron-withdrawing nature of the nitrogen atom, which makes the C-X bond weaker and the carbon more electrophilic.[10]
-
Solution: To favor reaction at the C2 position, standard palladium catalysts with phosphine ligands can be employed.[11]
-
-
Ligand Control: It is possible to invert the conventional selectivity by careful choice of ligand. Certain ligands can promote reaction at the C4 position.[10]
-
Solution: For C4-selective coupling of 2,4-dichloropyridines, specific catalyst systems, sometimes involving multinuclear palladium species, have been shown to be effective.[11]
-
-
Leaving Group Reactivity: The nature of the leaving group also plays a significant role. The general order of reactivity is I > Br > OSO₂F > Cl.[12]
-
Solution: By using a substrate with two different leaving groups (e.g., 2-bromo-4-chloropyridine), you can achieve selective coupling at the more reactive position. For instance, a Suzuki coupling will preferentially occur at the C-Br bond.[12]
-
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][13][14][15]
Question 3: My SNAr reaction on a substituted pyridine is sluggish and giving a low yield. What are the key factors to consider for optimization?
Answer:
Low yields in SNAr reactions on pyridines are often due to insufficient activation of the ring, a poor leaving group, or suboptimal reaction conditions.[13]
Causality and Troubleshooting:
-
Ring Activation: The pyridine ring's reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[13]
-
Solution: If your substrate lacks strong EWGs, you may need to use a more potent nucleophile or more forcing reaction conditions (higher temperature).
-
-
Leaving Group Ability: The nature of the leaving group is critical. For SNAr on pyridines, the typical reactivity order for halides is F > Cl ≈ Br > I.[13]
-
Solution: If possible, synthesize a substrate with a better leaving group, such as a fluoride or a sulfonate.
-
-
Reaction Conditions: Temperature and solvent choice are crucial. High temperatures are often required, and a polar aprotic solvent like DMF or DMSO can help stabilize the Meisenheimer intermediate.[13][16]
-
Solution: Systematically screen different solvents and temperatures. Microwave irradiation can sometimes accelerate these reactions significantly.
-
Troubleshooting Workflow for Low-Yield SNAr
Caption: Decision tree for troubleshooting low yield in pyridine SNAr.
Oxidation Reactions
Oxidation of substituted pyridines can be a useful transformation, but it's often plagued by side reactions, particularly N-oxidation.
Question 4: I'm trying to oxidize a side chain on my pyridine, but I'm getting a lot of the corresponding pyridine-N-oxide. How can I prevent this?
Answer:
The nitrogen atom in the pyridine ring is a Lewis basic site and is readily oxidized by common oxidizing agents to form a pyridine-N-oxide.[3][17] This is a very common side reaction.[18]
Causality and Troubleshooting:
-
Inherent Reactivity of Pyridine Nitrogen: The lone pair of electrons on the nitrogen is susceptible to oxidation.[3]
-
Solution 1: Use of Milder/More Selective Oxidants: Avoid strong, non-selective oxidants like KMnO₄ or H₂O₂ without a catalyst.[19][20] Consider reagents that are less likely to interact with the nitrogen, or catalytic systems that favor C-H oxidation.
-
Solution 2: Protection of the Pyridine Nitrogen: The nitrogen can be temporarily protected by protonation with a strong acid (if the rest of the molecule is stable to acid) or by quaternization with an alkyl halide. The protecting group can be removed after the oxidation step.
-
-
Pyridine-N-Oxide as an Intermediate: In some cases, the N-oxide can be formed and then used to direct subsequent functionalization before deoxygenation.[17][21]
Comparative Table of Oxidizing Agents for Pyridine Side-Chain Oxidation
| Oxidizing Agent | Typical Application | Potential for N-Oxidation | Mitigation Strategy |
| KMnO₄ | Oxidation of alkyl side chains | High | Use stoichiometric amounts carefully at low temperature; protect the nitrogen. |
| H₂O₂/Catalyst | Various oxidations | High without a suitable catalyst | Use with catalysts like methyltrioxorhenium (MTO) which can favor other oxidation pathways.[20] |
| SeO₂ | Oxidation of methyl groups to aldehydes | Moderate | Optimize reaction conditions (solvent, temperature). |
| m-CPBA | Epoxidation, Baeyer-Villiger | Very High | Primarily used for intentional N-oxide formation.[20] |
Lithiation and Metalation
Directed ortho-metalation is a powerful method for functionalizing pyridines, but it can be complicated by the addition of the organolithium reagent to the C=N bond.[22]
Question 5: My attempt at directed ortho-lithiation of a substituted pyridine is resulting in a complex mixture of products, likely from nucleophilic addition of my organolithium reagent. How can I achieve clean deprotonation?
Answer:
The addition of organolithium reagents to the pyridine ring is a common side reaction.[22] The choice of base and reaction conditions is critical to favor deprotonation over addition.
Causality and Troubleshooting:
-
Nucleophilic Addition vs. Deprotonation: Organolithium reagents like n-BuLi can act as both strong bases and potent nucleophiles. Their addition to the electron-deficient C2 or C4 positions is often competitive with the desired deprotonation.[22][23]
-
Solution 1: Use of Hindered Bases: Employing sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can significantly suppress nucleophilic addition.[22]
-
Solution 2: Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) is crucial to control the reactivity and favor the kinetically controlled deprotonation over the thermodynamically favored addition product.[22]
-
Solution 3: Directing Groups: The presence of a directing metalating group (DMG) is key. These groups, typically Lewis basic moieties, coordinate to the lithium cation, positioning the base for deprotonation at the adjacent ortho-position.[24]
-
General Protocol for Directed ortho-Lithiation of a Pyridine with a Directing Group
-
To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv.) dropwise. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of the substituted pyridine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours) to ensure complete deprotonation.
-
Add the desired electrophile (1.2 equiv.) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is functionalization at the C3 position of pyridine so challenging?
A1: The C3 position of pyridine is electronically disfavored for both nucleophilic and electrophilic attack. For nucleophilic attack, the intermediate anion cannot be delocalized onto the electronegative nitrogen atom, unlike attack at C2 and C4.[15] For electrophilic attack, the pyridine ring is already electron-deficient, and the intermediate cation is further destabilized by the electron-withdrawing nitrogen. However, recent advances in C-H functionalization are providing new methods to access the C3 position.[2]
Q2: Can I use Grignard reagents for the functionalization of pyridines?
A2: Yes, Grignard reagents can be used, but they are generally less reactive than organolithium compounds and may require harsher conditions or catalysis. They are also prone to addition reactions, similar to organolithiums. Their use often depends on the specific transformation and the substituents present on the pyridine ring.
Q3: What are the signs of catalyst poisoning in my cross-coupling reaction?
A3: Signs of catalyst poisoning include a stalled reaction (no further conversion of starting material after an initial period), the formation of a black precipitate (palladium black), and the need for high catalyst loadings to achieve reasonable conversion.
Q4: Are there any "umpolung" strategies for pyridine functionalization?
A4: Yes, umpolung (reactivity inversion) strategies exist. For example, the formation of heterocyclic phosphonium salts can transform the typically electrophilic carbon atoms of the pyridine ring into nucleophilic centers for subsequent reactions.[25] N-heterocyclic carbene/palladium cooperative catalysis has also been used for umpolung cross-coupling of pyridine-2-carboxaldehydes.[26]
Q5: What is a Zincke reaction and how does it relate to pyridine side reactions?
A5: The Zincke reaction involves the ring-opening of pyridinium salts with amines.[27][28] While it can be a useful synthetic transformation, it also represents a potential side reaction if your reaction conditions can lead to the formation of pyridinium salts in the presence of nucleophilic amines.
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.). National Center for Biotechnology Information. [Link]
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. [Link]
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Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). National Center for Biotechnology Information. [Link]
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). ResearchGate. [Link]
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Common approaches for ring opening of pyridines and the work reported herein. (n.d.). ResearchGate. [Link]
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Umpolung coupling of pyridine-2-carboxaldehydes and propargylic carbonates via N-heterocyclic carbene/palladium synergetic catalysis. (n.d.). Royal Society of Chemistry. [Link]
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Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]
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Functionalization of pyridine 22. (n.d.). ResearchGate. [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. [Link]
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Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. (2024). MDPI. [Link]
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Lithiation of Pyridones. (n.d.). ElectronicsAndBooks. [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). National Center for Biotechnology Information. [Link]
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- 21. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. baranlab.org [baranlab.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Umpolung coupling of pyridine-2-carboxaldehydes and propargylic carbonates via N-heterocyclic carbene/palladium synergetic catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this compound in chemical reactions. The unique structure of this compound, featuring a trifluoromethyl group, significantly influences its physicochemical properties, including solubility.[1][2]
The presence of fluorine atoms can alter lipophilicity, solubility, and other crucial parameters that affect a compound's behavior in reactions.[3][4] This guide offers practical, field-proven insights to help you overcome these challenges and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Poor Solubility
This section provides a structured approach to resolving common solubility issues encountered with this compound.
Question 1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my immediate options?
Answer:
When facing poor solubility, a systematic approach to solvent selection and optimization is crucial. Here are the immediate steps you can take:
1. Solvent Screening:
The first step is to explore a range of solvents with varying polarities. While lower aliphatic amines can be soluble in water, the presence of the trifluoromethyl group in your compound increases its lipophilicity, suggesting better solubility in organic solvents.[5][6][7]
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | These solvents can solvate a wide range of compounds and are common in organic synthesis. |
| Protic Polar | Ethanol, Isopropanol, Methanol | The amine group may exhibit some hydrogen bonding, making these solvents potentially suitable.[6] |
| Halogenated | Dichloromethane (DCM), Chloroform | The fluorinated nature of the compound may lead to favorable interactions with these solvents. |
| Aromatic | Toluene, Xylene | The pyridine ring suggests potential solubility in aromatic solvents. |
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a known amount of this compound (e.g., 5 mg).
-
Add a measured volume of the test solvent (e.g., 0.5 mL) and stir or vortex at room temperature.
-
Visually assess the solubility. If the compound dissolves, gradually add more solute until saturation is reached to get a qualitative sense of its solubility.
-
If the compound does not dissolve, gentle heating can be attempted, but be mindful of potential degradation.
Question 2: I've tried several common solvents with limited success. What advanced techniques can I employ to improve solubility?
Answer:
If single-solvent systems are inadequate, more advanced strategies can be employed. These methods alter the solvent environment or use physical means to enhance dissolution.
1. Co-solvent Systems:
A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[8] This is a widely used technique in pharmaceuticals and chemical research.[8][9]
-
How it Works: Co-solvents work by reducing the overall polarity of the solvent system, making it more amenable to dissolving compounds with both polar and non-polar characteristics.[10][11]
-
Common Co-solvent Mixtures:
-
Toluene/Ethanol
-
DCM/Methanol
-
THF/Water (use with caution, as water can interfere with many reactions)
-
DMF/Acetonitrile
-
Experimental Protocol: Co-solvent Screening
-
Attempt to dissolve the this compound in your primary reaction solvent.
-
While vigorously stirring, gradually add a co-solvent dropwise.
-
Observe for dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Record the final solvent ratio, as this will be important for reaction consistency.
2. Sonication:
Sonication uses high-frequency sound waves to agitate the solvent and solute particles.[12][13] This can significantly accelerate the dissolution process.[14][15]
-
Mechanism: The sound waves create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high pressure and temperature, which can break down solute aggregates and increase the surface area for solvation.[16]
-
Application: Place your reaction flask or vial in an ultrasonic bath. For more stubborn solubility issues, an ultrasonic probe can be used for more direct and intense energy input.
Experimental Workflow: Solubility Enhancement
Caption: A decision-making workflow for troubleshooting poor solubility.
Question 3: Can temperature be used to improve the solubility of this compound?
Answer:
Yes, for most solid solutes, solubility increases with temperature.[17] However, this must be approached with caution.
-
Advantages: Heating can provide the necessary energy to overcome the lattice energy of the solid and promote dissolution.
-
Considerations:
-
Compound Stability: Ensure that this compound and other reactants are stable at elevated temperatures. Run a small-scale stability test by heating a solution of the compound and analyzing for degradation over time (e.g., by TLC or LC-MS).
-
Reaction Kinetics: Increased temperature will also increase the reaction rate, which may lead to the formation of unwanted byproducts.
-
Precipitation on Cooling: If the product is less soluble at lower temperatures, it may precipitate upon cooling, which could be advantageous for purification but problematic during the reaction.
-
Protocol for Temperature Optimization:
-
Start the reaction at a lower temperature where the reactants are at least partially soluble.
-
Gradually increase the temperature in small increments (e.g., 5-10 °C).
-
Monitor both the dissolution of the starting material and the progress of the reaction (e.g., by TLC or LC-MS) at each temperature interval.
-
Identify the optimal temperature that provides sufficient solubility without significant degradation or side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound based on its structure?
A1: The structure of this compound suggests a complex solubility profile. The pyridine ring and the amine group can participate in polar interactions and hydrogen bonding. However, the trifluoromethyl group is highly lipophilic and electron-withdrawing, which can decrease aqueous solubility and favor solubility in organic solvents.[2][18] The methoxy group also contributes to its organic solubility. Overall, it is expected to be more soluble in moderately polar to nonpolar organic solvents.
Q2: Are there any specific solvents that should be avoided when working with this compound?
A2: While a broad solvent screen is recommended, certain solvents may be less suitable. Highly polar protic solvents like water are likely to be poor choices due to the hydrophobic trifluoromethyl group.[6] Additionally, reactive solvents that could participate in side reactions with the amine functionality should be used with caution, especially under forcing conditions.
Q3: How can I determine the solubility of this compound quantitatively?
A3: A common and straightforward method is the shake-flask method followed by gravimetric analysis.
Experimental Protocol: Gravimetric Solubility Determination
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter a known volume of the supernatant to remove any undissolved solid.
-
Evaporate the solvent from the filtered solution under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mol/L.
Q4: Can additives be used to improve the solubility of this compound?
A4: Yes, certain additives can enhance solubility. For instance, in some cases, the addition of a small amount of a compatible acid (e.g., acetic acid) can protonate the amine group, forming a more soluble salt. However, the compatibility of such an additive with your reaction chemistry must be carefully considered. Amine-based additives have also been shown to improve the solubility of certain compounds.[19][20]
Logical Relationship of Solubility Factors
Caption: Interplay of factors influencing the solubility of this compound.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
- de la Hoz, A., Prieto, P., & Diaz-Ortiz, A. (2016). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Ultrasonics Sonochemistry, 29, 159-165.
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]
-
UNT Digital Library. (n.d.). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. Retrieved from [Link]
-
Chemical manufacturer. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine: High-Purity Agrochemical Intermediate. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
bioRxiv. (2021, September 20). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
-
PubMed. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]
-
Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). Retrieved from [Link]
-
Chemsrc. (2024, July 17). CAS#:944900-09-8 | this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
OnePetro. (n.d.). Additives for Acidizing Fluids: Their Functions, Interactions, and Limitations. Retrieved from [Link]
-
ACS Publications. (2021, January 2). Expanding the Solvent Library for Halide Perovskites via Amine Additives. Retrieved from [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
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Technical Support Center: Mastering Anhydrous Reactions with Moisture-Sensitive Pyridine Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on conducting anhydrous reactions involving moisture-sensitive pyridine compounds. This resource is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your synthesis. Pyridine and its derivatives are foundational in pharmaceutical and agrochemical development, but their hygroscopic nature presents a significant challenge in moisture-sensitive reaction environments.[1][2] This guide provides troubleshooting strategies and detailed FAQs to empower you to overcome these hurdles.
The Criticality of Anhydrous Conditions for Pyridine Synthesis
Anhydrous (water-free) conditions are paramount for the success of many pyridine synthesis and derivatization reactions. The lone pair of electrons on the nitrogen atom in the pyridine ring makes it a good Lewis base, readily interacting with protic species like water.[3] This inherent basicity and its hygroscopic nature mean that even trace amounts of moisture can have devastating effects on a reaction.[1]
Consequences of Moisture Contamination:
-
Reagent Quenching: Many reagents crucial for pyridine chemistry, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride, LDA), and certain catalysts, are highly reactive towards water.[4] Moisture will rapidly and irreversibly decompose these reagents, halting your desired transformation.
-
Undesirable Side Reactions: The presence of water can lead to the hydrolysis of starting materials, intermediates, or the final product, generating unwanted byproducts and complicating purification.[4][5] For instance, in acylation reactions, moisture can hydrolyze the acylating agent, rendering it ineffective.[5]
-
Catalyst Deactivation: Many transition metal catalysts used in modern synthetic methods, such as those in Bönnemann cyclizations, are sensitive to and can be deactivated by water, leading to failed or sluggish reactions.[6]
-
Reduced Yields and Purity: The cumulative effect of reagent quenching, side reactions, and catalyst deactivation inevitably leads to diminished yields and compromised purity of the target pyridine compound.[4]
Frequently Asked Questions (FAQs)
Q1: My commercially purchased "anhydrous" solvent seems to be the source of my reaction failure. Why is this, and what should I do?
A1: While commercial anhydrous solvents are packaged under inert atmospheres, they can readily absorb atmospheric moisture once the seal is broken. It is a common misconception that these solvents can be used indefinitely without further treatment.
Root Cause Analysis:
-
Hygroscopicity: Many common organic solvents are hygroscopic and will absorb water from the air every time the bottle is opened.
-
Improper Storage: Storing previously opened bottles of anhydrous solvent with a simple screw cap is insufficient to prevent moisture ingress.
Solution:
-
Freshly Dry Solvents: Always dry your solvents immediately before use, especially for highly sensitive reactions.
-
Proper Storage: Once dried, store solvents over activated molecular sieves (3Å or 4Å are common choices) under an inert atmosphere.[4]
-
Verification: For ultimate certainty, the water content of a solvent can be quantified using Karl Fischer titration, with a target of <30 ppm for many sensitive applications.[5]
Q2: I am observing unexpected byproducts in my reaction. Could this be related to the pyridine itself?
A2: Yes, besides introducing water, pyridine can sometimes participate in side reactions, especially with certain solvents. For example, pyridine can react with dichloromethane (DCM) at room temperature to form 1,1'-methylenebispyridinium dichloride, which can complicate your reaction mixture.[7]
Troubleshooting Steps:
-
Solvent Choice: If you suspect a reaction between pyridine and your solvent, consider an alternative, less reactive solvent.
-
Reaction Conditions: Be mindful of reaction temperature and time, as prolonged reaction times or elevated temperatures can promote side reactions.
Q3: How can I effectively dry pyridine for my reaction?
A3: Pyridine's hygroscopic nature requires a robust drying protocol. Several methods are effective, with the choice often depending on the scale of the reaction and the required level of dryness.
-
Distillation from Drying Agents: A common and effective method is to reflux pyridine over a suitable drying agent followed by distillation.
-
Potassium Hydroxide (KOH): Refluxing pyridine over solid KOH and then distilling is a widely used method.[1][4]
-
Calcium Hydride (CaH₂): This is another excellent choice for drying pyridine, especially for removing the last traces of water.[1][8] The reaction produces hydrogen gas, which must be safely vented.
-
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are a good option for drying and storing pyridine.[1][4] Ensure the sieves are properly activated (heated under vacuum) before use.
Troubleshooting Guide: Common Scenarios in Anhydrous Pyridine Reactions
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Product Yield | Moisture Contamination: Inadequately dried solvent, reagents, or glassware. | Rigorously dry all solvents and liquid reagents by distillation from an appropriate drying agent. Dry solid reagents in a vacuum oven. Oven- or flame-dry all glassware immediately before use.[4] |
| Reagent Inactivity: The reagent may have degraded upon storage. | Use freshly opened or newly prepared reagents. For organometallic reagents, titration may be necessary to determine the active concentration. | |
| Formation of Unidentified Byproducts | Hydrolysis: Moisture-induced breakdown of starting materials or intermediates. | Implement stricter anhydrous techniques, including the use of a Schlenk line or glovebox.[9][10] |
| Side Reactions with Pyridine: Pyridine acting as a nucleophile or base in an unintended pathway. | Re-evaluate the reaction mechanism. Consider if a less nucleophilic base or a different solvent would be more appropriate. | |
| Reaction Fails to Initiate | Atmospheric Contamination: Leak in the reaction setup allowing air and moisture to enter. | Ensure all joints and septa are well-sealed. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.[5] A bubbler can be used to monitor gas flow.[10] |
| Catalyst Deactivation: The catalyst is sensitive to air or moisture. | Handle the catalyst under a strictly inert atmosphere using a glovebox or Schlenk techniques.[6][11] |
Essential Experimental Protocols
Protocol 1: Drying Pyridine by Distillation from Calcium Hydride
This protocol describes a standard laboratory procedure for obtaining anhydrous pyridine suitable for moisture-sensitive reactions.
Materials:
-
Reagent-grade pyridine
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (nitrogen or argon)
-
Schlenk line (optional, but recommended)
Procedure:
-
Pre-drying: If the pyridine has a high water content, pre-dry it by allowing it to stand over solid KOH pellets overnight.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed moisture.[4]
-
Addition of Drying Agent: To the distillation flask, add the pre-dried pyridine and calcium hydride (approximately 10-20 g per liter of pyridine).
-
Inert Atmosphere: Flush the entire apparatus with a gentle stream of nitrogen or argon.[12]
-
Reflux: Heat the mixture to a gentle reflux for several hours. This allows the calcium hydride to react with any residual water.
-
Distillation: Slowly distill the pyridine, collecting the fraction that boils at the correct temperature (115 °C at atmospheric pressure).
-
Storage: Collect the distilled pyridine in a dry, nitrogen-flushed flask containing activated 3Å or 4Å molecular sieves. The flask should be sealed with a septum or a greased glass stopper.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
The Schlenk line is a versatile piece of equipment that allows for the manipulation of air- and moisture-sensitive compounds.[13]
Procedure:
-
Glassware Preparation: A Schlenk flask is oven- or flame-dried and then attached to the Schlenk line.
-
Purging the Flask: The flask is subjected to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).[14][15] This process removes air and adsorbed moisture from the flask.
-
Adding Reagents:
-
Solids: Air-stable solids can be added to the flask before purging. Air-sensitive solids should be added in a glovebox or via a solid addition tube under a positive pressure of inert gas.[14]
-
Liquids: Anhydrous solvents and liquid reagents are transferred to the reaction flask via a gas-tight syringe or a cannula.[10][13]
-
-
Running the Reaction: The reaction is maintained under a positive pressure of inert gas throughout the experiment. A bubbler is used to monitor the gas flow and prevent over-pressurization.
Visualizing Anhydrous Workflows
Troubleshooting Logic for Low Yield in a Pyridine Reaction
Caption: A logical workflow for troubleshooting low yields in moisture-sensitive pyridine reactions.
Anhydrous Solvent Transfer via Cannula
Caption: A schematic of transferring an anhydrous solvent using a cannula under inert gas pressure.
References
- Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions - Benchchem. (n.d.).
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
- Using drying agents. (n.d.).
- Drying Agents - Removing water from organic solvents. (n.d.).
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Drying solvents - Sciencemadness Wiki. (2023).
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
- Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014).
- An Illustrated Guide to Schlenk Line Techniques. (2023).
- Inert Atmosphere, with no O2 - YouTube. (2022).
- How do I get dry pyridine? - ResearchGate. (2014).
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015).
- How to create inert atmosphere ? | ResearchGate. (2021).
- Drying pyridine : r/chemistry - Reddit. (2016).
- Inert Atmosphere - YouTube. (2022).
- Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE. (2015).
- Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Handling Air Sensitive Reagents and Working with a Schlenk Line- COVID19.docx - IONiC / VIPEr. (n.d.).
- Guides - Chemistry LibreTexts. (2024).
- Performing Sensitive Reactions without a Schlenk Line. (n.d.).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- How do I get dry pyridine? - ECHEMI. (n.d.).
- Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017).
- Preparation of anhydrous pyridine hydrochloride. (n.d.).
- School of Chemistry SOP For Operation Of Glove Boxes. (2018).
- The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate. (n.d.).
- Suggestions for glove-box model for moisture sensitive samples? - ResearchGate. (2021).
- Puzzling Pyridine Problem Probed - ChemistryViews. (2010).
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au - ACS Publications. (2024).
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC. (2024).
- Pyridine and Pyridine Derivatives - ResearchGate. (n.d.).
- A Brief View on Pyridine Compounds - Open Access Journals. (2024).
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Validation & Comparative
The Isomeric Advantage: A Comparative Analysis of Trifluoromethylpyridine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic and steric properties can profoundly influence a molecule's physicochemical characteristics, leading to enhanced biological activity, metabolic stability, and target affinity. Among the privileged heterocyclic cores, pyridine stands out, and the positional isomerism of a trifluoromethyl substituent on this ring dictates a cascade of effects that are critical for optimizing molecular performance. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-trifluoromethylpyridine isomers, synthesizing technical data and field-proven insights to inform rational drug and pesticide design.
The Trifluoromethyl Effect on the Pyridine Scaffold
Before delving into a comparative analysis of the isomers, it is crucial to understand the fundamental contributions of the trifluoromethyl group to the pyridine ring's properties. The CF3 group is a potent electron-withdrawing substituent, which significantly alters the electron density of the pyridine ring, thereby influencing its reactivity and interactions with biological targets.[1] This modification impacts several key parameters:
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the parent pyridine molecule, which can improve its ability to cross biological membranes, a critical factor for drug absorption and distribution.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This increased stability often leads to a longer biological half-life.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety reduces the basicity of the pyridine nitrogen, lowering its pKa. This alteration can be crucial for optimizing interactions with target proteins and reducing off-target effects.
-
Favorable Binding Interactions: The CF3 group can participate in various non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity.
Comparative Biological Activity of Trifluoromethylpyridine Isomers
While direct head-to-head comparisons of the parent 2-, 3-, and 4-trifluoromethylpyridine isomers in biological assays are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining the activity of their derivatives and their prevalence in commercialized products.
2-Trifluoromethylpyridine Derivatives
Derivatives of 2-trifluoromethylpyridine have shown significant promise in various therapeutic areas. The proximity of the CF3 group to the nitrogen atom can influence both the steric and electronic environment of the molecule, leading to unique biological activities.
-
Anticancer Activity: Research has explored 2-amino-4-(trifluoromethyl)pyridine derivatives as potent inhibitors of key enzymes in cancer progression. For instance, derivatives have been investigated as inhibitors of Werner (WRN) helicase, a target in cancers with microsatellite instability, and as dual PI3K/mTOR inhibitors like Bimiralisib.[3]
3-Trifluoromethylpyridine Derivatives
The 3- and 5- (or β-position) substituted trifluoromethylpyridines are the most represented isomers in commercial agrochemicals, suggesting a favorable profile for this substitution pattern in terms of efficacy and selectivity.[4]
-
Herbicidal and Fungicidal Activity: A prime example of a successful agrochemical is Fluazifop-butyl, a herbicide that incorporates a 5-trifluoromethyl-2-pyridyloxy moiety and acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[4] Another notable example is the fungicide Fluazinam, which features a 3-trifluoromethylpyridine core and functions by uncoupling oxidative phosphorylation.[2] The fungicidal activity of trifluoromethyl-substituted pyridine derivatives against Botrytis cinerea has been shown to be superior to that of chloro-substituted analogues.[2]
-
Insecticidal Activity: The insecticide Flonicamid contains a 4-trifluoromethyl-nicotinamide structure (a derivative of 3-trifluoromethylpyridine), highlighting the utility of this isomeric scaffold in pest control.[2]
4-Trifluoromethylpyridine Derivatives
While less common in commercialized agrochemicals, derivatives of 4-trifluoromethylpyridine have demonstrated potent biological activities in specific contexts, particularly in the pharmaceutical arena.
-
Antimicrobial Activity: Nucleoside analogues of 4-trifluoromethylpyridine have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[5]
-
Enzyme Inhibition: The isomeric effects of trifluoromethylpyridine carboxylic acids on coordination and biological activity have been studied using zinc(II) complexes. A complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid (a 3-isomer derivative) showed higher binding efficacy to biomolecules compared to a complex with 4-(trifluoromethyl)nicotinic acid (a 4-isomer derivative), suggesting that the isomeric position influences the molecule's ability to interact with biological targets.[6]
Physicochemical and Biological Activity Data of Trifluoromethylpyridine Derivatives
The following table summarizes available quantitative data for derivatives of trifluoromethylpyridine isomers to provide a basis for comparison. It is important to note that these are not direct comparisons of the parent isomers but rather of more complex molecules containing these isomeric cores.
| Isomer Core | Derivative Class | Biological Target/Assay | Activity Metric | Value | Reference |
| 2-CF3-Pyridine | 2-Amino-4-(trifluoromethyl)pyridine derivative (Bimiralisib) | PI3K/mTOR | Clinical Trial (Advanced Solid Tumors) | Continuous Dosing (80 mg) | [3] |
| 3-CF3-Pyridine | 1,3,4-Oxadiazole derivative | Mythimna separata | LC50 | 30.8 mg L⁻¹ | [1][7] |
| 4-CF3-Pyridine | Nucleoside analogue | Staphylococcus aureus | MIC | 1.3 - 4.9 µg/mL | [5] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-amino-4-(trifluoromethyl)pyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) is determined.
Insecticidal Activity Bioassay
This protocol outlines a method for evaluating the insecticidal properties of trifluoromethylpyridine derivatives.
-
Test Compound Preparation: The synthesized compounds (e.g., 1,3,4-oxadiazole derivatives of 3-trifluoromethylpyridine) are dissolved in a suitable solvent (e.g., acetone) to create a stock solution.[1]
-
Application: The test solutions are applied to a food source (e.g., leaf discs for leaf-eating insects like Mythimna separata) or directly to the insects.
-
Insect Exposure: The target insects are introduced to the treated food source or environment.
-
Mortality Assessment: After a defined period (e.g., 24, 48, or 72 hours), the number of dead insects is counted.
-
Data Analysis: The mortality rates are calculated, and the LC50 (lethal concentration for 50% of the population) is determined.[1][7]
Visualizing Structure-Activity Relationships and Workflows
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the general structure-activity relationship for insecticidal 1,3,4-oxadiazole derivatives containing a trifluoromethylpyridine moiety, where modifications to the benzene ring influence activity.
Caption: SAR logic for insecticidal trifluoromethylpyridine derivatives.
Experimental Workflow for Biological Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating the biological activity of novel trifluoromethylpyridine derivatives.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The positional isomerism of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. While direct comparative data for the parent isomers is sparse, the analysis of their derivatives in both agrochemical and pharmaceutical contexts reveals clear trends. The 3- and 6- (or α- and β-) substituted isomers have found widespread application, particularly in crop protection, suggesting a favorable structure-activity relationship for these positions. In contrast, derivatives of 2- and 4-trifluoromethylpyridine have shown significant potential in targeted therapeutic areas like oncology and infectious diseases. This guide underscores the importance of considering isomeric effects in the rational design of novel bioactive molecules. Further systematic studies directly comparing the biological activities of the 2-, 3-, and 4-trifluoromethylpyridine isomers would be invaluable for refining our understanding and accelerating the development of next-generation drugs and agrochemicals.
References
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- 7. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Aminopyridine Core Against Established Privileged Structures
This guide provides an in-depth comparison of the 2-aminopyridine kinase inhibitor scaffold against other foundational structures in modern drug discovery: the quinazoline, pyrimidine, and indole cores. While we will use the specific, commercially available building block 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine to illustrate key medicinal chemistry principles of the aminopyridine class, the focus remains on the performance and characteristics of the core scaffolds that have led to numerous FDA-approved therapies.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these "privileged scaffolds" and the rationale behind selecting one over another in a drug discovery campaign.
The Central Role of the Kinase Inhibitor Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has been a triumph of modern medicine, but their success often hinges on the foundational chemical structure, or "scaffold," upon which they are built.
A scaffold is not merely an inert framework; it is the primary determinant of a molecule's three-dimensional shape and its ability to engage with the ATP-binding pocket of a kinase. The ideal scaffold provides a key "hinge-binding" motif—typically one or more hydrogen bonds with the backbone of the kinase hinge region—that anchors the inhibitor, allowing its substituents to explore other regions of the active site to achieve potency and selectivity.[2]
This guide will dissect four such scaffolds, comparing their properties and the performance of drugs derived from them.
The 2-Aminopyridine Scaffold: A Versatile Hinge Binder
The 2-aminopyridine moiety is a highly effective and versatile scaffold in kinase inhibitor design.[3][4][5] Its key feature is the nitrogen atom within the pyridine ring and the adjacent exocyclic amine, which together can form one or two critical hydrogen bonds with the kinase hinge region. This simple, low-molecular-weight structure serves as an excellent starting point for building potent and selective inhibitors.[3]
Spotlight on a Building Block: this compound
To understand how a simple scaffold is elaborated into a potential drug candidate, we can analyze the features of a representative building block like this compound. While this compound itself is not an active kinase inhibitor, its substituents are chosen to impart specific, desirable properties:
-
2-Methoxy Group (-OCH₃): This group can influence the molecule's electronic properties and conformation. It may also serve as a metabolic soft spot, offering a handle for chemists to modulate pharmacokinetic properties, or it could be positioned to improve solubility or form additional interactions within the binding pocket.
-
6-(Trifluoromethyl) Group (-CF₃): The CF₃ group is a common feature in modern medicinal chemistry. It is strongly electron-withdrawing and can significantly increase the metabolic stability of an adjacent position by blocking oxidative metabolism. Furthermore, its lipophilicity can enhance membrane permeability and potentially improve binding affinity through favorable interactions in hydrophobic pockets of the kinase active site.[6]
-
3-Amine Group (-NH₂): This is the key functional group that, in a final inhibitor, is often acylated or otherwise modified to project a larger chemical group deep into the ATP binding site to secure potency and selectivity.
A prominent example of an FDA-approved drug built upon a substituted aminopyridine scaffold is Ceritinib , a potent second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[7][8] Ceritinib's design showcases the power of the aminopyridine core to anchor the molecule in the ALK active site, leading to significant antitumor activity in patients with ALK-positive non-small-cell lung cancer (NSCLC).[9][10]
Comparative Scaffolds: Pillars of Kinase Drug Discovery
To contextualize the performance of the aminopyridine scaffold, we will compare it to three other highly successful, "privileged" scaffolds.
The Quinazoline Scaffold
The quinazoline ring system is a bicyclic aromatic structure that has given rise to a highly successful class of EGFR tyrosine kinase inhibitors.[11][12][13] The N1 nitrogen of the quinazoline core typically acts as the primary hydrogen bond acceptor with the hinge region.
-
Key Drug Example: Gefitinib. Gefitinib ('Iressa') is a selective EGFR inhibitor used to treat NSCLC patients with specific EGFR mutations.[14][15][16] Its 4-anilinoquinazoline core perfectly positions the molecule within the ATP-binding site of EGFR.[17]
The Pyrimidine Scaffold
The pyrimidine scaffold is another fundamental heterocycle in medicinal chemistry, forming the basis of DNA/RNA and numerous therapeutic agents.[18][19][20] As kinase inhibitors, substituted 2-aminopyrimidines or 4-aminopyrimidines are common motifs that mimic the adenine portion of ATP to bind the kinase hinge.[21][22]
-
Key Drug Example: Imatinib. Imatinib ('Gleevec') was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[23] Its core pharmacophore, which includes a pyridyl-pyrimidine, selectively targets the inactive conformation of the ABL kinase, a feat of specificity that set a new standard in targeted therapy.[1][24][25]
The Indole Scaffold
The indole scaffold, a bicyclic structure containing a pyrrole ring fused to benzene, is another privileged structure found in many natural products and synthetic drugs.[26][27][28] In kinase inhibitors, the indole's N-H group can act as a hydrogen bond donor to the hinge region, similar to the exocyclic amine of the 2-aminopyridine scaffold.[2][29]
-
Key Drug Example: Sunitinib. Sunitinib ('Sutent') is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[30] Its oxindole core is central to its ability to inhibit several kinases, including VEGFRs and PDGFRs, thereby blocking tumor angiogenesis and proliferation.[31][32][33]
Scaffold Core Structures and Representative Drugs
Caption: Core chemical scaffolds and an FDA-approved drug representative for each class.
Quantitative Performance: A Head-to-Head Comparison
The ultimate value of a scaffold is demonstrated by the potency and selectivity of the inhibitors derived from it. The following table summarizes publicly available inhibition data for the representative drugs against their primary targets and key off-targets. This data illustrates how the combination of a core scaffold and its specific decorations dictates the final biological activity profile.
| Inhibitor (Scaffold) | Primary Target(s) | IC₅₀ / Kᵢ (nM) | Key Off-Targets / Notes | Reference(s) |
| Ceritinib (Aminopyridine) | ALK | ~0.2 nM (enzymatic) | 20-fold more potent than first-gen crizotinib against ALK.[10] Active against crizotinib-resistant ALK mutations.[9] | [7][9][10] |
| Gefitinib (Quinazoline) | EGFR | 2-37 nM (enzymatic) | Highly selective for EGFR over other kinases like ERB-B2.[15][16] Most effective in tumors with activating EGFR mutations.[14] | [14][15][16] |
| Imatinib (Pyrimidine) | ABL, KIT, PDGFR | 25-100 nM (cellular) | Highly selective for ABL, KIT, and PDGFR.[1][24] Binds the inactive "DFG-out" conformation of ABL, a key to its specificity.[25] | [1][23][24] |
| Sunitinib (Indole) | VEGFRs, PDGFRs, KIT | 2-10 nM (enzymatic) | Multi-targeted inhibitor also active against FLT3 and RET. Broad-spectrum activity is key to its anti-angiogenic effects.[30] | [30][31] |
Note: IC₅₀/Kᵢ values are highly assay-dependent and should be considered representative.
Experimental Protocols for Scaffold Evaluation
Generating reliable, comparative data is crucial for any drug discovery program. Below are step-by-step protocols for two fundamental assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a gold standard for determining enzymatic potency (IC₅₀).
Principle: The assay is performed in two steps. First, the kinase reaction is run, then a reagent is added to stop the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test inhibitors (e.g., in DMSO) to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase/substrate solution to each well. The specific kinase (e.g., ALK, EGFR) and its corresponding peptide substrate are pre-diluted in kinase reaction buffer (containing MgCl₂, DTT).
-
Add 2.5 µL of test inhibitor solution at 2x the final desired concentration. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Initiate the reaction by adding 5 µL of 2x ATP solution (concentration is typically at the Kₘ for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides the substrate for luciferase. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract background, normalize the data to controls, and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro luminescent kinase assay to determine IC₅₀ values.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells. It is used to determine a compound's effect on cancer cell growth (GI₅₀).
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., H3122 ALK+ NSCLC cells) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Context
The inhibitors discussed do not operate in a vacuum. They intervene in complex signaling cascades that drive cell growth and proliferation. The diagram below shows a simplified Receptor Tyrosine Kinase (RTK) pathway, a common target for these scaffolds.
Caption: Simplified RTK signaling pathway showing the point of intervention for ATP-competitive inhibitors.
Conclusion and Expert Perspective
The choice of a kinase inhibitor scaffold is one of the most critical decisions in a drug discovery project.
-
The 2-aminopyridine scaffold is a small, versatile, and highly effective hinge-binder, exemplified by the potent ALK inhibitor Ceritinib. Its simplicity allows for extensive and creative decoration to achieve high potency and selectivity.
-
The quinazoline scaffold is a larger, more rigid structure that has proven exceptionally effective for targeting kinases like EGFR, as seen with Gefitinib. Its rigidity can be an advantage for locking in a specific, active conformation.
-
The pyrimidine scaffold is perhaps the most versatile, serving as the foundation for both highly selective inhibitors like Imatinib and broad-spectrum inhibitors, leveraging its structural similarity to the native ATP ligand.[18][22]
-
The indole scaffold, found in the multi-targeted inhibitor Sunitinib, provides a robust framework for achieving potent inhibition across multiple kinase families, a desirable trait for anti-angiogenic agents.[26][27]
There is no single "best" scaffold. The selection depends entirely on the project's goals: the specific kinase target, the desired selectivity profile (highly specific vs. multi-targeted), and the required pharmacokinetic properties. Understanding the inherent strengths and weaknesses of each core scaffold, as demonstrated by the wealth of data from approved drugs, empowers researchers to make more rational, effective decisions in the design of next-generation targeted therapies.
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PMC. (n.d.). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Retrieved from [Link]
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PMC. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Trifluoromethyl vs. Difluoromethoxy Pyridine Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1] The introduction of fluorine can modulate a variety of properties including lipophilicity, acidity, and binding affinity, but its most profound impact is often on metabolism.[2][3][4] By replacing hydrogen atoms at metabolically vulnerable positions, the exceptionally strong carbon-fluorine (C-F) bond can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life and systemic exposure.[2][4][5]
Among the most utilized moieties are the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups. This guide provides an in-depth comparative analysis of the metabolic stability of pyridine analogs functionalized with these two critical groups. We will delve into the mechanistic rationale for their stabilizing effects, present a framework for their comparative assessment, and provide a detailed experimental protocol for evaluating metabolic stability in a laboratory setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the design of more robust and effective therapeutic agents.
Mechanistic Insights and Comparative Analysis
While both the -CF3 and -OCF2H groups are employed to enhance metabolic stability, they do so through distinct electronic and steric influences, leading to different metabolic outcomes.[1]
The Trifluoromethyl (-CF3) Group: A Robust Metabolic Shield
The trifluoromethyl group is arguably one of the most effective substituents for imparting metabolic stability.[1][6] Its powerful electron-withdrawing nature deactivates the adjacent pyridine ring, rendering it less susceptible to oxidative attack by CYP enzymes.[1][7] The C-F bonds themselves are exceptionally strong and resistant to cleavage, making the -CF3 group itself metabolically inert.[6][7]
This "metabolic shielding" effect is not just localized to the point of attachment. The introduction of a -CF3 group can have a global protective effect on the entire molecule. For instance, a study on picornavirus inhibitors showed that replacing a methyl-oxadiazole group with a (trifluoromethyl)oxadiazole analog reduced the number of metabolites in a monkey liver microsomal assay from eighteen to just two minor products.[6] This highlights the profound impact the -CF3 group can have on preventing metabolic breakdown.[6]
The Difluoromethoxy (-OCF2H) Group: A Strategic Methoxy Bioisostere
The difluoromethoxy group is most frequently employed as a metabolically stable bioisostere of the methoxy (-OCH3) group.[1] A common and often rapid metabolic pathway for many drugs is O-demethylation.[1] By replacing the methyl group with a difluoromethyl group, this pathway is effectively blocked due to the strength of the C-F bonds.[1][8]
However, the stabilizing effect of the -OCF2H group can be more localized compared to the -CF3 group. While it successfully prevents O-demethylation, the metabolic burden may shift to other parts of the molecule.[1] For pyridine analogs, this could mean hydroxylation of the pyridine ring itself. It is also important to note that the benefits of this substitution are not universal. A study by Pfizer across a range of compounds indicated that, in general, there was no significant additional metabolic stability conferred by replacing a methoxy with a difluoromethoxy group, suggesting that the overall molecular scaffold plays a crucial role.[1]
Comparative Data Summary
Direct head-to-head comparative studies on the metabolic stability of a wide range of trifluoromethyl versus difluoromethoxy pyridine analogs are not extensively available in the public domain. The metabolic fate of a compound is highly dependent on its overall structure, the position of substitution, and the specific CYP enzymes involved. However, we can construct an illustrative comparison based on the known properties of these functional groups.
Table 1: Illustrative Comparative Metabolic Stability Data
This data is hypothetical and intended for illustrative purposes only. Actual values are highly dependent on the specific molecular scaffold.
| Parameter | 2-Methoxy-Pyridine Analog | 2-(Difluoromethoxy)-Pyridine Analog | 2-(Trifluoromethyl)-Pyridine Analog | Rationale for Expected Outcome |
| Primary Metabolic Pathway | O-Demethylation, Ring Hydroxylation | Ring Hydroxylation | Ring Hydroxylation (Reduced) | The -OCF2H group blocks O-demethylation. The -CF3 group deactivates the ring, reducing the rate of hydroxylation. |
| In Vitro Half-Life (t½) in HLM | < 15 min | 30 - 60 min | > 90 min | The methoxy group is a primary site of metabolism. The -OCF2H group improves stability, but the -CF3 group offers more comprehensive protection. |
| Intrinsic Clearance (Clint) | High | Moderate | Low | Intrinsic clearance is inversely related to metabolic stability. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard, self-validating procedure for assessing the metabolic stability of test compounds. The inclusion of positive controls with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance) is critical for validating assay performance.
I. Materials and Reagents
-
Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compounds: Trifluoromethyl and difluoromethoxy pyridine analogs, dissolved in DMSO to a stock concentration of 10 mM.
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 1 mM NADPH solution.
-
Positive Controls: Midazolam (high clearance) and Verapamil (moderate clearance) at 10 mM in DMSO.
-
Termination Solution: Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, Labetalol).
-
Equipment: 37°C water bath or incubator, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
II. Experimental Procedure
-
Preparation of Solutions:
-
Incubation Setup (96-well plate format):
-
For each compound, set up reactions for multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[10]
-
Add the HLM working solution to each well.
-
Add the test compound working solution to each well to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[10]
-
Include a "minus cofactor" control for the final time point to assess for non-enzymatic degradation.
-
-
Initiation and Incubation:
-
Pre-incubate the plate containing HLM and test compounds at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "minus cofactor" controls.
-
-
Reaction Termination:
-
At each designated time point (0, 5, 15, 30, 45 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after adding the cofactor.
-
This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The amount of parent compound is typically determined as a peak area ratio relative to the internal standard.
-
III. Data Analysis
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
Visualizing the Process and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Predicted Metabolic Pathways
This diagram illustrates the primary metabolic difference between methoxy, difluoromethoxy, and trifluoromethyl substituted pyridines.
Caption: Predicted primary metabolic pathways for fluorinated pyridine analogs.
Conclusion
The choice between a trifluoromethyl and a difluoromethoxy group is a strategic decision in drug design that must be guided by the specific metabolic liabilities of a lead compound. The -CF3 group offers a powerful and broad-spectrum approach to enhancing metabolic stability by deactivating the aromatic system to which it is attached.[1][6] In contrast, the -OCF2H group is a more targeted tool, primarily used to block a known O-demethylation pathway.[1] While often effective, its introduction may shift the metabolic focus to other sites on the molecule.
Ultimately, the empirical determination of metabolic stability through robust in vitro assays, such as the liver microsomal stability protocol detailed here, is indispensable. By systematically evaluating these key fluorinated analogs, drug discovery teams can rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of developing successful clinical candidates.
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
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Shet, M. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
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Fura, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
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A Definitive Guide to the Structural Confirmation of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine Derivatives
For researchers and professionals in drug development and agrochemical synthesis, the precise structural characterization of novel compounds is a cornerstone of scientific integrity and regulatory compliance. The trifluoromethylpyridine scaffold, in particular, is a privileged motif in modern chemistry, valued for its ability to enhance metabolic stability and biological activity.[1][2] This guide provides an in-depth, comparative analysis of the analytical techniques required to unambiguously confirm the structure of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a key synthetic intermediate. We will explore the nuances of spectroscopic data interpretation and provide field-proven protocols to distinguish it from its potential isomers, ensuring the fidelity of your research and development pipeline.
The Analytical Challenge: Isomerism in Substituted Pyridines
The synthesis of multi-substituted pyridines can often yield a mixture of constitutional isomers, which can be difficult to separate and distinguish. In the case of this compound (Compound A ), a common and plausible isomeric impurity is 2-Methoxy-6-(trifluoromethyl)pyridin-5-amine (Compound B ). While seemingly similar, the different placement of the amine group dramatically alters the molecule's chemical properties and its utility as a building block. Relying on a single analytical technique, such as mass spectrometry, is often insufficient for definitive structural assignment.
A robust, multi-technique approach is therefore not just recommended, but essential for unequivocal structure confirmation. This guide will focus on a synergistic workflow combining Mass Spectrometry (MS) with one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.
A Validated Workflow for Structural Elucidation
The following workflow provides a self-validating system for confirming the structure of your target compound and identifying any isomeric impurities. Each step provides a layer of evidence that, when combined, leads to a confident structural assignment.
Figure 1: A logical workflow for the structural elucidation of substituted pyridines.
Comparative Spectroscopic Analysis
The key to distinguishing between isomers lies in a detailed comparison of their spectroscopic data. Below, we present the expected data for our target compound, this compound (A ), and its potential isomer, 2-Methoxy-6-(trifluoromethyl)pyridin-5-amine (B ).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the synthesized compound. Both isomers A and B have the same molecular formula, C₇H₇F₃N₂O, and therefore the same molecular weight (192.14 g/mol ).[1] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192. While MS confirms the elemental composition, it cannot, on its own, differentiate between the isomers as their fragmentation patterns are often very similar.[3][4]
1D Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule. The chemical shifts of the protons and carbons on the pyridine ring are highly sensitive to the electronic effects of the substituents.[5]
¹H NMR Spectroscopy: The primary difference between the ¹H NMR spectra of A and B will be the coupling patterns of the aromatic protons.
-
In A , the two protons on the pyridine ring (H-4 and H-5) are adjacent to each other and will appear as a pair of doublets due to mutual spin-spin coupling.
-
In B , the two protons (H-3 and H-4) are also adjacent, but their chemical environments are different from A , leading to different chemical shifts.
¹³C NMR Spectroscopy: The positions of the substituents also create distinct patterns in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly the quaternary carbons (those bearing a substituent), will differ significantly between the two isomers.
Table 1: Predicted ¹H and ¹³C NMR Data for Isomers A and B (Note: Data is predicted based on typical chemical shifts for substituted pyridines and may vary slightly based on solvent and concentration.)
| Assignment | Compound A (Target) this compound | Compound B (Isomer) 2-Methoxy-6-(trifluoromethyl)pyridin-5-amine |
| ¹H NMR | ||
| H-4 | ~7.35 ppm (d, J ≈ 8.5 Hz) | ~7.60 ppm (d, J ≈ 8.0 Hz) |
| H-5 | ~6.80 ppm (d, J ≈ 8.5 Hz) | - |
| H-3 | - | ~6.95 ppm (d, J ≈ 8.0 Hz) |
| -NH₂ | ~4.00 ppm (br s, 2H) | ~3.80 ppm (br s, 2H) |
| -OCH₃ | ~3.95 ppm (s, 3H) | ~3.90 ppm (s, 3H) |
| ¹³C NMR | ||
| C-2 | ~158.0 ppm | ~160.0 ppm |
| C-3 | ~130.0 ppm | ~108.0 ppm |
| C-4 | ~125.0 ppm | ~138.0 ppm |
| C-5 | ~115.0 ppm | ~145.0 ppm |
| C-6 | ~148.0 ppm (q, J ≈ 35 Hz) | ~142.0 ppm (q, J ≈ 35 Hz) |
| -CF₃ | ~122.0 ppm (q, J ≈ 275 Hz) | ~123.0 ppm (q, J ≈ 275 Hz) |
| -OCH₃ | ~54.0 ppm | ~53.5 ppm |
While 1D NMR provides strong evidence, overlapping signals or complex coupling patterns can still lead to ambiguity. 2D NMR techniques are required for definitive proof.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR experiments reveal correlations between nuclei, providing an unambiguous map of the molecular structure.[6]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[5] For both isomers A and B , a cross-peak will be observed between the two aromatic protons, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling).[7] This allows for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this analytical problem. It shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling).[7] By analyzing these long-range correlations, we can piece together the molecular skeleton and definitively place the substituents.
The Decisive Evidence: Interpreting HMBC Data
The key to distinguishing between Compound A and Compound B lies in the HMBC correlations from the methoxy (-OCH₃) and amine (-NH₂) protons to the carbons of the pyridine ring.
Figure 2: Differentiating isomers using key HMBC correlations.
For this compound (Compound A):
-
The protons of the -OCH₃ group will show a strong correlation to C-2 .
-
The protons of the -NH₂ group will show correlations to C-2 and C-4 . The correlation to C-4 is a crucial piece of evidence.
For 2-Methoxy-6-(trifluoromethyl)pyridin-5-amine (Compound B):
-
The protons of the -OCH₃ group will still show a correlation to C-2 .
-
The protons of the -NH₂ group will show correlations to C-4 and C-6 . The absence of a correlation to C-2 and the presence of a correlation to C-6 definitively identifies this isomer.
Table 2: Definitive HMBC Correlations for Structural Confirmation
| Proton Signal | Expected Correlation in Compound A | Expected Correlation in Compound B | Conclusion |
| -OCH₃ | C-2 | C-2 | Confirms methoxy at C-2 |
| -NH₂ | C-2, C-4 | C-4, C-6 | This is the key differentiator. Correlation to C-2 confirms Compound A . Correlation to C-6 confirms Compound B . |
| H-4 | C-2, C-3, C-5, C-6 | C-2, C-3, C-5, C-6 | Confirms proton positions |
| H-5 | C-3, C-4, C-6 | - | Confirms H-5 position |
| H-3 | - | C-2, C-4, C-5 | Confirms H-3 position |
Experimental Protocols
To ensure high-quality, reproducible data, the following protocols are recommended.
Sample Preparation for NMR
-
Accurately weigh 10-15 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonicate briefly if necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.
NMR Data Acquisition
These are general parameters for a 500 MHz spectrometer; they may need to be adjusted based on your specific instrument and sample concentration.[8][9]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygs
-
Spectral Width: Same as ¹H spectrum in both dimensions
-
Number of Scans: 2-4 per increment
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: Same as ¹H spectrum
-
¹³C Spectral Width: Adjust to cover the expected carbon chemical shift range (~10-160 ppm)
-
Number of Scans: 4-8 per increment
-
Number of Increments: 256 in F1
-
¹J(C,H) Coupling Constant: ~145 Hz
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgpndqf
-
¹H Spectral Width: Same as ¹H spectrum
-
¹³C Spectral Width: Adjust to cover the full carbon range (~10-170 ppm)
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-400 in F1
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz (this will detect most ²J and ³J correlations)
-
Conclusion
The structural confirmation of highly substituted pyridine derivatives like this compound is a non-trivial task that demands a rigorous and systematic analytical approach. While techniques like mass spectrometry and 1D NMR are essential starting points, they are insufficient to resolve the ambiguities presented by isomerism. The definitive assignment hinges on the application of 2D NMR, with the HMBC experiment serving as the ultimate arbiter of connectivity. By carefully analyzing the long-range correlations between protons and carbons, particularly from the substituent groups to the pyridine core, researchers can confidently and unequivocally confirm the structure of their target molecule, ensuring the integrity and success of their scientific endeavors.
References
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- Kalinowska-Lis, U., et al. (2019). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PLOS ONE.
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- Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry.
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Jaouhari, M. E., et al. (2002). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][8][10] diazepinols. Journal of Fluorine Chemistry.
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- Machado, F. C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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- Amador-Sánchez, Y. A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
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A Comparative Guide to the X-ray Crystallography Analysis of Trifluoromethyl-Substituted Pyridines
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. Trifluoromethyl-substituted pyridines represent a critical class of compounds in modern drug discovery, prized for their unique electronic properties, metabolic stability, and ability to modulate biological activity. X-ray crystallography stands as the definitive method for elucidating their solid-state structures, providing invaluable insights into intermolecular interactions, conformational preferences, and crystal packing phenomena that directly influence a compound's physicochemical properties, such as solubility and bioavailability.
This guide provides an in-depth, comparative analysis of the X-ray crystallography of trifluoromethyl-substituted pyridines. We will move beyond a simple recitation of protocols to explore the nuanced experimental considerations and interpretative challenges posed by the strongly electron-withdrawing trifluoromethyl group. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
The Unique Challenge of the Trifluoromethyl Group in Crystallography
The trifluoromethyl (CF3) group, while beneficial for pharmacological properties, introduces specific challenges in the crystallization and subsequent X-ray diffraction analysis of pyridine derivatives. Its high electronegativity and rotational freedom can lead to positional disorder within the crystal lattice, complicating structure solution and refinement. Furthermore, the CF3 group can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding (with acidic C-H bonds), which significantly influences crystal packing. Understanding these interactions is crucial for rational drug design and the development of crystalline forms with desired properties.
Experimental Workflow: From Crystal to Structure
The successful crystallographic analysis of trifluoromethyl-substituted pyridines hinges on a meticulously executed experimental workflow. The following protocol outlines the critical steps, emphasizing the rationale behind each choice.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of trifluoromethyl-substituted pyridines.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified trifluoromethyl-substituted pyridine derivative in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, or mixtures with less polar solvents like hexane or dichloromethane) to near saturation.
-
Employ slow evaporation, where the solvent is allowed to evaporate from the solution over several days to weeks at a constant temperature.
-
Alternatively, use vapor diffusion. Place a small vial containing the sample solution inside a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the sample solution will induce crystallization.
-
-
Expert Insight: The choice of solvent is critical. The polarity of the solvent will influence the types of intermolecular interactions that are favored during crystal nucleation and growth. For pyridines, which can act as hydrogen bond acceptors, protic solvents can be particularly effective.
-
-
Crystal Mounting and Cryo-protection:
-
Objective: To mount a single crystal on the diffractometer and protect it from radiation damage during data collection.
-
Methodology:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop.
-
Briefly dip the crystal in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation.
-
Immediately flash-cool the crystal in a stream of liquid nitrogen (typically at 100 K).
-
-
Expert Insight: Cryo-cooling is essential for minimizing radiation damage and improving the quality of the diffraction data, especially for organic molecules.
-
-
X-ray Diffraction Data Collection:
-
Objective: To collect a complete set of diffraction data from the crystal.
-
Methodology:
-
Mount the cryo-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam (typically Molybdenum Kα, λ = 0.71073 Å, or Copper Kα, λ = 1.54184 Å).
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans).
-
-
Expert Insight: The choice of X-ray source depends on the crystal's properties. Molybdenum radiation is generally suitable for most organic crystals. Copper radiation provides greater diffraction intensity but may lead to higher absorption effects.
-
-
Data Integration, Scaling, and Structure Solution:
-
Objective: To process the raw diffraction images and obtain an initial structural model.
-
Methodology:
-
Integrate the raw diffraction spots to determine their intensities.
-
Scale and merge the integrated data to create a unique set of reflections.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
-
Trustworthiness: Modern crystallographic software packages (e.g., SHELXT, Olex2) automate much of this process, employing robust algorithms to ensure an accurate initial solution.
-
-
Structure Refinement:
-
Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.
-
Methodology:
-
Perform full-matrix least-squares refinement against the measured structure factor amplitudes.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions.
-
Refine atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.
-
-
Expert Insight: Special attention should be paid to the trifluoromethyl group during refinement. Positional disorder may require modeling the group in multiple orientations with refined occupancies.
-
-
Validation:
-
Objective: To ensure the final crystal structure is chemically reasonable and accurately represents the data.
-
Methodology:
-
Use software like checkCIF to validate the crystallographic information file (CIF).
-
Examine the final R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density map for any anomalies.
-
-
Authoritative Grounding: The International Union of Crystallography (IUCr) provides the standards and software for CIF validation, ensuring data integrity across the scientific community.
-
Comparative Analysis: The Influence of Trifluoromethyl Substitution on Crystal Packing
To illustrate the impact of the trifluoromethyl group on the solid-state structure of pyridines, we will compare the crystallographic data of three hypothetical, yet representative, compounds: 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine.
| Parameter | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| Unit Cell Dimensions | a = 5.89 Å, b = 10.23 Å, c = 7.45 Å, β = 98.7° | a = 12.54 Å, b = 6.98 Å, c = 8.12 Å | a = 5.11 Å, b = 7.89 Å, c = 9.34 Å, α = 88.2°, β = 76.5°, γ = 82.1° |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | C-H···F hydrogen bonds | Dipole-dipole interactions, C-H···N hydrogen bonds |
| Disorder of CF₃ Group | Present (two-fold rotational disorder) | Ordered | Ordered |
Table 1: Comparative crystallographic data for isomeric trifluoromethyl-substituted pyridines. (Note: This data is illustrative and not from a specific publication).
Discussion of Comparative Data
The position of the trifluoromethyl group on the pyridine ring has a profound effect on the resulting crystal structure:
-
2-Trifluoromethylpyridine: The proximity of the bulky CF₃ group to the nitrogen atom can sterically hinder the formation of strong N···H hydrogen bonds, often leading to weaker C-H···N interactions and a higher propensity for disorder in the CF₃ group. The monoclinic crystal system is common for such molecules.
-
3-Trifluoromethylpyridine: With the CF₃ group in the meta position, steric hindrance around the nitrogen is reduced, potentially allowing for more directional intermolecular interactions. In this hypothetical case, the orthorhombic system suggests a higher degree of symmetry in the packing arrangement, with C-H···F interactions playing a significant role.
-
4-Trifluoromethylpyridine: The para-substitution pattern results in a more linear and polar molecule. This can lead to strong dipole-dipole interactions and efficient crystal packing, as reflected in the dense triclinic system. The CF₃ group is often ordered in this isomer due to the well-defined intermolecular forces.
Figure 2: Dominant intermolecular interactions influencing the crystal packing of trifluoromethyl-pyridine isomers.
Conclusion
The X-ray crystallographic analysis of trifluoromethyl-substituted pyridines is a powerful tool for elucidating their three-dimensional structures and understanding the subtle interplay of intermolecular forces that govern their solid-state properties. While the presence of the trifluoromethyl group can introduce challenges such as disorder, a systematic and well-executed experimental approach, coupled with careful data analysis, can yield high-quality structural information. This guide provides a framework for researchers to approach the crystallographic analysis of this important class of compounds, enabling the rational design of new molecules with optimized properties for drug development and other applications.
References
-
Crystallography. (n.d.). International Union of Crystallography. Retrieved January 5, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Bruker. Retrieved January 5, 2026, from [Link]
-
SHELX. (n.d.). Georg-August-Universität Göttingen. Retrieved January 5, 2026, from [Link]
-
Olex2. (n.d.). OlexSys Ltd. Retrieved January 5, 2026, from [Link]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. As a critical intermediate in pharmaceutical and agrochemical synthesis, robust and reliable analytical methods for this compound are paramount for quality control, reaction monitoring, and stability testing.[1][2][3] This document delves into the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Understanding the Analyte: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its chromatographic behavior:
-
Basic Amine Group (-NH2): The primary amine group is basic and prone to protonation. This makes its retention and peak shape highly sensitive to the pH of the mobile phase.[4][5] Uncontrolled pH can lead to interactions with acidic silanols on the surface of silica-based HPLC columns, resulting in significant peak tailing.[6][7][8]
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group influences the molecule's overall polarity and provides a unique handle for selective interactions with certain stationary phases.[9]
-
Pyridine Ring and Methoxy Group: The aromatic pyridine core is a chromophore, making UV detection a viable option. These groups also contribute to the molecule's polarity and potential for dipole-dipole and π-π interactions.
The molecular weight of the compound is 192.14 g/mol .[10][11]
Part 1: HPLC-UV Method for Routine Analysis and Purity Assessment
For applications such as routine quality control, purity checks, and quantification of the main component in relatively clean sample matrices, an HPLC-UV method offers a balance of performance, cost-effectiveness, and simplicity.
Core Challenge: Managing Peak Shape for a Basic Analyte
The primary hurdle in developing an HPLC method for this amine-containing compound is achieving a symmetrical, sharp peak. The basic amine can interact with residual, negatively charged silanol groups on the silica stationary phase, leading to peak tailing.[5][6] Strategies to mitigate this include using a low pH mobile phase to neutralize the silanols or employing a modern, high-purity, end-capped column.[6][7]
Comparative Stationary Phase Selection
The choice of stationary phase is the most critical parameter for achieving the desired separation. We compare the two most relevant options for this analyte.
| Stationary Phase | Principle of Separation & Interaction Mechanisms | Advantages for this Analyte | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. The workhorse of reversed-phase chromatography. | Universal applicability; good starting point for method development.[12] | Potential for poor peak shape with basic compounds due to silanol interactions. Less selective for fluorinated species. |
| PFP (Pentafluorophenyl) | Mixed-mode interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.[13][14][15] | Offers orthogonal selectivity compared to C18.[14][16] Enhanced retention and selectivity for halogenated and aromatic compounds.[13][15] | Can have different retention characteristics that may require more method development. |
For this compound, the PFP phase is often superior . The multiple interaction mechanisms can provide better peak shape and unique selectivity, especially if isomers or closely related impurities are present.[16]
Experimental Protocol: Recommended HPLC-UV Method
This protocol is designed to be a robust starting point for method validation.
1. Instrumentation and Columns:
-
HPLC System with UV/Vis or Diode Array Detector.
-
Column 1 (Recommended): PFP Column, 4.6 x 150 mm, 3.5 µm particle size.
-
Column 2 (Alternative): High-purity C18 Column, 4.6 x 150 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid serves as a mobile phase modifier, setting the pH to approximately 2.7. At this low pH, the amine analyte is fully protonated (BH+), and surface silanols are neutralized (SiOH), preventing secondary ionic interactions and ensuring sharp, symmetrical peaks.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (Verify with a UV scan of the analyte).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (Re-equilibration)
-
4. System Suitability:
-
Before analysis, perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (%RSD) for peak area and retention time should be ≤ 2.0%, as per general ICH guidelines.[17]
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Part 2: LC-MS/MS Method for High Sensitivity and Selectivity
When trace-level quantification is required, or when the analyte must be measured in a complex matrix (e.g., biological fluids, crude reaction mixtures), LC-MS/MS is the superior technique. Its power lies in its exceptional sensitivity and selectivity, derived from monitoring a specific precursor-to-product ion transition.[18][19]
Rationale for LC-MS/MS
Mass spectrometry adds a second dimension of separation. After chromatographic separation, the instrument isolates the target molecule by its mass-to-charge ratio (m/z), fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides definitive identification and quantification.[20][21][22]
Key Method Development Steps
1. Ionization Source Selection:
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules.[23][24] Given the basic amine group, ESI in positive ion mode (ESI+) is the logical choice, as the analyte will readily accept a proton to form the [M+H]+ ion.
2. Optimization of MS Parameters:
-
Precursor Ion Identification: Infuse a standard solution of the analyte directly into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]+ should be observed at m/z 193.1.
-
Product Ion Scanning: Perform a product ion scan on the precursor (m/z 193.1) to identify stable, abundant fragment ions. This involves increasing the collision energy (CE) to induce fragmentation.
-
MRM Transition Selection: Select at least two of the most intense and stable product ions for the MRM transitions. One will be used for quantification ("quantifier") and the other for confirmation ("qualifier").
| Parameter | Description | Expected Value / Starting Point |
| Precursor Ion [M+H]+ | Mass-to-charge ratio of the protonated parent molecule. | m/z 193.1 |
| Product Ion 1 (Quantifier) | The most intense and stable fragment ion. | Hypothetical: m/z 161.1 (Loss of CH3OH) |
| Product Ion 2 (Qualifier) | A second, stable fragment ion for confirmation. | Hypothetical: m/z 133.1 (Further fragmentation) |
| Collision Energy (CE) | Voltage applied to induce fragmentation. Optimized for each transition. | 15-30 eV (Optimize empirically) |
| Dwell Time | Time spent acquiring data for each MRM transition. | 50-100 ms |
Experimental Protocol: Recommended LC-MS/MS Method
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
2. LC Conditions:
-
The HPLC method described in Part 1 is an excellent starting point. The volatile mobile phase (formic acid and acetonitrile) is fully compatible with MS. A shorter column (e.g., 50 mm length) and a faster gradient can be used to increase throughput.
3. MS Conditions (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: Monitor the optimized transitions (e.g., 193.1 -> 161.1 and 193.1 -> 133.1).
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis using MRM.
Part 3: Head-to-Head Performance Comparison
The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements. The methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose.[17][25][26][27][28]
| Feature | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | HPLC separates based on physicochemical properties. LC-MS/MS adds a layer of mass-based selection, making it highly specific and capable of resolving co-eluting interferences.[19] |
| Sensitivity (LOQ) | ng - µg range | pg - low ng range | MRM significantly reduces chemical noise, allowing for the detection of much lower concentrations of the analyte.[20] |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | The high signal-to-noise ratio of MS detection often allows for a wider linear dynamic range. |
| Matrix Effects | Low to Moderate | Can be Significant | While highly selective, ESI can be suppressed or enhanced by co-eluting matrix components. This must be evaluated and compensated for, often with an internal standard. |
| Throughput | Moderate | High | LC-MS/MS methods can often use faster gradients and shorter columns, increasing sample throughput. |
| Cost (Instrument) | $ | $$$ | Triple quadrupole mass spectrometers are a significant capital investment compared to UV detectors. |
| Cost (Operational) | Low | Moderate | Requires high-purity solvents, gases (nitrogen), and more frequent maintenance. |
| Primary Application | Purity, Assay, Routine QC | Bioanalysis, Trace Impurity Profiling, Metabolite ID, Reaction Monitoring | Choose the technique that is fit-for-purpose. Using LC-MS/MS for a simple purity assay is often unnecessary and not cost-effective. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, but they serve different purposes.
-
For routine quality control, purity assessment, and assay of the bulk substance , a well-developed HPLC-UV method using a Pentafluorophenyl (PFP) column and an acidic mobile phase is the recommended approach. It is robust, cost-effective, and provides the necessary performance for these applications.
-
For trace-level quantification in complex matrices, bioanalytical studies, or detailed impurity profiling , the superior sensitivity and selectivity of LC-MS/MS with Multiple Reaction Monitoring (MRM) is indispensable. It provides definitive quantification and identification where a UV detector would fail due to interferences or insufficient sensitivity.
The optimal analytical strategy may involve using both techniques synergistically: HPLC-UV for routine release testing and LC-MS/MS for initial method development, impurity identification, and more demanding applications that arise during the drug development lifecycle.
References
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- SiliCycle. The Convenient and All- Purpose PFP Phase.
- International Council for Harmonisation.
- Pharma Talks. Understanding ICH Q2(R2)
- AxisPharm. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sorbent Technologies, Inc. NUCLEOSHELL® PFP Pentafluorophenyl.
- Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity.
- Springer Nature Experiments.
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- Phenomenex. Luna PFP(2) HPLC Columns.
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- McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography.
- ResearchGate. (A) The Principle of Multiple Reaction Monitoring (MRM). A technology... | Download Scientific Diagram.
- Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
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- Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.
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- Agilent Technologies.
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- ChemSynthesis. 6-methoxy-5-(trifluoromethyl)-2-pyridinylamine.
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- ChemicalBook. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- BenchChem.
- Holcapek, M., et al. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds.
- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
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A Comparative Guide to the Potency of Trifluoromethylpyridine-Based Drug Candidates
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold is a proven and powerful tactic in modern medicinal chemistry. This guide provides an in-depth, objective comparison of the potency of drug candidates derived from trifluoromethylpyridines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates the rationale behind potency assessment protocols, and offers a framework for evaluating these promising therapeutic agents.
The Trifluoromethyl-Pyridine Moiety: A Keystone in Drug Design
The trifluoromethyl group, though sterically similar to a methyl group, possesses profoundly different electronic properties.[1] Its intense electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's physicochemical profile.[2][3] When attached to a pyridine ring, the CF3 group can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the CF3 group can increase a drug's half-life, a critical pharmacokinetic parameter.[3][4]
-
Modulate pKa: It can lower the pKa of adjacent nitrogen atoms in the pyridine ring, potentially strengthening interactions with target proteins.[3]
-
Increase Binding Affinity: The unique electronic and hydrophobic characteristics can lead to more potent binding to the active sites of enzymes and receptors.[3]
These attributes have led to the successful development of numerous approved drugs and a robust pipeline of clinical candidates containing the trifluoromethylpyridine moiety.[1][5]
Comparative Potency Analysis of Trifluoromethylpyridine Kinase Inhibitors
To illustrate the impact of the trifluoromethylpyridine scaffold on potency, we will focus on its application in the development of protein kinase inhibitors, a major class of therapeutics, particularly in oncology.[6][7] Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological process by 50%.[8][9] A lower IC50 value denotes higher potency.
The following table summarizes the potency of several trifluoromethylpyridine-containing kinase inhibitors against their primary targets.
Table 1: Comparative In Vitro Potency of Selected Trifluoromethylpyridine-Based Kinase Inhibitors
| Drug Candidate/Class | Primary Target(s) | IC50 (nM) | Therapeutic Area |
| PQR309 (Bimiralisib) | PI3Kα / mTOR | 33 / 89 | Oncology[10] |
| Ritlecitinib | JAK3 / TEC Family Kinases | Covalent Inhibitor | Inflammatory Diseases[6][11] |
| Naporafenib | BRAF / CRAF | (Preclinical) | Oncology[12] |
| Compound 11g | WRN Helicase | 1520 (in HCT116 cells) | Oncology[12] |
| Imatinib | v-Abl / c-Kit / PDGFR | 600 / 100 / 100 | Oncology[] |
| Ponatinib | Abl / PDGFRα / VEGFR2 | 0.37 / 1.1 / 1.5 | Oncology[] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., ATP concentration) and should be used for relative comparison. Direct comparison between different studies requires careful consideration of the experimental setup.[14]
Experimental Protocol: In Vitro Kinase Potency Determination
The accurate determination of IC50 values is fundamental to comparing drug candidates. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method widely used to measure kinase activity and inhibition.[11][15]
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol provides a self-validating workflow for assessing the inhibitory potential of a trifluoromethylpyridine-derived compound against a target kinase.
Pillar of Trustworthiness: This protocol's integrity relies on parallel controls. A "no inhibitor" control establishes 100% kinase activity, while a "no enzyme" control defines the background signal. A known potent inhibitor can also be used as a positive control to validate assay performance.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. This creates a wide concentration range necessary to generate a complete dose-response curve.
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the test compound dilution (or DMSO for controls).
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in the appropriate kinase assay buffer.
-
Pre-incubation (for covalent inhibitors): If the compound is a suspected covalent inhibitor like Ritlecitinib, incubate the plate for 30-60 minutes at room temperature to allow for covalent bond formation.[11]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the specific peptide substrate and ATP.
-
Causality: The ATP concentration is critical. It is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.[14]
-
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This period must be within the linear range of the reaction, which should be determined during assay development.[14]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP, preventing its interference in the subsequent detection step.[15]
-
Signal Generation: Incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to the initial kinase activity.
-
Data Acquisition: After a 30-60 minute incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (no inhibitor) and low (no enzyme) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
Visualizing the Workflow
Caption: Standard workflow for an ADP-Glo™ in vitro kinase inhibition assay.
Mechanism of Action: Inhibition of Cellular Signaling
The potency of these compounds is biologically meaningful because of their ability to interrupt specific cellular signaling pathways that are often hyperactive in disease states. For example, many trifluoromethylpyridine derivatives are designed to inhibit protein kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival frequently deregulated in cancer.[10]
Visualizing the Pathway Inhibition
Caption: Inhibition of the PI3K/mTOR signaling pathway by a dual inhibitor.
By providing robust, reproducible data through validated protocols, researchers can confidently rank the potency of their trifluoromethylpyridine-derived candidates, enabling the selection of the most promising compounds for further preclinical and clinical development.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: J-Stage URL: [Link]
-
Title: The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: ACS Publications URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks Source: RSC Publishing URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Synthesis of 6‐trifluoromethyl pyridine derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: J-Stage URL: [Link]
-
Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Relative Potency Source: BMG LABTECH URL: [Link]
-
Title: Potency Testing of Biopharmaceutical Products Source: American Pharmaceutical Review URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PubMed Central URL: [Link]
-
Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers URL: [Link]
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Title: Biological Assay Development Source: Charles River Laboratories URL: [Link]
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Title: The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Potency Assay Guide Source: Pharmaron URL: [Link]
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Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: ACS Publications URL: [Link]
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Title: The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: IC50 determination for the depicted molecule against hTP. Source: ResearchGate URL: [Link]
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Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update Source: Blue Ridge Institute for Medical Research URL: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Enzyme Inhibitors Containing the Trifluoromethylpyridine Moiety
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational design.[1] Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly valuable building block in both the pharmaceutical and agrochemical industries.[2][3] Its prevalence is not coincidental; the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the characteristics of the pyridine ring, offer a powerful toolkit for optimizing molecular properties.[4]
The strong electron-withdrawing nature of the -CF3 group can significantly modulate the pKa of nearby functionalities, influencing a compound's ionization state at physiological pH.[5] This, along with increased lipophilicity, can enhance membrane permeability and improve oral bioavailability.[1][4] Crucially, the C-F bond is exceptionally stable, rendering the -CF3 group resistant to metabolic degradation, which often translates to an improved pharmacokinetic profile and a longer in vivo half-life.[2][4] These attributes have been successfully leveraged in approved drugs like the HIV protease inhibitor Tipranavir, where the TFMP moiety contributes to enhanced plasma stability and potent enzyme inhibition.[2][3]
This guide provides a comprehensive framework for the in vitro evaluation and comparison of enzyme inhibitors featuring the trifluoromethylpyridine scaffold. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to characterization. Our focus will be on generating high-quality, reproducible data that can confidently guide structure-activity relationship (SAR) studies and lead optimization efforts.[6]
Case Study: Comparative Evaluation of Kinase Inhibitors
To illustrate the evaluation process, we will use a case study based on inhibitors targeting Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes. The principles discussed here are broadly applicable to other enzyme classes. We will compare two hypothetical TFMP-containing inhibitors, Inhibitor A and Inhibitor B , which represent different stages of an optimization campaign.
-
Inhibitor A: An initial potent hit, identified from a high-throughput screen.
-
Inhibitor B: An analog of Inhibitor A, rationally designed to improve upon a specific liability identified during initial profiling.
The Experimental Workflow: From Potency to Mechanism
A systematic in vitro evaluation follows a logical progression from initial potency determination to a deeper mechanistic understanding. This workflow ensures that resources are focused on the most promising compounds.
Caption: A typical workflow for in vitro inhibitor characterization.
Protocol 1: IC50 Determination via a Fluorescence-Based Assay
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency.[7] This protocol describes a generic, fluorescence-based kinase assay, which is readily adaptable for high-throughput screening (HTS).[8][9]
Rationale: This assay measures the phosphorylation of a peptide substrate by the kinase. The use of a specific antibody that recognizes the phosphorylated peptide, linked to a fluorescent reporter system, allows for a sensitive and quantitative readout of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The components are chosen to maintain enzyme stability and optimal catalytic activity. MgCl2 is a critical cofactor for ATP binding.
-
Enzyme Stock: Prepare a concentrated stock of purified PYK2 enzyme in assay buffer with a stabilizer like 1-2 mM DTT.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in assay buffer. For IC50 determination, the ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
Inhibitor Dilutions: Perform a serial dilution of Inhibitor A and Inhibitor B in 100% DMSO, typically starting from 10 mM. Then, perform an intermediate dilution of these stocks into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted inhibitor solution or vehicle (DMSO in buffer) to the appropriate wells of the assay plate.
-
Add 10 µL of the PYK2 enzyme solution to all wells and mix. Incubate for 15-30 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction and detect the phosphorylated product according to the specific fluorescence detection kit's instructions (e.g., by adding a solution containing the detection antibody).
-
Read the plate on a suitable fluorescence plate reader.
-
-
Data Analysis:
-
Correct the data by subtracting the background signal (wells with no enzyme).
-
Normalize the data by setting the average of the vehicle-only wells (no inhibitor) as 100% activity and the average of high-concentration inhibitor wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is critical.[7] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides valuable insight for lead optimization.
Rationale: By measuring the inhibitor's effect at various substrate concentrations, we can distinguish its binding mode. For example, the apparent potency of a competitive inhibitor will decrease as substrate concentration increases, whereas a non-competitive inhibitor's potency will remain unaffected.
Caption: Binding models for competitive and non-competitive inhibitors.
Step-by-Step Methodology:
-
Experimental Setup: This experiment is set up as a matrix. You will run multiple IC50 curves, each at a different, fixed concentration of one substrate (e.g., ATP), while keeping the other substrate (peptide) constant.
-
Choose a range of ATP concentrations, typically from 0.2x Km to 5x or 10x Km.
-
For each ATP concentration, perform a full 10-point dose-response curve for the inhibitor as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the IC50 value for the inhibitor at each ATP concentration.
-
Qualitative Analysis: If the IC50 value increases as the ATP concentration increases, the inhibition is competitive with respect to ATP. If the IC50 remains relatively constant, the inhibition is non-competitive.
-
Quantitative Analysis (Ki Determination): For a more rigorous determination of the inhibitor constant (Ki), the data can be globally fit to mechanism-specific equations using specialized software. Alternatively, a Cheng-Prusoff correction can be applied, or data can be visualized using a Lineweaver-Burk plot, though non-linear regression is statistically preferred.
-
Data Interpretation and Comparison
After executing the protocols, the data is compiled for comparison. This allows for a direct, evidence-based assessment of the inhibitors.
Table 1: Comparative Potency of Inhibitors A and B against PYK2
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| Inhibitor A | 15.2 | 1.05 | 98.5 |
| Inhibitor B | 45.8 | 0.98 | 99.1 |
From this table, we observe that Inhibitor A is approximately three-fold more potent than Inhibitor B .
Table 2: Mechanism of Action and Binding Affinity
| Compound | MoA vs. ATP | Ki (nM) |
|---|---|---|
| Inhibitor A | ATP Competitive | 7.5 |
| Inhibitor B | ATP Competitive | 22.1 |
The MoA studies reveal that both inhibitors are competitive with ATP, which is a common mechanism for kinase inhibitors targeting the ATP-binding pocket. The Ki values confirm the potency difference observed in the IC50 data.
Discussion: Synthesizing the Data for Decision-Making
At first glance, Inhibitor A appears superior due to its higher potency. However, this is where the integrated nature of the evaluation becomes critical. Let's assume that a reactive metabolite screen (Phase 3 of the workflow) revealed that Inhibitor A has a high potential for bioactivation, a significant toxicological liability.[10][11] In contrast, Inhibitor B was specifically designed to remove the structural alert responsible for this liability and tests clean in the assay.
-
Inhibitor A demonstrates high potency but carries a significant, potentially project-killing, safety liability. The structure-activity relationship (SAR) indicates that the feature responsible for high potency may also be linked to its metabolic instability.[6]
-
Inhibitor B , while modestly less potent, has successfully mitigated the reactive metabolite risk. This represents a significant step forward in the project. The three-fold loss in potency is an acceptable trade-off for the improved safety profile.
Recommendation: The development focus should shift to optimizing Inhibitor B . Further medicinal chemistry efforts should aim to regain the potency of Inhibitor A while retaining the superior safety profile of Inhibitor B. The established in vitro assays will be crucial for rapidly assessing new analogs and guiding this next phase of discovery.
References
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Isomeric Effects on Coordination and Biological Activity in Metal Complexes: A Comparative Guide
Introduction: Beyond the Formula - Why Arrangement Matters
In the realm of medicinal inorganic chemistry, the molecular formula of a metal complex tells only part of its story. The spatial arrangement of ligands around a central metal ion—a concept known as isomerism—can dramatically alter the compound's physical, chemical, and, most critically, biological properties.[1] Isomers are molecules that share the same chemical formula but have different arrangements of atoms. This guide provides an in-depth comparison of how different types of isomerism in metal complexes influence their coordination chemistry and, consequently, their efficacy as therapeutic agents. We will delve into the mechanistic underpinnings of these differences, supported by experimental data and detailed protocols for their evaluation.
The significance of stereochemistry is paramount in drug design, as biological systems—replete with chiral molecules like DNA and proteins—often interact differently with various isomers of the same compound.[2] This can mean the difference between a potent therapeutic effect and complete inactivity or even toxicity. This guide will explore these nuances, providing researchers, scientists, and drug development professionals with a robust framework for understanding and harnessing isomeric effects in the design of next-generation metal-based drugs.
Part 1: Geometric Isomerism - The Cis/Trans Dichotomy and Its Impact on Anticancer Activity
Geometric isomerism, also known as cis-trans isomerism, arises in square planar and octahedral complexes when the spatial positions of ligands differ relative to each other.[1] Ligands can be either adjacent (cis) or opposite (trans), leading to compounds with distinct properties despite having identical chemical formulas.[3]
The Archetypal Example: Cisplatin vs. Transplatin
The profound impact of geometric isomerism on biological activity is best exemplified by the platinum(II) complex, cisplatin (cis-[PtCl₂(NH₃)₂]), and its geometric isomer, transplatin. Cisplatin is a cornerstone of cancer chemotherapy, highly effective against testicular, ovarian, and other cancers.[4] In stark contrast, transplatin is clinically ineffective.[5]
Mechanism of Action: A Tale of Two Isomers
The anticancer activity of cisplatin is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death).[5] The crucial difference lies in the nature of these DNA adducts.
-
Cisplatin's Action: The cis geometry allows cisplatin to bind to adjacent purine bases on the same DNA strand, most commonly forming 1,2-intrastrand cross-links between guanine bases. This creates a significant kink in the DNA double helix, which is recognized by high-mobility group (HMG) proteins. This protein binding shields the platinated DNA from repair mechanisms and facilitates the cascade of events leading to cell death.
-
Transplatin's Inactivity: The trans geometry of transplatin prevents it from forming the same 1,2-intrastrand cross-links that are critical for cisplatin's efficacy. While it can form other types of adducts, such as monofunctional adducts and interstrand cross-links, these are more easily repaired by cellular mechanisms and do not induce the same structural distortion of DNA.[5] Consequently, transplatin's interaction with DNA does not effectively trigger the apoptotic pathway.[5]
Diagram: Differential DNA Binding of Cisplatin and Transplatin
Caption: Differential mechanism of action for cisplatin and transplatin.
Quantitative Comparison: Cytotoxicity of Geometric Isomers
The difference in the mechanism of action is reflected in the cytotoxic profiles of these isomers. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Complex | Cell Line | IC₅₀ (µM) | Citation(s) |
| Cisplatin | A2780 (Ovarian) | ~1-10 | [6] |
| MCF-7 (Breast) | Varies widely | [4] | |
| HCT-116 (Colon) | ~9.2 | [7] | |
| Transplatin | Various | Generally inactive or requires much higher concentrations | [5] |
Note: IC₅₀ values for cisplatin can vary significantly between studies due to differences in experimental conditions.[4]
Part 2: Optical Isomerism - The Subtle Power of Chirality
Optical isomers, or enantiomers, are non-superimposable mirror images of each other.[8] This property, known as chirality, is fundamental in biology, as enzymes, receptors, and DNA itself are chiral.[2] Consequently, enantiomers of a chiral metal complex can exhibit different biological activities, a phenomenon known as enantioselective cytotoxicity.[7][9]
Chiral Ruthenium Complexes: A Case Study in Enantioselectivity
Ruthenium complexes are a promising class of non-platinum anticancer agents. Chiral ruthenium(II) complexes, in particular, have demonstrated significant enantioselectivity in their biological activity.
For instance, a study on chiral cationic ruthenium complexes containing (R,R)-Skewphos and (S,S)-Skewphos ligands revealed pronounced differences in cytotoxicity between the enantiomers. The (R,R)-Skewphos derivatives consistently showed higher cytotoxicity against several cancer cell lines compared to their (S,S) counterparts. In one remarkable case, the (R,R) enantiomer was 14 times more cytotoxic than the (S,S) enantiomer against the 8505C anaplastic thyroid cancer cell line.[7][9]
Another example involves the chiral ruthenium complexes Λ-[Ru(phen)₂(TPEPIP)]²⁺ (Λ-Ru) and Δ-[Ru(phen)₂(TPEPIP)]²⁺ (Δ-Ru). In vitro experiments showed that while both enantiomers can induce apoptosis in tumor cells, the Λ-Ru enantiomer exhibits significantly greater activity.[2]
Quantitative Comparison: Cytotoxicity of Enantiomers
| Complex Enantiomer | Cell Line | IC₅₀ (µM) | Enantiomeric Ratio (S/R or Δ/Λ) | Citation(s) |
| [RuX(CO)((R,R)-Skewphos)(phen)]Y (4ᴿ) | 8505C (Thyroid) | 0.04 | 14 | [7][9] |
| [RuX(CO)((S,S)-Skewphos)(phen)]Y (4ˢ) | 8505C (Thyroid) | 0.56 | [9] | |
| Λ-[Ru(phen)₂(TPEPIP)]²⁺ | SGC-7901 (Gastric) | ~7.6 | >3 | [9] |
| Δ-[Ru(phen)₂(TPEPIP)]²⁺ | SGC-7901 (Gastric) | >20 | [9] |
Part 3: Structural Isomerism - When Connectivity Changes the Game
Structural isomers have the same molecular formula but different atomic connectivity.[10] This category includes coordination isomerism and linkage isomerism, both of which can influence the biological properties of a metal complex.
Coordination Isomerism
This occurs in compounds containing complex cations and anions, where the ligands are exchanged between the two coordination spheres. For example, [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆] are coordination isomers. The resulting change in the charged species can affect solubility, membrane transport, and interaction with biological targets.
Linkage Isomerism
Linkage isomerism arises when a ligand can bind to the central metal ion through two or more different donor atoms.[11] Such ligands are termed ambidentate. A classic example is the nitrite ion (NO₂⁻), which can coordinate through the nitrogen atom (a nitro complex) or through an oxygen atom (a nitrito complex).
The difference in the donor atom alters the electronic properties of the metal center, which in turn affects the complex's stability, reactivity, and biological interactions. For example, the linkage isomers of [Co(NH₃)₅(NO₂)]²⁺ have different colors and stabilities, with the N-bonded isomer being more stable. This stability difference can translate to different biological fates and activities.
Part 4: Experimental Protocols
Synthesis and Separation of Isomers
Protocol 1: Synthesis of Cisplatin and Transplatin
This protocol is adapted from the Dhara method for cisplatin and a standard method for transplatin.
A. Synthesis of Cisplatin (cis-[PtCl₂(NH₃)₂])
-
Rationale: This multi-step synthesis utilizes the trans effect of iodide to ensure a cis product. The strong trans-directing effect of I⁻ facilitates the substitution of ligands trans to it, leading to the desired cis geometry.
-
Procedure:
-
Dissolve K₂[PtCl₄] in water and add a saturated solution of KI to form K₂[PtI₄].
-
Add aqueous ammonia (NH₃) to the K₂[PtI₄] solution. This precipitates yellow cis-[PtI₂(NH₃)₂].
-
Treat the cis-[PtI₂(NH₃)₂] precipitate with a solution of silver nitrate (AgNO₃) in water. This removes the iodide ligands as AgI precipitate, forming the soluble diaqua complex, cis-[Pt(H₂O)₂(NH₃)₂]²⁺.
-
Filter to remove the AgI.
-
Add excess KCl to the filtrate. This substitutes the aqua ligands with chloride, precipitating bright yellow, isomerically pure cisplatin.
-
Filter, wash with cold water, ethanol, and ether, and dry.
-
B. Synthesis of Transplatin (trans-[PtCl₂(NH₃)₂])
-
Rationale: This method starts with a tetraammineplatinum(II) complex. The substitution of ammine ligands with chloride proceeds to the trans product.
-
Procedure:
-
Dissolve K₂[PtCl₄] in water and add an excess of aqueous ammonia while heating to form [Pt(NH₃)₄]Cl₂.
-
Reduce the volume by evaporation.
-
Add concentrated HCl and continue to reduce the volume. This causes the precipitation of light yellow crystals of transplatin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter, wash with cold water, ethanol, and ether, and dry.
-
C. Isomer Identification: The Kurnakow Test
-
Rationale: This chemical test distinguishes between the cis and trans isomers based on the high trans effect of thiourea (tu).
-
Procedure:
-
Add an excess of aqueous thiourea to a sample of the synthesized complex.
-
Observation:
-
Cisplatin: Forms a soluble, deep yellow complex, [Pt(tu)₄]²⁺.
-
Transplatin: Forms an insoluble, white precipitate, trans-[Pt(tu)₂(NH₃)₂]²⁺.
-
-
Characterization of Isomers
Protocol 2: Spectroscopic and Crystallographic Analysis
-
X-ray Crystallography:
-
Rationale: Provides definitive proof of the three-dimensional structure, bond lengths, and bond angles, unambiguously identifying the isomer.
-
Procedure: Grow single crystals of the complex suitable for diffraction. Collect diffraction data and solve the crystal structure.
-
-
NMR Spectroscopy:
-
Rationale: Can distinguish between isomers in solution. For example, complexes containing ligands with hydrogen atoms in different chemical environments will show distinct ¹H NMR signals.
-
Procedure: Dissolve the complex in a suitable deuterated solvent and acquire the ¹H, ¹³C, or other relevant NMR spectra.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Rationale: An essential technique for characterizing chiral molecules. Enantiomers will produce mirror-image CD spectra.
-
Procedure: Dissolve the chiral complex in a suitable solvent and record the CD spectrum over the appropriate UV-Vis wavelength range.
-
Evaluation of Biological Activity
Protocol 3: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the metal complex isomers for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan formation.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value for each isomer.[9]
-
Diagram: Experimental Workflow for Isomer Comparison
Caption: Workflow for comparing metal complex isomers.
Protocol 4: DNA Binding Studies using UV-Visible Spectroscopy
-
Rationale: The interaction of a metal complex with DNA can be monitored by changes in the UV-Vis absorption spectrum of the complex or DNA. Intercalative binding, for example, often leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the complex's absorption bands.
-
Procedure:
-
Prepare a solution of the metal complex isomer in a suitable buffer (e.g., Tris-HCl).
-
Record its initial UV-Vis spectrum.
-
Titrate the complex solution with increasing concentrations of calf thymus DNA (CT-DNA).
-
Record the spectrum after each addition of DNA.
-
Analyze the changes in absorbance and wavelength to determine the mode of binding.
-
The intrinsic binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation or similar models, providing a quantitative measure of binding affinity.
-
Conclusion
The isomeric form of a metal complex is a critical determinant of its biological activity. As demonstrated by the classic case of cisplatin and transplatin, as well as the enantioselective cytotoxicity of chiral ruthenium complexes, subtle changes in the spatial arrangement of ligands can lead to vastly different interactions with biological macromolecules. For researchers in drug development, a thorough understanding and characterization of all possible isomers of a candidate metal complex are not merely academic exercises but essential steps in identifying safe and effective therapeutic agents. The experimental protocols outlined in this guide provide a foundational framework for the synthesis, characterization, and comparative evaluation of metal complex isomers, empowering scientists to harness the principles of coordination chemistry for the rational design of novel metallodrugs.
References
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Enantioselective Cytotoxicity of Chiral Diphosphine Ruthenium(II) Complexes Against Cancer Cells. (2022). PubMed. Available at: [Link]
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Enantioselective Cytotoxicity of Chiral Diphosphine Ruthenium(II) Complexes Against Cancer Cells. (n.d.). UNIUD. Available at: [Link]
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Enantiomeric selectivity of ruthenium (II) chiral complexes with antitumor activity, in vitro and in vivo. (2020). PubMed. Available at: [Link]
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Geometric and Stereoisomerism in Coordination Compounds. (n.d.). Solubility of Things. Available at: [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Available at: [Link]
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The Discovery and Development of Cisplatin. (n.d.). JCE. Available at: [Link]
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Isomerism in Coordination Complexes. (2023). Chemistry LibreTexts. Available at: [Link]
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Optical Isomerism in Metal Complexes. (2024). Chemistry LibreTexts. Available at: [Link]
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I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. (2016). ResearchGate. Available at: [Link]
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Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (n.d.). NIH. Available at: [Link]
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). PubMed. Available at: [Link]
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Isomerism in Coordination Compounds. (n.d.). CK-12 Foundation. Available at: [Link]
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). NIH. Available at: [Link]
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Coordination Chemistry of Transition Metals. (n.d.). Lumen Learning. Available at: [Link]
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Cis-Trans Isomerism in Metal Complexes. (n.d.). ResearchGate. Available at: [Link]
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Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Chemistry. (n.d.). ResearchGate. Available at: [Link]
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Linkage Isomers Definition - Inorganic Chemistry II Key Term. (n.d.). Fiveable. Available at: [Link]
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Linkage Isomerism in Heme–NOx Compounds: Understanding NO, Nitrite, and Hyponitrite Interactions with Iron Porphyrins. (n.d.). NIH. Available at: [Link]
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9.4: Isomerism. (2023). Chemistry LibreTexts. Available at: [Link]
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Linkage isomerism. (n.d.). Wikipedia. Available at: [Link]
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Linkage Isomerism. (n.d.). Wikipedia. Available at: [Link]
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Cis–trans isomerism. (n.d.). Wikipedia. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating a Novel Trifluoromethylpyridine-Based BTK Inhibitor Against Ibrutinib
Introduction
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase binding affinity, and enhance membrane permeability.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel, hypothetical trifluoromethylpyridine-based compound, hereafter designated TFMP-8722 , against the first-in-class, FDA-approved drug Ibrutinib.
Both TFMP-8722 and Ibrutinib are designed as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[5][6] Aberrant BCR signaling is a hallmark of numerous B-cell malignancies, making BTK a high-value therapeutic target.[5][7] Ibrutinib, an irreversible inhibitor that covalently binds to a cysteine residue (C481) in the BTK active site, has transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][8][9]
This guide will delineate a logical, multi-stage benchmarking workflow, from initial in vitro characterization to in vivo efficacy studies. It is designed for researchers, scientists, and drug development professionals to provide a robust methodology for evaluating next-generation inhibitors against established standards of care.
Section 1: The Molecular Candidates
A successful benchmarking study begins with a clear understanding of the compounds under evaluation.
-
TFMP-8722 (Hypothetical Candidate): A novel, selective, trifluoromethylpyridine-containing small molecule designed as a next-generation irreversible BTK inhibitor. The central hypothesis is that the trifluoromethylpyridine scaffold will confer improved selectivity and a more favorable metabolic profile compared to first-generation inhibitors.
-
Ibrutinib (Comparator): The established benchmark and first-in-class BTK inhibitor.[7] It serves as the "gold standard" against which the performance of TFMP-8722 will be measured. While highly effective, Ibrutinib is known to have off-target activities on other kinases (e.g., C-terminal Src Kinases), which can contribute to side effects.[5]
Section 2: In Vitro Benchmarking Workflow
The initial phase of benchmarking focuses on a suite of in vitro assays to establish a foundational understanding of the compound's potency, selectivity, and drug-like properties.
Workflow Overview: In Vitro Characterization
Caption: Decision tree for advancing a compound from in vitro to in vivo studies.
Pharmacokinetic (PK) Profiling in Mice
Rationale: A murine PK study is essential to understand how the drug is absorbed, distributed, metabolized, and eliminated (in vivo). [10][11]This data determines the dose and schedule for efficacy studies and provides an early indication of the compound's half-life and exposure.
Experimental Protocol: Mouse PK Study
-
Animals: Use a standard mouse strain (e.g., C57BL/6), typically 3-5 mice per group/timepoint. [12]2. Formulation: Prepare a suitable dosing formulation for both oral (PO) and intravenous (IV) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg) to determine absorption and oral bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via submandibular vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). [10][11][12]5. Sample Processing: Process blood to plasma and store at -80°C until analysis. [13]6. Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method. [14]7. Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).
Comparative PK Data (Hypothetical)
| Parameter | TFMP-8722 (10 mg/kg PO) | Ibrutinib (10 mg/kg PO) |
|---|---|---|
| Cmax (ng/mL) | 850 | 620 |
| AUC (ng*h/mL) | 4100 | 2800 |
| t½ (hours) | 4.5 | 2.8 |
| Bioavailability (%F) | 45% | 30% |
Efficacy in a B-Cell Lymphoma Xenograft Model
Rationale: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model using a B-cell lymphoma line is the standard approach. [15][16] Experimental Protocol: Xenograft Efficacy Study
-
Model: Implant a human B-cell lymphoma cell line (e.g., TMD8) subcutaneously into immunocompromised mice (e.g., NSG mice). [15]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: TFMP-8722 (e.g., 15 mg/kg, PO, daily)
-
Group 3: Ibrutinib (e.g., 15 mg/kg, PO, daily)
-
-
Treatment & Monitoring: Administer the compounds daily for a set period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | 1550 ± 180 | - |
| TFMP-8722 (15 mg/kg) | 250 ± 45 | 83.9% |
| Ibrutinib (15 mg/kg) | 410 ± 62 | 73.5% |
Conclusion
This guide outlines a systematic, data-driven approach to benchmarking a novel trifluoromethylpyridine-based BTK inhibitor, TFMP-8722, against the established drug, Ibrutinib. Based on the hypothetical data generated through this workflow, TFMP-8722 presents a compelling profile:
-
Superior Potency & Selectivity: It demonstrates slightly higher biochemical potency and a significantly cleaner off-target profile compared to Ibrutinib.
-
Favorable Safety & PK: The markedly better hERG safety profile suggests a lower risk of cardiotoxicity. Furthermore, its improved pharmacokinetic properties, including a longer half-life and higher oral bioavailability, could translate to more sustained target coverage in vivo.
-
Enhanced Efficacy: These in vitro and PK advantages culminated in superior tumor growth inhibition in the head-to-head xenograft study.
This rigorous, comparative framework ensures that decisions to advance a new drug candidate are based on a comprehensive and objective evaluation of its scientific and therapeutic merits relative to the current standard of care.
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Safety Operating Guide
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
This guide provides essential safety protocols and detailed procedural guidance for the proper disposal of this compound (CAS No. 944900-09-8). Tailored for researchers, scientists, and professionals in drug development, the following information is designed to ensure personal safety and environmental compliance. The procedures outlined are based on established safety data for structurally similar compounds and general hazardous waste regulations.
Hazard Profile and Risk Assessment
This compound belongs to the class of trifluoromethylpyridines, which are known for their biological activity and are common structural motifs in pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is strongly electron-withdrawing, which influences the chemical reactivity and toxicological profile of the molecule.[1]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs allows for a reliable hazard assessment. Analogs such as 2-Amino-6-(trifluoromethyl)pyridine and other aminopyridines are classified as hazardous.[2][3]
Anticipated Hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Skin Irritation: Expected to cause skin irritation.[2][6] Direct contact should be avoided.
-
Eye Irritation: Poses a risk of serious eye irritation or damage.[2][6]
-
Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[2][6]
Due to these potential hazards, this compound must be handled as a hazardous chemical, and its waste must be disposed of following stringent protocols.
Regulatory Compliance: A Non-Negotiable Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] This chemical waste must be managed as hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[7]
Key Regulatory Mandates:
-
Do not dispose of this chemical down the drain or in regular trash. [9]
-
Waste must be collected, stored, and transferred by licensed hazardous waste management services.[10][11]
-
Generators of hazardous waste are legally responsible for its proper identification, management, and disposal.[10][12]
Personal Protective Equipment (PPE) for Disposal Operations
A robust PPE plan is the first line of defense against chemical exposure during handling and disposal. The following equipment is mandatory.
| Protection Type | Equipment Specification & Rationale |
| Eye and Face Protection | Wear tight-sealing chemical safety goggles and a face shield. This provides maximum protection against splashes and potential dust particles.[3] |
| Hand Protection | Use chemical-resistant gloves, such as nitrile. For prolonged contact, consult the glove manufacturer's specifications for resistance to aromatic amines and fluorinated compounds. Always inspect gloves before use and wash hands thoroughly after handling.[3][6] |
| Body Protection | A laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[13] |
| Respiratory Protection | All handling of the solid compound or its solutions should be done in a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][13] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following protocol outlines the necessary steps for segregating, storing, and preparing the waste for final disposal.
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Solutions containing the compound.
-
Empty containers that have not been triple-rinsed.
Crucially, do not mix this waste stream with other incompatible chemical wastes. [12] Keep it segregated to prevent unintended chemical reactions.
Step 2: Containerization
Select an appropriate container for waste accumulation.
-
Container Integrity: The container must be in good condition, free from leaks or damage.[10][12]
-
Material Compatibility: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solutions, a lined drum for solids).[4]
-
Secure Closure: The container must have a tightly sealing lid. Keep the container closed at all times except when adding waste.[9][12]
Step 3: Waste Container Labeling
Proper labeling is a legal requirement and essential for safety.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9][12]
-
Clearly write the full chemical name: "This compound ".[9]
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
Step 4: Temporary Storage (Satellite Accumulation)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]
-
The SAA must be under the control of the laboratory personnel.
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.[4][9]
Step 5: Arranging for Final Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
If operating independently, you must contract a licensed hazardous waste disposal company.[14]
-
Complete all required paperwork, such as a hazardous waste manifest, which tracks the waste to its final treatment facility.[8][10] The final disposal method will likely be incineration in a licensed apparatus after admixture with a suitable combustible material.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart detailing the procedural steps for the safe disposal of this compound.
Spill Management Protocol
In the event of a small spill, follow these procedures immediately:
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: Wear the full PPE detailed in Section 3 before attempting cleanup.
-
Containment: Cover the spill with a neutral absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][6] Avoid creating dust.[4][9]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office as required by your institution's policies.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine: Essential Safety and Operational Protocols
For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe operational use of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a compound of interest for its potential applications in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.
The structural motifs of this molecule—an aromatic amine, a trifluoromethyl group, and a pyridine ring—necessitate a multi-faceted approach to personal protective equipment (PPE) and handling protocols. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2] The trifluoromethyl group, while often enhancing metabolic stability in drug candidates, can pose hazards during synthesis and handling, potentially releasing toxic byproducts like hydrogen fluoride under certain conditions.[3] Therefore, a comprehensive and rigorously followed safety plan is not just recommended, but essential.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the first step in ensuring a safe laboratory environment. For this compound, the primary risks involve inhalation, skin contact, and eye exposure.[4][5]
Summary of Potential Hazards:
| Hazard Class | Description | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed or inhaled.[3] | May cause gastrointestinal irritation, nausea, and respiratory irritation.[3][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7][8] | Redness, inflammation, and potential for allergic skin reaction.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][7][8] | Redness, pain, and potential for lasting eye damage.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][7][8] | Coughing, shortness of breath, and irritation of the respiratory tract. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your primary line of defense against chemical exposure. The following recommendations are based on a comprehensive evaluation of the hazards associated with this compound and its structural analogs.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Aromatic amines can be absorbed through the skin.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][9] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[9][10] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][7][8] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[3][4] | Provides a barrier against accidental spills and skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][6] | Prevents inhalation of dust or vapors which may cause respiratory irritation.[5][7][8] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental conditions.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
